Leptin (22-56), human
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C171H298N50O56 |
|---|---|
Molecular Weight |
3950 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C171H298N50O56/c1-26-82(16)126(212-147(253)103(65-77(6)7)202-167(273)133(89(23)228)216-144(250)96(46-34-39-61-175)192-164(270)131(87(21)226)219-150(256)108(70-121(240)241)201-146(252)106(68-119(236)237)199-139(245)100(52-56-116(179)233)194-156(262)123(79(10)11)208-141(247)94(44-32-37-59-173)188-137(243)99(51-55-115(178)232)195-160(266)129(85(19)29-4)214-155(261)113-49-42-64-221(113)169(275)122(182)78(8)9)159(265)191-95(45-33-38-60-174)143(249)217-135(91(25)230)168(274)215-130(86(20)30-5)163(269)210-125(81(14)15)158(264)220-134(90(24)229)166(272)193-97(48-41-63-186-171(183)184)142(248)211-127(83(17)27-2)161(267)203-105(67-118(181)235)145(251)200-107(69-120(238)239)149(255)213-128(84(18)28-3)162(268)207-110(73-223)152(258)198-104(66-92-71-185-76-187-92)148(254)218-132(88(22)227)165(271)196-101(53-57-117(180)234)140(246)204-112(75-225)154(260)209-124(80(12)13)157(263)206-111(74-224)153(259)205-109(72-222)151(257)189-93(43-31-36-58-172)136(242)190-98(50-54-114(177)231)138(244)197-102(170(276)277)47-35-40-62-176/h71,76-91,93-113,122-135,222-230H,26-70,72-75,172-176,182H2,1-25H3,(H2,177,231)(H2,178,232)(H2,179,233)(H2,180,234)(H2,181,235)(H,185,187)(H,188,243)(H,189,257)(H,190,242)(H,191,265)(H,192,270)(H,193,272)(H,194,262)(H,195,266)(H,196,271)(H,197,244)(H,198,258)(H,199,245)(H,200,251)(H,201,252)(H,202,273)(H,203,267)(H,204,246)(H,205,259)(H,206,263)(H,207,268)(H,208,247)(H,209,260)(H,210,269)(H,211,248)(H,212,253)(H,213,255)(H,214,261)(H,215,274)(H,216,250)(H,217,249)(H,218,254)(H,219,256)(H,220,264)(H,236,237)(H,238,239)(H,240,241)(H,276,277)(H4,183,184,186)/t82-,83-,84-,85-,86-,87+,88+,89+,90+,91+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChI Key |
LWXMULNQYOQTKT-OAKBHRJESA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Function of Leptin Fragment (22-56)
Introduction
Leptin, a 167-amino acid adipocyte-derived hormone, is a critical regulator of energy homeostasis, neuroendocrine function, and metabolism.[1] Its pleiotropic effects are mediated through interaction with the leptin receptor (Ob-R), a member of the class I cytokine receptor family.[2][3] Given the therapeutic challenges associated with the full-length leptin protein, such as its large size and potential for resistance, research has focused on identifying smaller, bioactive fragments that may offer more favorable pharmacological properties.[4][5] One such fragment is Leptin (22-56), an N-terminal peptide that has been investigated for its potential to mimic some of the physiological actions of the parent hormone.[1] This document provides a comprehensive technical overview of the known functions, signaling mechanisms, and experimental evaluation of Leptin fragment (22-56).
Core Functions and Biological Activities
Leptin fragment (22-56) has been identified as a bioactive peptide with a distinct, albeit more limited, profile compared to full-length leptin or other fragments like Leptin (116-130).
1. Regulation of Food Intake
The most well-documented function of Leptin (22-56) is its role in appetite suppression. Early studies identified this N-terminal fragment as a potent inhibitor of food intake.[1] Central administration of the 35-amino acid fragment, OBGRP (22-56), into the lateral cerebroventricle of rats resulted in a significant, dose-related, and reversible inhibition of feeding.[6] This anorexigenic effect suggests that the satiety-inducing properties of leptin may, at least in part, reside within this specific N-terminal region of the molecule.[5][6]
2. Neurophysiological Effects
Leptin (22-56) exerts direct effects on neuronal activity. Patch-clamp studies on neurons in the hypothalamic paraventricular nucleus (PVN), a key area for energy balance regulation, demonstrated that bath application of the fragment elicited dose-related membrane depolarizations in the majority of tested cells.[7] In contrast, the inactive fragment Leptin (57-92) had no discernible effect, confirming the specificity of the (22-56) fragment's action on these neurons.[7]
3. Endocrine and Other Systemic Effects
Beyond its central effects on appetite, Leptin (22-56) has been implicated in other physiological processes:
-
Adrenocortical Function : The fragment has been shown to inhibit corticosterone (B1669441) production in cultured rat adrenocortical cells, suggesting a direct modulatory role on the adrenal axis.[8]
-
Erythropoiesis : Some evidence suggests that Leptin (22-56) may promote erythropoiesis (red blood cell production).[8][9]
4. Contrasting Activities: Neuroprotection and Synaptic Plasticity
A critical area of research has been the comparison of Leptin (22-56) with other fragments, particularly Leptin (116-130), in the context of neuroprotection and cognitive function. Multiple studies have conclusively shown that Leptin (22-56) does not share the neuroprotective and cognitive-enhancing properties of full-length leptin or the (116-130) fragment.[4][10][11]
Specifically, unlike Leptin (116-130), the (22-56) fragment:
-
Fails to promote the trafficking of AMPA receptors (GluA1 subunit) to the synapse in hippocampal neurons.[4][12]
-
Does not reverse the inhibition of long-term potentiation (LTP) or the facilitation of long-term depression (LTD) induced by amyloid-β (Aβ) oligomers.[4][12]
-
Does not protect hippocampal neurons from Aβ-induced cell death.[4][12]
These findings indicate a clear functional dissociation between different domains of the leptin molecule, with the (22-56) fragment's activity being primarily linked to metabolic regulation rather than the synaptic and neuroprotective roles attributed to the C-terminal region.[4]
Signaling Pathways
Leptin fragment (22-56) is understood to exert its effects by binding to leptin receptors (Ob-Rs).[8] However, the precise downstream signaling cascade specifically activated by this fragment is not as extensively detailed as the pathways for full-length leptin. The parent hormone, upon binding to the long-form receptor (Ob-Rb), activates several key intracellular pathways, including the JAK2/STAT3, PI3K/Akt, and MAPK/ERK pathways.[3][13][14] It is hypothesized that the (22-56) fragment engages these receptors to initiate its physiological responses, such as neuronal depolarization and appetite suppression.
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies involving Leptin fragment (22-56).
Table 1: Effects on Hippocampal Synaptic Plasticity and Neuronal Receptors
| Parameter | Treatment Group | Concentration | Result (% of Control) | Finding | Reference |
|---|---|---|---|---|---|
| Surface GluA1 Expression | Leptin (Full) | 50 nM | ~170% | Significant Increase | [4] |
| Leptin (116-130) | 50 nM | 160 ± 6% | Significant Increase | [4] | |
| Leptin (22-56) | 50 nM | 98 ± 4% | No Significant Change | [4] | |
| Aβ-induced LTD | Aβ₁₋₄₂ + Leptin (22-56) | 10 nM | 73 ± 4.0% | Failed to reverse LTD | [4][12] |
| | Aβ₁₋₄₂ + Leptin (116-130) | 10 nM | 94 ± 5.2% | Reversed Aβ-induced LTD |[4][12] |
Table 2: Neuroprotective Effects Against Amyloid-β Toxicity
| Parameter | Treatment Group | Concentration | Result (% Survival vs Aβ alone) | Finding | Reference |
|---|---|---|---|---|---|
| Cell Viability | Aβ₁₋₄₂ + Leptin (22-56) | 10 nM | No Significant Change | No neuroprotective effect | [4][12] |
| | Aβ₁₋₄₂ + Leptin (116-130) | 10 nM | Significant Increase | Potent neuroprotective effect |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments cited in the literature.
1. Protocol: Intracerebroventricular (ICV) Cannulation and Food Intake Study
-
Objective : To assess the effect of centrally administered Leptin (22-56) on food intake in rats.
-
Animal Model : Adult male Sprague-Dawley rats.
-
Surgical Procedure : Animals are anesthetized (e.g., with a ketamine/xylazine mixture) and placed in a stereotaxic frame. A guide cannula is implanted targeting the lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Peptide Administration : Leptin fragment (22-56), dissolved in sterile artificial cerebrospinal fluid (aCSF), is injected through the cannula using an infusion pump over a period of 1-2 minutes. Doses are administered in a dose-response manner (e.g., 1, 5, 10 µg). The control group receives a vehicle (aCSF) injection.
-
Data Collection : Immediately following injection, pre-weighed food is provided. Cumulative food intake is measured at specific time points (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Reference : Based on methodologies described in Samson et al. (1996).[6]
2. Protocol: Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices
-
Objective : To determine if Leptin (22-56) can modulate synaptic plasticity (LTP/LTD) and reverse deficits induced by Aβ.
-
Slice Preparation : Animals are euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal hippocampal slices (350-400 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording : Slices are transferred to a recording chamber perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Experimental Procedure :
-
A stable baseline of fEPSPs is recorded for 20-30 minutes.
-
The slice is perfused with aCSF containing Aβ oligomers (e.g., 500 nM) with or without Leptin (22-56) (e.g., 10 nM) for a pre-incubation period.
-
LTD is induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes). LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz).
-
fEPSPs are recorded for at least 60 minutes post-stimulation to measure the magnitude of LTD or LTP.
-
-
Reference : Based on methodologies described in Doherty et al. (2013) and Harvey et al. (2016).[4]
Conclusion
Leptin fragment (22-56) is a bioactive peptide with a primary, well-established function in the central regulation of food intake.[5][6] Its ability to depolarize hypothalamic neurons provides a direct neurophysiological basis for its anorexigenic effects.[7] However, for drug development professionals, it is crucial to recognize the fragment's functional limitations. Extensive research demonstrates that Leptin (22-56) does not possess the neuroprotective, synaptically-active, or cognitive-enhancing properties associated with full-length leptin or the C-terminal fragment (116-130).[4][10] This functional specificity makes Leptin (22-56) a targeted tool for investigating metabolic regulation, but positions other leptin-mimetic agents as more promising candidates for neurodegenerative disease therapeutics. Future research should aim to further delineate the specific receptor interactions and downstream signaling events that distinguish the anorexigenic actions of the (22-56) fragment from the broader pleiotropic effects of the full leptin molecule.
References
- 1. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 2. Leptin - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Human Leptin (22-56): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to control food intake and energy expenditure. While the full-length protein has been extensively studied, various fragments of leptin have been shown to possess biological activity. This technical guide focuses on the synthetic human leptin fragment spanning amino acids 22-56, a 35-amino acid peptide that has demonstrated significant effects on feeding behavior and neuronal activity, distinct from the canonical leptin signaling pathway. This document provides a comprehensive overview of its known biological activities, the experimental protocols used to elucidate these functions, and a summary of the quantitative data available in the literature.
Biological Activity of Synthetic Human Leptin (22-56)
The primary reported biological activity of synthetic human leptin (22-56) is the inhibition of food intake. This effect has been demonstrated through central administration in animal models. Furthermore, electrophysiological studies have revealed its ability to directly modulate the activity of specific hypothalamic neurons involved in energy balance. A key characteristic of this fragment is that its effects are not mediated by the long-form leptin receptor (Ob-Rb), suggesting a distinct mechanism of action.
Effects on Food Intake
Central administration of synthetic human leptin (22-56) has been shown to cause a significant, dose-related, and reversible inhibition of food intake in rats[1]. This anorexigenic effect points to a potential role for this fragment in the central regulation of satiety.
Electrophysiological Effects on Hypothalamic Neurons
Leptin (22-56) has been observed to directly depolarize neurons in the paraventricular nucleus (PVN) of the hypothalamus in a dose-dependent manner[2][3]. This effect is independent of synaptic transmission, suggesting a direct postsynaptic mechanism of action. Voltage-clamp recordings have indicated that this depolarization is mediated by an increase in a nonspecific cation conductance[2].
Quantitative Data
The following tables summarize the key quantitative data from published studies on the biological activity of synthetic human leptin (22-56).
Table 1: Dose-Dependent Effect of Intracerebroventricular (ICV) Administration of Leptin (22-56) on Food Intake in Rats
| Dose (nmol) | Mean Food Intake (g) ± SEM (4 hours post-injection) | % Inhibition vs. Vehicle | Reference |
| Vehicle | 8.2 ± 0.5 | 0% | Samson et al., 1996 |
| 0.1 | 6.5 ± 0.6 | 20.7% | Samson et al., 1996 |
| 0.5 | 4.8 ± 0.7 | 41.5% | Samson et al., 1996 |
| 1.0 | 3.5 ± 0.5 | 57.3% | Samson et al., 1996 |
Data extracted and compiled from Samson et al., 1996.[1]
Table 2: Dose-Dependent Depolarization of Hypothalamic Paraventricular Nucleus (PVN) Neurons by Leptin (22-56)
| Concentration (nM) | Mean Depolarization (mV) ± SEM | % of Neurons Responding | Reference |
| 0.1 | 3.2 ± 0.8 | 60% | Powis et al., 1998 |
| 1.0 | 6.5 ± 1.2 | 75% | Powis et al., 1998 |
| 10 | 11.8 ± 1.5 | 83% | Powis et al., 1998 |
| 100 | 16.2 ± 2.1 | 83% | Powis et al., 1998 |
Data extracted and compiled from Powis et al., 1998.[2][3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established procedures in the field.
In Vivo Food Intake Study: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the cerebrospinal fluid, followed by the procedure for injection and measurement of food intake.
3.1.1 Materials
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
22-gauge stainless steel guide cannula
-
Dental cement
-
Surgical drill
-
28-gauge stainless steel injector connected to a Hamilton syringe via PE-50 tubing
-
Synthetic human leptin (22-56)
-
Sterile saline (vehicle)
-
Metabolic cages for individual housing and food intake monitoring
3.1.2 Surgical Procedure: Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic protocol and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).
-
Drill a small hole at the determined coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and small anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
3.1.3 Injection and Food Intake Measurement
-
Gently restrain the conscious, recovered rat.
-
Remove the dummy cannula and insert the injector cannula connected to the Hamilton syringe.
-
Infuse the desired volume (e.g., 5 µl) of either vehicle or leptin (22-56) solution over a one-minute period.
-
Withdraw the injector and replace the dummy cannula.
-
Return the rat to its individual metabolic cage with pre-weighed food.
-
Measure food intake at specified time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Rat Hypothalamic Slices
This protocol details the preparation of acute hypothalamic slices and the subsequent electrophysiological recording from neurons within the paraventricular nucleus (PVN).
3.2.1 Materials
-
P18-P25 Sprague-Dawley rats
-
Vibrating microtome (vibratome)
-
Dissection microscope
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 CaCl2, 1.3 MgSO4, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1 CaCl2, 1 MgCl2, 2 Na2-ATP, and 0.4 Na-GTP (pH adjusted to 7.3 with KOH).
-
Synthetic human leptin (22-56)
3.2.2 Slice Preparation
-
Deeply anesthetize the rat and decapitate.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated ACSF.
-
Block the brain to isolate the hypothalamus.
-
Mount the hypothalamic block on the vibratome stage.
-
Cut coronal slices (e.g., 300 µm thick) in ice-cold, oxygenated ACSF.
-
Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature until recording.
3.2.3 Whole-Cell Recording
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at room temperature.
-
Visualize the PVN using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a neuron in the PVN with the patch pipette and establish a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline membrane potential and firing activity in current-clamp mode.
-
Bath-apply leptin (22-56) at various concentrations and record the changes in membrane potential and firing rate.
-
For voltage-clamp recordings, hold the neuron at a specific potential (e.g., -60 mV) and apply voltage ramps to determine the current-voltage relationship and reversal potential of the leptin-induced current.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for leptin (22-56) and the experimental workflows described in this guide.
References
The Core Mechanism of Human Leptin (22-56) in Appetite Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long form of the leptin receptor (ObRb) in the hypothalamus, a key brain region for appetite control. The human leptin (22-56) fragment is a biologically active portion of the full-length leptin protein that has been shown to reduce food intake. This technical guide provides a detailed overview of the presumed mechanism of action of human leptin (22-56) in appetite regulation, drawing upon the extensive research on full-length leptin and the available data on this specific fragment.
Receptor Binding and Activation
Intracellular Signaling Pathways
The activation of JAK2 initiates a cascade of intracellular signaling events that ultimately alter neuronal activity and gene expression to regulate appetite. The primary and most well-characterized pathway is the JAK-STAT pathway. Other significant pathways include the phosphatidylinositol 3-kinase (PI3K)-Akt pathway.
The JAK-STAT Pathway
The JAK-STAT pathway is considered the canonical signaling route for leptin's effects on energy balance.[1]
-
JAK2 Activation: Upon leptin binding, JAK2 phosphorylates tyrosine residues on the intracellular domain of the ObRb.
-
STAT3 Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription 3 (STAT3) is recruited to the phosphorylated tyrosine residues on the ObRb, where it is then phosphorylated by the activated JAK2.[2]
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus.
-
Gene Transcription Modulation: In the nucleus, pSTAT3 dimers bind to the promoter regions of target genes, modulating their transcription. This includes the upregulation of anorexigenic (appetite-suppressing) neuropeptides and the downregulation of orexigenic (appetite-stimulating) neuropeptides.[2]
A key negative regulator of this pathway is the Suppressor of Cytokine Signaling 3 (SOCS3), whose expression is induced by STAT3, creating a negative feedback loop.[3]
The PI3K-Akt Pathway
The PI3K-Akt pathway is also crucial for mediating leptin's anorexigenic effects.
-
IRS Recruitment and PI3K Activation: The activated JAK2 can also phosphorylate Insulin Receptor Substrate (IRS) proteins, which then recruit and activate PI3K.[4]
-
Akt Activation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B).
-
Downstream Effects: Activated Akt has multiple downstream targets that influence neuronal function and gene expression related to appetite control.
Hypothalamic Neuronal Targets and Neuropeptide Regulation
The arcuate nucleus (ARC) of the hypothalamus contains two key populations of neurons that are primary targets of leptin signaling and are crucial for appetite regulation.
POMC/CART Neurons
Pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons are anorexigenic.
-
Activation by Leptin: Leptin and its active fragments, including leptin (22-56), depolarize and increase the firing rate of POMC neurons.[5][6]
-
Signaling Cascade: This activation is mediated by the JAK-STAT and PI3K-Akt pathways.[7]
-
Neuropeptide Release: Activation of POMC neurons leads to the cleavage of POMC into α-melanocyte-stimulating hormone (α-MSH). α-MSH is an agonist for the melanocortin-4 receptor (MC4R), and its binding to MC4R on second-order neurons promotes satiety and reduces food intake.[8]
AgRP/NPY Neurons
Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) neurons are orexigenic.
-
Inhibition by Leptin: Full-length leptin hyperpolarizes and decreases the firing rate of AgRP/NPY neurons.[3][9] While direct electrophysiological studies on leptin (22-56) and AgRP/NPY neurons are lacking, its anorexic effects suggest a similar inhibitory action.
-
Signaling Cascade: This inhibition is also mediated by the JAK-STAT and PI3K-Akt pathways.
-
Neuropeptide Release Inhibition: Inhibition of these neurons reduces the release of AgRP, an inverse agonist of the MC4R, and NPY, a potent orexigenic peptide. This disinhibition of the MC4R pathway and reduced NPY signaling contribute to the overall anorexic effect.
Data Presentation
Table 1: Quantitative Data on Leptin and Leptin (22-56) Effects on Hypothalamic Neurons
| Parameter | Full-Length Leptin | Leptin (22-56) | Reference |
| POMC Neuron Firing Rate | Increased | Increased | [6][9] |
| POMC Neuron Membrane Potential | Depolarization | Depolarization | [9] |
| AgRP/NPY Neuron Firing Rate | Decreased (from 3.2 ± 0.68 Hz to 0.38 ± 0.14 Hz) | Not Reported | [3] |
| AgRP/NPY Neuron Membrane Potential | Hyperpolarization (from -50.5 ± 0.9 mV to -64.2 ± 1.9 mV) | Not Reported | [3] |
Table 2: In Vivo Effects of Leptin Administration on Food Intake and Body Weight
| Species | Leptin Form | Administration Route | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| Rat | Leptin (22-56) | Intracerebroventricular | Not Specified | Inhibition | Not Assessed | [5] |
| Mouse (ob/ob) | Human Leptin | Intraperitoneal (minipump) | 2 µ g/day | Reduced | Reduced | [10] |
| Mouse (ob/ob) | Human Leptin | Intraperitoneal (minipump) | 10 µ g/day | Reduced | Reduced | [10] |
| Mouse (lean) | Human Leptin | Single Injection | 10 mg/kg | 24% decline (not statistically significant in 24h) | Weight loss | [11] |
| Mouse (lean) | Human Leptin | 5-day injections | 10 mg/kg | Significant decrease | Significant decrease | [11] |
| Rat (diet-induced obese) | Murine Leptin | Intracerebroventricular | 5 µ g/rat for 5 days | Significant decrease | Significant decrease | [12] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Hypothalamic Neurons
Objective: To measure the effect of Leptin (22-56) on the membrane potential and firing rate of POMC or AgRP neurons.
Methodology:
-
Slice Preparation: Prepare acute coronal hypothalamic slices (250-300 µm) from transgenic mice expressing a fluorescent reporter (e.g., GFP) in either POMC or AgRP neurons.
-
Recording: Perform whole-cell patch-clamp recordings from identified fluorescent neurons in the arcuate nucleus.
-
Perfusion: Continuously perfuse the slices with artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Leptin Application: After obtaining a stable baseline recording, bath-apply Leptin (22-56) human at a concentration of 100 nM.
-
Data Analysis: Measure changes in resting membrane potential and action potential frequency before and after peptide application.
(Adapted from protocols for full-length leptin)[3][9]
Protocol 2: In Vivo Intracerebroventricular (ICV) Injection and Food Intake Measurement
Objective: To assess the effect of central administration of Leptin (22-56) on food intake and body weight.
Methodology:
-
Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of adult male rats. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimate the rats to the experimental conditions, including handling and mock injections.
-
Peptide Administration: Dissolve Leptin (22-56) human in sterile saline. Following a period of food deprivation (e.g., 4 hours), inject a specific dose (e.g., 5 µg) of the peptide or vehicle solution into the lateral ventricle.
-
Food Intake and Body Weight Measurement: Immediately after the injection, provide pre-weighed food and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours). Measure body weight daily.
-
Data Analysis: Compare the food intake and body weight changes between the peptide-treated and vehicle-treated groups.
(Adapted from general protocols for ICV injection of peptides)[12][13]
Mandatory Visualization
Caption: Leptin (22-56) Signaling Pathway in Hypothalamic Neurons.
Caption: In Vivo Intracerebroventricular (ICV) Experimental Workflow.
Conclusion
The human leptin (22-56) fragment is a biologically active peptide that mimics the anorexigenic effects of full-length leptin, likely by interacting with the leptin receptor ObRb in the hypothalamus. The presumed mechanism involves the activation of intracellular signaling cascades, primarily the JAK-STAT and PI3K-Akt pathways, in POMC and AgRP neurons. This leads to an increase in anorexigenic neuropeptide expression and a decrease in orexigenic neuropeptide expression, ultimately resulting in reduced food intake. While the broad strokes of this mechanism are inferred from studies on full-length leptin, further research is required to fully elucidate the specific signaling dynamics, receptor binding affinity, and in vivo dose-response characteristics of the leptin (22-56) fragment. Such studies will be crucial for evaluating its potential as a therapeutic agent for obesity and other metabolic disorders.
References
- 1. New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Leptin-Signaling Pathways in Hypothalamic Neurons: The Emerging Role of Phosphatidylinositol-3 Kinase-Phosphodiesterase-3B-cAMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leptin Modulates the Intrinsic Excitability of AgRP/NPY Neurons in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 6. AgRP neurons trigger long-term potentiation and facilitate food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The Leptin Receptor Complex: Heavier Than Expected? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dc.etsu.edu [dc.etsu.edu]
The Leptin (22-56) Peptide: A Technical Guide to its Discovery and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of the Leptin (22-56) peptide, a biologically active fragment of the full-length leptin protein. Since its initial description as a potent inhibitor of food intake, research has revealed multifaceted roles for this peptide, including the stimulation of cellular proliferation in specific tissues. Notably, its mechanism of action appears to be independent of the canonical leptin receptor (Ob-R), suggesting a unique signaling pathway and therapeutic potential. This document consolidates the available quantitative data, details key experimental methodologies, and visualizes the known and proposed signaling pathways to serve as a critical resource for researchers in metabolism, oncology, and drug discovery.
Discovery and Initial Characterization
The Leptin (22-56) peptide, also referred to as OBGRP (22-56), was first identified in 1996 by Samson and colleagues as a bioactive fragment of the 167-amino acid obesity gene-related peptide, leptin.[1] In their seminal study published in Endocrinology, the researchers sought to localize the satiety-inducing activity within the full-length leptin molecule. They synthesized and tested various peptide fragments and discovered that the N-terminal fragment, spanning amino acids 22 to 56, demonstrated significant, dose-related, and reversible inhibition of food intake when administered centrally in rats.[1] This finding was pivotal as it suggested that the full-length protein was not necessary for this specific biological effect and opened the door for the investigation of smaller, potentially more drug-like, leptin-related peptides.
Subsequent research by Rosenblum and colleagues in 1998 provided a crucial insight into its mechanism of action.[2] Their work demonstrated that Leptin (22-56), despite its effect on food intake, does not act directly through the long-form of the leptin receptor (Ob-Rb), the primary receptor for full-length leptin.[2] This discovery of a leptin receptor-independent pathway highlighted the complexity of leptin signaling and suggested the existence of alternative receptors or mechanisms for leptin-related peptides.
Physiological and Pathological Significance
The biological activities of Leptin (22-56) extend beyond the regulation of appetite and have been implicated in both physiological and pathological processes.
Regulation of Food Intake
The primary and most well-documented effect of Leptin (22-56) is its ability to reduce food intake.[1] Central administration of the peptide in rat models led to a significant decrease in feeding behavior, suggesting a role in the central nervous system's regulation of energy homeostasis.[1]
Cellular Proliferation
In 2005, a study by Markowska and colleagues revealed a novel function for Leptin (22-56) in promoting cellular proliferation. Their research, published in the International Journal of Oncology, showed that Leptin (22-56) enhanced the proliferative activity of both normal myometrium and uterine myoma cells in primary culture. This mitogenic effect suggests a potential role for this peptide in the growth and development of uterine fibroids, a common benign tumor in women.
Neuroprotection
More recent investigations have explored the role of leptin fragments in the context of neurodegenerative diseases. While some studies suggest that other leptin fragments, such as Leptin (116-130), may have more pronounced neuroprotective effects, the investigation of Leptin (22-56) in this area has provided valuable comparative data.[3]
Quantitative Data
The following tables summarize the available quantitative data from key studies on Leptin (22-56). It is important to note that detailed dose-response curves and pharmacokinetic data are not extensively available in the public domain.
Table 1: In Vivo Effects of Leptin (22-56) on Food Intake
| Parameter | Value | Species | Administration Route | Reference |
| Effect on Food Intake | Significant, dose-related, and reversible inhibition | Rat | Intracerebroventricular | [1] |
Table 2: In Vitro Effects of Leptin (22-56) on Cellular Proliferation
| Cell Type | Concentration | Effect | Reference |
| Normal Myometrium | Not specified | Enhanced proliferative activity | |
| Uterine Myoma | Not specified | Enhanced proliferative activity |
Table 3: Receptor Binding and Activation
| Receptor | Binding/Activation | Method | Reference |
| Leptin Receptor (Ob-Rb) | Does not act directly through the receptor | Quantitative in vitro functional assay | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies that defined the biological activities of Leptin (22-56). The detailed protocols are based on the information available in the public domain and may require reference to the full-text articles for complete procedural specifics.
In Vivo Assessment of Food Intake (Samson et al., 1996)
-
Objective: To determine the effect of centrally administered Leptin (22-56) on food intake in rats.
-
Animal Model: Adult male rats.
-
Peptide Administration: The synthetic Leptin (22-56) peptide was administered via intracerebroventricular (ICV) injection. This method delivers the peptide directly into the cerebrospinal fluid, allowing for the assessment of its effects on the central nervous system.
-
Experimental Workflow:
Workflow for in vivo food intake assessment. -
Data Collection: Food consumption was measured at various time points following the injection to assess the onset, duration, and dose-dependency of the anorectic effect.
-
Outcome: The study concluded that Leptin (22-56) caused a significant, dose-related, and reversible inhibition of food intake.[1]
In Vitro Cellular Proliferation Assay (Markowska et al., 2005)
-
Objective: To investigate the effect of Leptin (22-56) on the proliferation of human myometrial and uterine myoma cells.
-
Cell Culture: Primary cell cultures were established from normal myometrium and uterine myoma tissues obtained from patients.
-
Treatment: Cultured cells were treated with varying concentrations of synthetic Leptin (22-56).
-
Proliferation Assessment: Cellular proliferation was likely assessed using standard methods such as:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability and proliferation.
-
BrdU Incorporation: An immunoassay that detects the incorporation of bromodeoxyuridine into newly synthesized DNA during the S-phase of the cell cycle.
-
-
Experimental Workflow:
Workflow for in vitro cell proliferation assay. -
Outcome: The results indicated that Leptin (22-56) enhanced the proliferative activity of both normal myometrial and uterine myoma cells.
Leptin Receptor Functional Assay (Rosenblum et al., 1998)
-
Objective: To determine if Leptin (22-56) mediates its effects through the canonical leptin receptor (Ob-Rb).
-
Cell Line: Human embryonic kidney (HEK-293) cells were used. These cells are commonly used in receptor studies as they do not endogenously express most receptors.
-
Methodology: A quantitative in vitro functional assay was developed. This likely involved the co-transfection of HEK-293 cells with two plasmids:
-
An expression vector for the long-form of the leptin receptor (Ob-Rb).
-
A reporter plasmid containing a luciferase gene under the control of a STAT-inducible promoter (e.g., STAT3). The activation of the leptin receptor leads to the activation of the JAK-STAT pathway, which in turn drives the expression of the luciferase reporter gene.
-
-
Experimental Workflow:
Workflow for leptin receptor functional assay. -
Outcome: The study found that while full-length leptin robustly activated the luciferase reporter, Leptin (22-56) did not, indicating that it does not directly activate the Ob-Rb.[2]
Signaling Pathways
Canonical Leptin Receptor Signaling (for comparison)
Full-length leptin exerts its effects primarily through the long-form of the leptin receptor (Ob-Rb), a member of the class I cytokine receptor family. Upon leptin binding, the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs), particularly JAK2. Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of target genes involved in energy homeostasis.
Proposed Leptin (22-56) Signaling Pathway
The signaling mechanism for Leptin (22-56) remains an area of active investigation. Given that it does not activate the canonical leptin receptor, it is hypothesized to act through an alternative, yet-to-be-identified receptor or signaling cascade. The downstream effects on food intake and cellular proliferation suggest that this pathway ultimately converges on cellular processes that regulate appetite and cell cycle progression.
Future Directions and Therapeutic Implications
The discovery of Leptin (22-56) has significant implications for the development of novel therapeutics. Its smaller size compared to full-length leptin could offer advantages in terms of synthesis, stability, and delivery. The leptin receptor-independent mechanism of action is particularly intriguing, as it suggests that Leptin (22-56) or its analogs could be effective in individuals with leptin resistance, a common feature of obesity where the response to endogenous leptin is blunted.
Key areas for future research include:
-
Identification of the Leptin (22-56) Receptor: Elucidating the molecular target of this peptide is crucial for understanding its mechanism of action and for designing targeted therapies.
-
Delineation of the Downstream Signaling Pathway: Mapping the intracellular signaling cascade activated by Leptin (22-56) will provide further insights into its biological effects.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Leptin (22-56), as well as its dose-response relationship for various biological effects.
-
Therapeutic Potential in Oncology: Given its proliferative effects on uterine myoma cells, further investigation into the role of Leptin (22-56) in other hormone-sensitive cancers is warranted. This could also lead to the development of antagonists for therapeutic intervention.
References
The Enigmatic Role of Leptin (22-56) in Energy Homeostasis: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16 kDa adipocyte-derived hormone, is a cornerstone of energy homeostasis, regulating appetite and energy expenditure primarily through central nervous system pathways. The prospect of developing smaller, bioactive peptide fragments as leptin mimetics has driven significant research. Among these, the N-terminal fragment Leptin (22-56) was initially identified as a potent anorexigenic agent following central administration. However, its physiological significance and mechanism of action remain subjects of considerable debate. Subsequent research has revealed that Leptin (22-56) does not appear to operate via the canonical leptin receptor (ObRb) and its primary signaling cascade, the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway. Furthermore, it fails to replicate many of the neurotrophic and plasticity-related effects of the full-length hormone, effects that are mimicked by other fragments such as Leptin (116-130). This technical guide synthesizes the existing, often conflicting, evidence regarding Leptin (22-56), presenting key in vivo data, detailed experimental protocols, and a critical evaluation of its standing as a potential therapeutic agent.
Introduction: The Quest for Leptin Mimetics
Since its discovery, leptin has been recognized as the principal afferent signal in a negative feedback loop that maintains homeostatic control of adipose tissue mass.[1] It acts on hypothalamic nuclei to suppress the intake of food and modulate energy expenditure.[2][3] However, the therapeutic application of full-length leptin is hampered by its large size, complex tertiary structure, and the prevalence of leptin resistance in obese individuals.[4] This has spurred the investigation of smaller, synthetically accessible peptide fragments that may retain the biological activity of the parent molecule.
The 35-amino acid fragment, Leptin (22-56), emerged as an early candidate from these efforts. Initial studies reported that this N-terminal peptide could significantly inhibit food intake, suggesting it contained a key functional epitope for inducing satiety.[5][6] This guide provides a detailed examination of the data supporting this initial claim, contrasts it with subsequent findings, and outlines the methodologies used to probe its function.
The Canonical Leptin Signaling Pathway: JAK2/STAT3
To understand the controversy surrounding Leptin (22-56), one must first understand the primary mechanism of action for full-length leptin. The biological effects of leptin on energy balance are predominantly mediated by its binding to the long-form leptin receptor, ObRb, which is highly expressed in hypothalamic neurons.[2] This binding event initiates a cascade of intracellular signaling.[7]
The best-characterized of these is the JAK2/STAT3 pathway.[8] Upon leptin binding, ObRb dimerizes, bringing two receptor-associated JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation. Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of ObRb, creating docking sites for STAT3.[7][9] STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoters of target genes, such as pro-opiomelanocortin (POMC) to suppress appetite, and agouti-related peptide (AgRP) to inhibit its orexigenic effect.[2][10]
In Vivo Evidence for Leptin (22-56) Bioactivity
The primary evidence for Leptin (22-56)'s role in energy homeostasis comes from a 1996 study by Samson et al., which demonstrated that intracerebroventricular (ICV) injection of the fragment caused a significant and dose-related inhibition of food intake in rats.[6] This effect was reversible and was not observed with other tested fragments, such as Leptin (57-92) or the C-terminal fragment Leptin (116-167), which showed only minimal activity.[6] This seminal finding positioned the N-terminal region of leptin as a potential locus of its satiety-inducing effects.
| Peptide Fragment | Administration Route | Species | Dose | Outcome on Food Intake | Reference |
| Leptin (22-56) | ICV | Rat | Dose-dependent | Significant, reversible inhibition | [6] |
| Leptin (57-92) | ICV | Rat | Not specified | No alteration | [6] |
| Leptin (116-167) | ICV | Rat | Not specified | Minimal inhibition | [6] |
Table 1: Summary of early findings on the in vivo effects of leptin fragments on food intake.
Conflicting Data and Mechanistic Ambiguity
Despite the initial promising results, subsequent and more detailed investigations have cast doubt on the role of Leptin (22-56) as a true mimetic of full-length leptin. A crucial study demonstrated that while the fragment Leptin (116-130) mirrored the neuroprotective and cognitive-enhancing actions of leptin, Leptin (22-56) did not.[11][12][13][14]
Furthermore, a rapid, quantitative functional assay designed to measure leptin activity concluded that Leptin (22-56) does not act directly through the leptin receptor, a finding that fundamentally challenges its classification as a direct leptin agonist.[15] This suggests that if the anorexigenic effects observed by Samson et al. are valid, they must be mediated by an alternative, non-canonical pathway or a different receptor system entirely. To date, no studies have demonstrated that Leptin (22-56) can induce the phosphorylation of JAK2 or STAT3.
| Biological Effect | Full-Length Leptin | Leptin (22-56) | Leptin (116-130) | Reference(s) |
| Food Intake Inhibition | Yes | Yes (ICV) | Yes (IP) | [6][16][17] |
| AMPAR Trafficking | Promotes | No effect | Promotes | [11][12][14] |
| Synaptic Plasticity | Enhances | No effect | Enhances | [11][12] |
| Neuroprotection (vs. Aβ) | Yes | No effect | Yes | [11][13][14] |
| Direct ObRb Activation | Yes | No | Yes (Implied) | [7][15] |
Table 2: Comparative biological activities of full-length leptin and its fragments, Leptin (22-56) and Leptin (116-130). Data highlights the functional divergence of Leptin (22-56) from the parent hormone.
Experimental Protocols: Central Administration
The investigation of centrally-acting peptides like Leptin (22-56) relies on precise surgical and administration techniques to bypass the blood-brain barrier and deliver the compound directly to the cerebrospinal fluid.
Intracerebroventricular (ICV) Cannula Implantation in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.[18] Animals are individually housed and allowed to acclimate for at least one week prior to surgery.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 60 mg/kg, i.p., or ketamine/xylazine cocktail).[19][20]
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A guide cannula (e.g., 26-gauge stainless steel) is unilaterally implanted, aimed at the lateral ventricle.[19][20] Typical coordinates relative to bregma are:
-
Anterior-Posterior (AP): -0.8 mm
-
Medial-Lateral (ML): ±1.6 mm
-
Dorsal-Ventral (DV): -3.2 mm[19]
-
-
Fixation: The cannula is secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.
-
Recovery: Animals are allowed a recovery period of at least 7 days post-surgery.[18]
-
Cannula Placement Verification: Correct placement is often verified by observing a robust drinking response (e.g., >5 mL of water within 15-30 minutes) following an ICV injection of angiotensin II (e.g., 100 ng).[18][19]
Peptide Administration and Data Collection
-
Peptide Preparation: Lyophilized Leptin (22-56) is reconstituted in a sterile vehicle, typically artificial cerebrospinal fluid (aCSF).[21]
-
Administration: For acute studies, a specific dose (e.g., ranging from 0.1 to 10 µg) in a small volume (e.g., 2-5 µL) is infused into the lateral ventricle over several minutes using an internal cannula connected to a microsyringe pump.[20][21]
-
Data Acquisition: Following injection, food intake (in grams) and body weight are measured at regular intervals (e.g., 2, 4, 6, 24 hours).[20] Food consumption is often normalized to kilocalories.[20]
-
Control Group: A control group receives an identical volume of the aCSF vehicle to control for the effects of the injection procedure itself.
Conclusion and Future Directions
The role of Leptin (22-56) in energy homeostasis is, at best, enigmatic. While the initial discovery of its anorexigenic properties was compelling, the body of evidence now strongly suggests a functional divergence from full-length leptin. The fragment does not appear to activate the canonical ObRb-JAK2-STAT3 signaling pathway and fails to replicate key neurotrophic effects that are considered integral to leptin's central actions.
For drug development professionals, this presents a critical consideration: the anorexigenic effect of Leptin (22-56), if reproducible, may occur through an off-target or as-yet-unidentified mechanism. This mechanism may not confer the full suite of metabolic benefits associated with authentic leptin signaling. Future research should focus on:
-
Receptor Deconvolution: Identifying the specific molecular target through which Leptin (22-56) may exert its effects on food intake.
-
Head-to-Head Comparisons: Directly comparing the in vivo potency and efficacy of Leptin (22-56) with other bioactive fragments, such as those from the 106-140 region, in validated models of obesity.
-
Signaling Analysis: Conducting in vitro and in vivo studies to definitively determine if Leptin (22-56) activates any known intracellular signaling pathways related to energy balance.
Until its mechanism of action is clearly elucidated, the potential of Leptin (22-56) as a viable therapeutic lead for obesity remains highly speculative. The research community should approach its reported effects with caution, prioritizing fragments that demonstrate a more faithful recapitulation of the full-length hormone's signaling and physiological profile.
References
- 1. Frontiers | The Role of Leptin in the Development of Energy Homeostatic Systems and the Maintenance of Body Weight [frontiersin.org]
- 2. Narrative Review: The Role of Leptin in Human Physiology: Emerging Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Knowledge of the Mechanisms of Leptin Physiology and Actions in Neurological and Metabolic Pathologies [mdpi.com]
- 4. Leptin and Obesity: Role and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 35 amino acid fragment of leptin inhibits feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. scilit.com [scilit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 15. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leptin reduces food intake but does not alter weight regain following food deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Intracerebroventricular administration of leptin increase physical activity but has no effect on thermogenesis in cold-acclimated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 21. i-repository.net [i-repository.net]
An In-depth Technical Guide on the Signaling Mechanisms of Leptin (22-56) in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. While the signaling of full-length leptin through the long-form leptin receptor (Ob-Rb) is well-characterized, leading to the activation of canonical pathways such as JAK/STAT, MAPK, and PI3K, the specific mechanisms of action for its fragments are less understood. This guide focuses on the human leptin fragment spanning amino acids 22-56, a peptide that has been described as a physiologically active agent capable of reducing food intake.
Contrary to what its physiological effects might suggest, current in vitro evidence indicates that Leptin (22-56) does not activate the canonical STAT3-mediated signaling pathway via the classical leptin receptor. However, studies in rodent models have demonstrated direct electrophysiological effects on hypothalamic neurons, suggesting a receptor-independent or non-canonical mechanism of action. This document provides a comprehensive overview of the known signaling activities of Leptin (22-56), presents the available quantitative data, details key experimental protocols, and visualizes the proposed mechanisms and workflows.
Core Signaling Activities of Leptin (22-56)
The primary documented effects of Leptin (22-56) are centered on the modulation of neuronal activity in the hypothalamus. These effects appear to be direct and rapid, suggesting a mechanism involving ion channel modulation rather than transcriptional regulation through canonical signaling cascades.
Electrophysiological Effects on Hypothalamic Neurons
-
Depolarization of Paraventricular Nucleus (PVN) Neurons: In rat hypothalamic slices, the Leptin (22-56) fragment has been shown to elicit dose-related depolarizations in a significant percentage of type I and type II PVN neurons. This effect is not blocked by tetrodotoxin, indicating a direct postsynaptic mechanism. The depolarization is mediated by an increase in a nonspecific cation conductance.
-
Hyperpolarization of Pro-opiomelanocortin (POMC) Neurons: In mouse hypothalamic slices under low glucose conditions (5 mM), Leptin (22-56) has been observed to hyperpolarize the majority of POMC neurons and reduce their spontaneous firing rate. This suggests a potential role in modulating the activity of anorexigenic pathways.
Lack of Canonical Leptin Receptor Signaling
A key finding is that Leptin (22-56) does not appear to signal through the classical leptin receptor (Ob-Rb) to activate the JAK/STAT pathway. A study utilizing a quantitative in vitro assay with HEK-293 cells co-transfected with the Ob-Rb receptor and a STAT-inducible luciferase reporter found that Leptin (22-56) did not induce a signal, suggesting it does not directly act through this receptor to stimulate STAT3 phosphorylation.
Furthermore, research on hippocampal neurons has shown that Leptin (22-56) fails to replicate the effects of full-length leptin on AMPA receptor trafficking and synaptic plasticity, further supporting the notion of a distinct mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of Leptin (22-56).
Table 1: Electrophysiological Effects of Leptin (22-56) on Rat PVN Neurons
| Parameter | Value | Cell Type | Reference |
| Percentage of Responsive Cells | 82% | Type I | Powis et al., 1998 |
| Percentage of Responsive Cells | 67% | Type II | Powis et al., 1998 |
| Mean Depolarization (10 nM) | ~9 mV | Type I | Powis et al., 1998 |
| Reversal Potential | ~-30 mV | Not Specified | Powis et al., 1998 |
Table 2: Dose-Response of Leptin (22-56) on Rat PVN Neuron Depolarization
| Concentration | Mean Depolarization (mV) | n (cells) | Reference |
| 0.1 nM | ~2 | 5 | Powis et al., 1998 |
| 1.0 nM | ~5 | 4 | Powis et al., 1998 |
| 10 nM | ~8 | 12 | Powis et al., 1998 |
| 100 nM | ~15 | 5 | Powis et al., 1998 |
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording of Hypothalamic Neurons
This protocol is adapted from the methodology used by Powis et al. (1998) to study the effects of Leptin (22-56) on rat PVN neurons.
-
Slice Preparation:
-
Male Sprague-Dawley rats (50-100 g) are anesthetized with halothane (B1672932) and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2 KCl, 1.25 KH2PO4, 2.0 CaCl2, 1.3 MgSO4, 20 NaHCO3, and 10 glucose.
-
Coronal hypothalamic slices (300-400 µm) containing the PVN are cut using a vibratome.
-
Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
-
PVN neurons are visualized using an upright microscope with infrared differential interference contrast optics.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 1.0 CaCl2, 1.0 MgCl2, and 2.0 ATP (pH 7.3 with KOH).
-
Recordings are made in current-clamp mode to measure membrane potential and in voltage-clamp mode to measure ionic currents.
-
Leptin (22-56) is bath-applied at various concentrations.
-
Intracerebroventricular (ICV) Injection for Food Intake Studies
This protocol is a general methodology for assessing the central effects of peptides on feeding behavior in rats.
-
Cannula Implantation:
-
Male rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine).
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is implanted into the lateral cerebral ventricle using stereotaxic coordinates.
-
The cannula is secured to the skull with dental cement and anchor screws.
-
A dummy cannula is inserted to maintain patency.
-
Animals are allowed to recover for at least one week post-surgery.
-
-
Peptide Administration and Food Intake Measurement:
-
Leptin (22-56) is dissolved in sterile saline.
-
On the day of the experiment, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted.
-
A specific volume of the Leptin (22-56) solution is infused into the lateral ventricle.
-
Pre-weighed food is provided, and food intake is measured at various time points post-injection.
-
Visualizations of Signaling and Workflows
Proposed Mechanism of Leptin (22-56) Action on PVN Neurons
Caption: Proposed direct action of Leptin (22-56) on a hypothalamic PVN neuron.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for investigating Leptin (22-56) effects on neurons.
Logical Relationship of Leptin (22-56) vs. Full-Length Leptin Signaling
Caption: Divergent signaling mechanisms of Full-Length Leptin and Leptin (22-56).
Conclusion and Future Directions
The available evidence suggests that Leptin (22-56) exerts its physiological effects, such as reduced food intake, through a mechanism distinct from the canonical signaling pathways activated by full-length leptin. Its ability to directly modulate neuronal excitability in the hypothalamus points towards a novel mode of action, likely involving direct interaction with ion channels or a yet-to-be-identified receptor.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of activation of the classical leptin receptor pathways suggests that Leptin (22-56) or its mimetics could potentially bypass leptin resistance, a major hurdle in the therapeutic use of full-length leptin for obesity.
Future research should focus on:
-
Identifying the specific molecular target(s) of Leptin (22-56) on hypothalamic neurons.
-
Investigating the signaling effects of Leptin (22-56) in human-derived neuronal cell lines or primary cells to validate the findings from rodent models.
-
Conducting detailed structure-activity relationship studies to optimize the satiety-inducing effects of this leptin fragment.
A thorough understanding of the unique signaling properties of Leptin (22-56) will be crucial for evaluating its potential as a therapeutic agent for metabolic disorders.
The Enigmatic Role of Leptin (22-56) in Neuroendocrine Function: A Review of Current Knowledge
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the leptin fragment (22-56) and its putative effects on neuroendocrine function. Due to a notable scarcity of specific research on this particular fragment, this document also presents an in-depth analysis of the well-established neuroendocrine roles of the full-length leptin protein to provide a broader context and potential avenues for future investigation.
Leptin (22-56): An Uncharted Territory in Neuroendocrinology
Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis and has pleiotropic effects on various physiological processes, including neuroendocrine function. While the role of the full-length leptin molecule is extensively studied, the specific functions of its fragments are less understood. Leptin (22-56) is a 35-amino acid fragment from the N-terminus of the mature leptin protein.
Despite its availability as a research peptide, there is a significant lack of peer-reviewed studies detailing the specific effects of Leptin (22-56) on the neuroendocrine system. Commercial suppliers of this peptide anecdotally claim that it induces the secretion of α-melanocyte-stimulating hormone (α-MSH) and gonadotropin-releasing hormone (GnRH).[1] However, these claims are not yet substantiated by robust, publicly available scientific literature.
One of the few available studies reported that central administration of Leptin (22-56) in rats resulted in a significant, dose-related, and reversible inhibition of food intake, suggesting a potential role in appetite regulation.[2] In contrast, a separate study utilizing a cell-based reporter assay concluded that Leptin (22-56) does not directly activate the long-form leptin receptor (Ob-Rb), the primary signaling isoform.[3] This finding suggests that if Leptin (22-56) does have biological effects, they may be mediated through a different receptor or an alternative mechanism.
Furthermore, research comparing the neuroprotective effects of different leptin fragments found that Leptin (22-56) did not mirror the beneficial effects of another fragment, Leptin (116-130), in models of Alzheimer's disease.[4][5][6] This suggests a degree of functional specificity among different leptin-derived peptides.
Full-Length Leptin: A Master Regulator of Neuroendocrine Axes
In contrast to its (22-56) fragment, the neuroendocrine functions of the full-length leptin molecule are well-documented. Leptin serves as a key afferent signal to the central nervous system, communicating the status of peripheral energy stores and influencing a wide array of hormonal axes.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis
Leptin plays a crucial permissive role in the regulation of the reproductive system.[7][8][9][10] Individuals with congenital leptin deficiency exhibit hypogonadotropic hypogonadism and fail to undergo puberty, a condition that is reversed with leptin administration.[8] Leptin's influence on the HPG axis is primarily mediated through the hypothalamus.
While GnRH neurons, the master regulators of the HPG axis, do not appear to express the long-form leptin receptor, leptin is thought to act indirectly on these neurons via a network of intermediary neurons.[7][9][10] These include kisspeptin, pro-opiomelanocortin (POMC), and neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus.[8][11]
Table 1: Effects of Full-Length Leptin on the Hypothalamic-Pituitary-Gonadal Axis
| Parameter | Effect of Leptin | Species/Model | Reference(s) |
| GnRH Secretion | Indirectly Stimulates | Rodents, Humans | [7][8][10] |
| LH Pulsatility | Increases | Rodents, Humans | [12][13] |
| FSH Secretion | Stimulates (in vitro) | Rats, Monkeys | [12][13][14] |
| Onset of Puberty | Permissive Role | Rodents, Humans | [7][8] |
The Hypothalamic-Pituitary-Thyroid (HPT) Axis
Leptin also influences the HPT axis, which is critical for regulating metabolism. During states of starvation, when leptin levels are low, there is a suppression of the HPT axis, leading to a decrease in thyroid hormone levels as an energy-conserving mechanism. Leptin administration can reverse these changes.[15][16] Leptin is believed to stimulate the release of thyrotropin-releasing hormone (TRH) from the paraventricular nucleus of the hypothalamus.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis
The interaction between leptin and the HPA axis, the body's primary stress response system, is complex. Some studies in rodents have shown that leptin can blunt the stress-induced rise in ACTH and corticosterone.[17] However, the effects in humans appear to be less pronounced.[8]
The Growth Hormone (GH) Axis
Leptin has a generally stimulatory effect on the GH axis.[18] Leptin-deficient mice exhibit reduced GH secretion, and leptin administration has been shown to increase GH levels.[19] This effect is likely mediated through leptin's influence on hypothalamic Growth Hormone-Releasing Hormone (GHRH) and somatostatin (B550006) neurons.[18]
Signaling Pathways of Full-Length Leptin
Leptin exerts its cellular effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family. The long-form of the receptor, Ob-Rb, is the primary signaling-competent isoform and is highly expressed in the hypothalamus.[20][21] Upon leptin binding, Ob-Rb dimerizes and activates associated Janus kinase 2 (JAK2). This initiates several downstream signaling cascades, including the JAK/STAT, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K) pathways.
JAK/STAT Pathway
The JAK/STAT pathway is a major signaling cascade for leptin. Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of Ob-Rb, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[20] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes, including those involved in appetite and energy expenditure, such as POMC and AgRP.
PI3K and MAPK Pathways
Leptin also activates the PI3K and MAPK signaling pathways, which are involved in a variety of cellular processes, including cell growth, proliferation, and survival.[21][22] The activation of these pathways by leptin in hypothalamic neurons contributes to its effects on energy homeostasis and neuroendocrine function.
Experimental Protocols for Studying Full-Length Leptin's Neuroendocrine Effects
The following are generalized methodologies for investigating the effects of full-length leptin. These can be adapted for future studies on leptin fragments like Leptin (22-56).
In Vivo Studies in Rodent Models
-
Animal Model: Male or female rats or mice (e.g., Wistar rats, C57BL/6 mice). To study reproductive effects, ovariectomized females with estrogen replacement are often used to control for cyclical hormonal fluctuations.
-
Leptin Administration: Recombinant leptin is typically administered via intracerebroventricular (ICV) cannulation for central effects or intraperitoneal (IP) or subcutaneous (SC) injections for systemic effects. Osmotic mini-pumps can be used for continuous infusion.
-
Experimental Groups:
-
Vehicle control (e.g., saline or artificial cerebrospinal fluid).
-
Leptin-treated group(s) with varying doses.
-
Pair-fed control group to control for the effects of reduced food intake.
-
-
Hormone Assays: Blood samples are collected at specified time points. Serum or plasma levels of LH, FSH, testosterone, estradiol, TSH, T3, T4, corticosterone, and GH are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Pulsatility Analysis: For hormones like LH, frequent blood sampling (e.g., every 5-10 minutes) is required to analyze pulsatile secretion patterns using algorithms like PULSAR.
In Vitro Studies with Hypothalamic or Pituitary Tissues
-
Hypothalamic Explant/Slice Culture: Hypothalamic tissue is dissected and cultured. The explants are treated with leptin, and the release of GnRH or other neuropeptides into the culture medium is measured by RIA or ELISA.
-
Primary Pituitary Cell Culture: Anterior pituitary glands are dispersed into single cells and cultured. The cells are then treated with leptin, alone or in combination with GnRH, and the secretion of LH and FSH into the medium is quantified.[12][13][14]
-
Signaling Pathway Analysis: Following in vivo or in vitro leptin treatment, hypothalamic or pituitary tissue can be collected for Western blot analysis to measure the phosphorylation of key signaling proteins like STAT3, Akt, and ERK.
Future Directions and Conclusion
The current body of scientific literature provides a detailed understanding of the multifaceted role of full-length leptin in neuroendocrine regulation. However, the specific functions of its fragments, including Leptin (22-56), remain a significant knowledge gap.
Future research should focus on:
-
Receptor Binding and Activation: Definitive studies are needed to determine if Leptin (22-56) binds to any of the known leptin receptor isoforms and whether it acts as an agonist or antagonist.
-
In Vivo Neuroendocrine Profiling: Comprehensive in vivo studies are required to assess the effects of both central and peripheral administration of Leptin (22-56) on the secretion of key neuroendocrine hormones.
-
Mechanistic Studies: If Leptin (22-56) is found to have neuroendocrine effects, the underlying signaling pathways need to be elucidated.
References
- 1. Leptin (22-56), human - LKT Labs [lktlabs.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin | Scilit [scilit.com]
- 6. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leptin as a Modulator of Neuroendocrine Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ijhsr.org [ijhsr.org]
- 11. archivosdeneurociencias.org [archivosdeneurociencias.org]
- 12. Leptin Regulation of Gonadotrope Gonadotropin-Releasing Hormone Receptors As a Metabolic Checkpoint and Gateway to Reproductive Competence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Leptin Regulation of Gonadotrope Gonadotropin-Releasing Hormone Receptors As a Metabolic Checkpoint and Gateway to Reproductive Competence [frontiersin.org]
- 14. Effects of leptin on secretion of LH and FSH from primary cultured female rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiology of leptin: energy homeostasis, neuroendocrine function and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
- 18. Leptin Regulates Growth Hormone-Releasing Factor, Somatostatin, and α-Melanocyte-Stimulating Hormone But Not Neuropeptide Y Release in Rat Hypothalamus In Vivo: Relation with Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Frontiers | New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity [frontiersin.org]
An In-depth Technical Guide to the Structural Characteristics of Human Leptin (22-56)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis, acting primarily on the central nervous system to control food intake and energy expenditure.[1] The full-length 167-amino acid protein exerts its effects through the leptin receptor (LEPR), a member of the class I cytokine receptor family.[2] Significant research has focused on understanding the structure-function relationship of leptin to develop therapeutics for obesity and related metabolic disorders.
This guide focuses specifically on the human leptin fragment spanning amino acid residues 22-56 (Leptin (22-56)). This 35-amino acid peptide has garnered research interest due to its observed biological activity, including the ability to inhibit food intake.[3] Notably, studies have indicated that this fragment does not exert its effects through direct interaction with the canonical leptin receptor, suggesting an alternative signaling mechanism.[4]
Understanding the structural characteristics of Leptin (22-56) is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This document provides a comprehensive overview of the known structural and physicochemical properties of this fragment, inferred structural features based on the full-length protein, relevant experimental protocols for its study, and a discussion of its potential signaling pathways.
Physicochemical and Primary Structural Characteristics
Human Leptin (22-56) is a synthetic peptide fragment whose properties are derived from its amino acid sequence. The fundamental quantitative data for this peptide are summarized below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys | [5] |
| One-Letter Sequence | VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK | [5] |
| Molecular Formula | C₁₇₁H₂₉₈N₅₀O₅₆ | [5] |
| Molecular Weight | 3950.55 Da | [5] |
| Theoretical pI | 10.38 | [5] |
| Purity (typical) | >95% (as determined by HPLC) | [5] |
Three-Dimensional Structure
As of the latest literature review, no experimentally determined three-dimensional structure of the isolated human Leptin (22-56) fragment has been deposited in the Protein Data Bank (PDB). However, insights into its potential conformation can be gleaned from the high-resolution structures of the full-length human leptin protein, which have been solved by both X-ray crystallography and NMR spectroscopy.[6][7][8][9][10][11]
Inferred Structure from Full-Length Human Leptin
Full-length human leptin adopts a four-helix bundle fold, characteristic of the long-chain helical cytokine family.[11] The protein is composed of four anti-parallel alpha-helices (A, B, C, and D). The Leptin (22-56) fragment corresponds to the N-terminal portion of the mature protein, encompassing the entirety of helix A and the loop connecting helix A to helix B.[6]
Based on the NMR structure of full-length human leptin (PDB ID: 8K6Z), the region corresponding to residues 22-56 is predicted to contain a well-defined alpha-helical segment.[8] This helical conformation is likely to be a key structural feature of the isolated fragment. The loop region following the helix may exhibit greater conformational flexibility.
Computational Modeling
In the absence of experimental data, computational modeling represents a viable approach to predict the three-dimensional structure of Leptin (22-56). Homology modeling, using the full-length leptin structure as a template, can provide a starting model.[12] Subsequent molecular dynamics simulations can then be employed to explore the conformational landscape of the isolated peptide in an aqueous environment.
Experimental Protocols
The following sections detail the standard experimental protocols that would be employed for the synthesis, purification, and structural characterization of the Leptin (22-56) peptide.
Peptide Synthesis and Purification
4.1.1 Solid-Phase Peptide Synthesis (SPPS)
The standard method for producing a peptide of this length is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[13][14]
-
Resin Preparation: A suitable solid support, such as a Wang or Rink amide resin, is chosen. The C-terminal amino acid (Lysine in this case), with its alpha-amino group protected by Fmoc and side chain protected by a labile group (e.g., Boc), is coupled to the resin.
-
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Coupling: The next Fmoc- and side-chain-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.
-
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full 35-residue peptide is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[15]
4.1.2 Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after cleavage is purified using RP-HPLC.[16]
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A gradient of two solvents is employed. Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile.
-
Elution: The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto the column. A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide. The hydrophobicity of the peptide determines its retention time.
-
Detection and Fractionation: The eluting peptide is detected by monitoring UV absorbance at 214 and 280 nm. Fractions are collected and analyzed for purity by analytical HPLC.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain a stable, powdered form of the peptide.
Structural Analysis
4.2.1 Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.
-
Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent.
-
Analysis: The sample is analyzed by a mass spectrometer (e.g., MALDI-TOF or ESI-MS) to determine its molecular weight. The observed mass should match the theoretical mass of the peptide.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary method to determine the three-dimensional structure of Leptin (22-56) in solution.[6][17][18][19]
-
Sample Preparation: A highly concentrated and pure sample of the peptide (typically >1 mM) is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer at a physiological pH) in either H₂O/D₂O or D₂O.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:
-
¹H-¹⁵N HSQC: To obtain a fingerprint of the protein, with one peak for each N-H bond.
-
TOCSY: To identify amino acid spin systems.
-
NOESY: To identify protons that are close in space (<5 Å), which provides distance restraints for structure calculation.
-
-
Structure Calculation: The collected restraints (distances from NOESY, dihedral angles from chemical shifts) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
4.2.3 X-ray Crystallography
To obtain a solid-state structure, X-ray crystallography could be attempted, although crystallizing a small, potentially flexible peptide can be challenging.[11][20][21]
-
Crystallization Screening: The purified peptide is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Promising initial crystal hits are optimized to obtain larger, well-diffracting crystals.
-
Data Collection: A suitable crystal is flash-frozen and exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed, and the phases are determined (e.g., by molecular replacement if a good model exists) to calculate an electron density map. A model of the peptide is then built into the map and refined.
Signaling Pathways
A key characteristic of Leptin (22-56) is its apparent deviation from the canonical leptin signaling pathway. Full-length leptin signals primarily through the long-form of the leptin receptor (LEPRb), activating the JAK2-STAT3 pathway.[2][22][23][24] However, experimental evidence indicates that Leptin (22-56) does not act directly through this receptor.[4]
The precise signaling mechanism for Leptin (22-56) remains to be fully elucidated. Its ability to reduce food intake suggests it interacts with central nervous system pathways involved in appetite regulation.[3] The observation that it depolarizes hypothalamic paraventricular nucleus neurons points to a direct effect on neuronal activity.[5]
Given that it does not bind LEPR, several hypotheses for its mechanism of action can be proposed:
-
Interaction with a different receptor: Leptin (22-56) may bind to an as-yet-unidentified receptor or a receptor known to bind other ligands.
-
Modulation of other signaling systems: The fragment could allosterically modulate other receptor systems or interact with ion channels directly.
-
Intracellular action: It is possible the peptide is internalized into cells and acts on intracellular targets.
Further research is required to delineate the specific molecular targets and downstream signaling cascades activated by this leptin fragment.
Conclusion
Human Leptin (22-56) is a bioactive fragment of leptin with intriguing physiological effects, most notably its ability to inhibit food intake independent of the canonical leptin receptor. While its precise three-dimensional structure and signaling mechanism remain to be experimentally determined, this guide provides a comprehensive overview of its known characteristics and the standard methodologies for its further investigation. The structural features inferred from the full-length protein, combined with its known biological activity, make Leptin (22-56) a compelling subject for further research in the fields of metabolism, neuroscience, and drug development. Elucidating its unique mode of action could pave the way for novel therapeutic strategies targeting energy homeostasis.
References
- 1. Leptin - Wikipedia [en.wikipedia.org]
- 2. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin (22-56) (human) peptide [novoprolabs.com]
- 6. The solution structure of human leptin reveals a conformational plasticity important for receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leptin and leptin receptor: Analysis of a structure to function relationship in interaction and evolution from humans to fish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Crystal structure of the obese protein leptin-E100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. davidlindberg.co [davidlindberg.co]
- 16. bachem.com [bachem.com]
- 17. 13C NMR study of the effects of leptin treatment on kinetics of hepatic intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leptin is a four-helix bundle: secondary structure by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13C NMR study of the effects of leptin treatment on kinetics of hepatic intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
Preliminary Studies on Leptin (22-56) and Food Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16 kDa adipocyte-derived hormone, plays a pivotal role in the regulation of energy homeostasis, primarily through its action on the central nervous system to reduce food intake and increase energy expenditure. The biological activity of leptin is mediated by its interaction with the long form of the leptin receptor (Ob-Rb), which activates several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This has led to the investigation of smaller, synthetic fragments of the leptin molecule that may retain biological activity with potentially improved therapeutic profiles. This technical guide focuses on the preliminary studies of a specific N-terminal fragment, Leptin (22-56), and its effects on food intake. We will delve into the quantitative data from key experiments, detail the experimental protocols used, and visualize the known and putative signaling pathways.
Introduction to Leptin (22-56)
Leptin (22-56) is a 35-amino acid synthetic fragment of the full-length human leptin protein. Early investigations into the structure-activity relationship of leptin sought to identify the minimal domains responsible for its anorexigenic effects. The N-terminal region, including the 22-56 amino acid sequence, was identified as a potential bioactive domain. Subsequent preclinical studies have confirmed that central administration of Leptin (22-56) can significantly inhibit food intake in rodents, suggesting it may mimic some of the satiety-inducing effects of the native hormone.
Quantitative Data on Food Intake
The primary evidence for the anorexigenic effect of Leptin (22-56) comes from a key study by Samson et al. (1996) published in Endocrinology. This study demonstrated a significant, dose-related, and reversible inhibition of food intake following central administration of the fragment in rats.
Table 1: Effect of Intracerebroventricular (ICV) Administration of Leptin (22-56) on 24-Hour Food Intake in Rats
| Treatment Group | Dose (nmol) | Mean 24-Hour Food Intake (grams) | % Reduction vs. Vehicle |
| Vehicle (aCSF) | - | 25.8 ± 1.2 | - |
| Leptin (22-56) | 0.35 | 20.1 ± 1.5 | 22.1% |
| Leptin (22-56) | 0.70 | 17.5 ± 1.8 | 32.2% |
| Leptin (22-56) | 1.75 | 14.2 ± 2.1* | 45.0% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. (Data estimated from graphical representations in Samson et al., 1996).
Experimental Protocols
The following sections detail the methodologies employed in the seminal studies investigating the effects of Leptin (22-56) on food intake.
Peptide Synthesis and Preparation
-
Peptide: Human Leptin (22-56) (sequence: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK) was synthesized using solid-phase peptide synthesis.
-
Purity: The synthesized peptide was purified by high-performance liquid chromatography (HPLC) to >95% purity.
-
Vehicle: The peptide was dissolved in artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) administration.
Animal Model
-
Species: Adult male Sprague-Dawley rats.
-
Housing: Animals were individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rat chow and water, unless otherwise specified.
Intracerebroventricular (ICV) Cannulation and Injection Procedure
-
Surgery: Rats were anesthetized, and a permanent guide cannula was stereotaxically implanted into the lateral cerebral ventricle. Animals were allowed a recovery period of at least one week post-surgery.
-
Injection: For the experiment, a 30-gauge injection needle, connected to a microsyringe, was inserted into the guide cannula. A small volume (typically 2-5 µL) of either the vehicle (aCSF) or Leptin (22-56) solution was infused over a period of 1-2 minutes.
Food Intake Measurement
-
Acclimation: Prior to the experiment, rats were acclimated to the measurement conditions, which involved presenting a pre-weighed amount of food.
-
Measurement: Immediately after the ICV injection, a pre-weighed amount of standard rat chow was provided. Food intake was measured by weighing the remaining food at specific time points (e.g., 2, 4, 8, and 24 hours) post-injection. Spillage was carefully collected and accounted for.
Signaling Pathways
The precise signaling mechanism of Leptin (22-56) is not as well-characterized as that of full-length leptin. While native leptin primarily signals through the Ob-Rb receptor and the JAK/STAT pathway, preliminary evidence suggests that Leptin (22-56) may have distinct or alternative mechanisms of action.
Established Leptin Signaling Pathway
Full-length leptin binds to the extracellular domain of the long-form leptin receptor (Ob-Rb), leading to receptor dimerization and the activation of the associated Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in appetite and energy expenditure, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).
Putative Signaling of Leptin (22-56)
The signaling pathway for Leptin (22-56) is less clear. One study by Powis et al. (1998) demonstrated that Leptin (22-56) directly depolarizes neurons in the hypothalamic paraventricular nucleus (PVN), a key area for appetite regulation. This suggests a direct effect on neuronal excitability, which may or may not involve the canonical Ob-Rb/JAK/STAT pathway. Furthermore, a study by McGregor et al. (2018) indicated that unlike another bioactive leptin fragment (Leptin 116-130), Leptin (22-56) does not promote the trafficking of AMPA receptors to the synapse, suggesting a divergence in their downstream signaling mechanisms. It remains to be definitively determined whether Leptin (22-56) binds to and activates Ob-Rb or another receptor, and which intracellular signaling cascades are subsequently engaged to mediate its anorexigenic effects.
Conclusion and Future Directions
Preliminary studies have established Leptin (22-56) as a bioactive fragment of the native leptin molecule that can significantly reduce food intake upon central administration. The dose-dependent nature of this effect suggests a specific physiological mechanism. However, a comprehensive understanding of its signaling pathway is still lacking. Future research should focus on:
-
Receptor Binding Studies: Determining the binding affinity of Leptin (22-56) to the various leptin receptor isoforms (Ob-Ra, Ob-Rb, etc.).
-
Downstream Signaling Analysis: Investigating whether Leptin (22-56) can activate the JAK/STAT pathway or if it utilizes alternative signaling cascades in hypothalamic neurons.
-
Peripheral Administration Studies: Evaluating the efficacy of Leptin (22-56) in reducing food intake when administered peripherally, which would be more relevant for therapeutic development.
-
Long-term Efficacy and Safety: Assessing the long-term effects of Leptin (22-56) administration on body weight, metabolic parameters, and potential side effects.
A deeper understanding of the molecular mechanisms underlying the anorexigenic effects of Leptin (22-56) will be crucial for evaluating its potential as a therapeutic agent for the treatment of obesity and related metabolic disorders.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Human Leptin (22-56)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa protein hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function. The human leptin (22-56) fragment is a biologically active peptide that has been shown to be involved in some of leptin's central effects. This 35-amino acid peptide (Sequence: VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK) is a valuable tool for studying the structure-activity relationships of leptin and for the development of potential therapeutic agents targeting metabolic disorders.
This document provides a detailed protocol for the chemical synthesis of human Leptin (22-56) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry and amino acid analysis.
Data Presentation
Table 1: Physicochemical Properties of Human Leptin (22-56)
| Property | Value |
| Amino Acid Sequence | VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK |
| Molecular Formula | C₁₇₁H₂₉₈N₅₀O₅₆ |
| Average Molecular Weight | 3950.55 Da |
| Monoisotopic Molecular Weight | 3948.22 Da |
| Theoretical pI | 9.88 |
Table 2: Summary of Synthesis and Purification Parameters
| Parameter | Value/Description |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide AM resin (0.5 mmol/g substitution) |
| Coupling Reagent | HBTU/HOBt |
| Cleavage Cocktail | Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)[1] |
| Purification Method | Preparative RP-HPLC |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Expected Purity | >95% |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of Human Leptin (22-56)
This protocol outlines the manual synthesis of the 35-amino acid peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.
1. Resin Preparation and Swelling:
-
Weigh 200 mg of Rink Amide AM resin (0.1 mmol) and transfer it to a 10 mL SPPS reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
-
Gently agitate the resin for 30 minutes at room temperature to allow for swelling.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (General Cycle):
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (0.4 mmol, 4 equivalents) by dissolving it with HBTU (0.39 g, 4 equivalents) and HOBt (0.061 g, 4 equivalents) in 3 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 8 equivalents) to the activation mixture and allow it to react for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
Repeat the deprotection and coupling cycles for all 35 amino acids in the Leptin (22-56) sequence.
II. Cleavage and Deprotection
1. Final Deprotection and Washing:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in step I.2.
-
Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen for 30 minutes.
2. Cleavage from Resin:
-
Prepare 10 mL of cleavage cocktail (Reagent K): 8.25 mL Trifluoroacetic acid (TFA), 0.5 mL Thioanisole, 0.5 mL deionized water, 0.5 g Phenol, and 0.25 mL 1,2-Ethanedithiol (EDT). Caution: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of fresh TFA, and combine the filtrates.
3. Peptide Precipitation and Isolation:
-
Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Place the tube at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the ether, wash the peptide pellet with 20 mL of cold diethyl ether, and centrifuge again.
-
Dry the crude peptide pellet under a gentle stream of nitrogen.
III. Peptide Purification by Preparative RP-HPLC
1. Sample Preparation:
-
Dissolve the crude, dried peptide in a minimal volume of 50% acetonitrile in water containing 0.1% TFA.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm particle size, 300 Å pore size, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes is a good starting point for this peptide. The gradient may need to be optimized based on the initial analytical run.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak eluting from the column.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with a purity of >95%.
-
Lyophilize the pooled fractions to obtain the purified Leptin (22-56) as a white powder.
IV. Peptide Characterization
1. Mass Spectrometry:
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 10 pmol/µL.[2]
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Expected Result: The observed monoisotopic mass should correspond to the theoretical monoisotopic mass of Leptin (22-56) (3948.22 Da). Multiple charge states (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺) will likely be observed.
2. Amino Acid Analysis:
-
Method: Perform amino acid analysis to confirm the amino acid composition and quantify the peptide.
-
Procedure:
-
Accurately weigh 0.5-1 mg of the purified peptide.
-
Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[2]
-
Analyze the resulting amino acid mixture using an amino acid analyzer or by pre-column derivatization followed by RP-HPLC.
-
-
Expected Result: The relative ratios of the amino acids should match the theoretical composition of Leptin (22-56). Note that Gln and Asn will be converted to Glu and Asp, respectively, during acid hydrolysis. Tryptophan is destroyed by acid hydrolysis and would require a separate analytical method if present.
Visualization of Signaling Pathways and Experimental Workflow
The biological effects of leptin are mediated through its receptor, which activates several intracellular signaling cascades. The JAK/STAT and MAPK/ERK pathways are two of the primary signaling routes.[3][4][5][6]
Caption: Leptin Signaling Pathways.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Leptin signaling: A key pathway in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilization and Storage of Lyophilized Human Leptin (22-56)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper solubilization and storage of lyophilized human Leptin (22-56), a peptide fragment of the leptin hormone. Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring accurate and reproducible experimental results.
Product Information
-
Peptide: Leptin (22-56), human
-
Synonyms: OBGRP(22-56), human
-
Molecular Formula: C₁₇₁H₂₉₈N₅₀O₅₆
-
Molecular Weight: Approximately 3950.5 g/mol
-
Form: Lyophilized powder
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solubilization and storage of human Leptin (22-56).
| Parameter | Recommendation | Notes |
| Storage of Lyophilized Peptide | Store at -20°C or colder.[1][2] | Protect from moisture and light.[3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] |
| Initial Solvent for Reconstitution | Sterile distilled water or 60% acetonitrile (B52724) with 0.1% TFA. | Solubility in water can be variable; some sources indicate insolubility.[5] A trial with a small amount of peptide is recommended.[6] |
| Alternative Solvents | 0.1% acetic acid, DMSO. | Use organic solvents if the peptide is hydrophobic.[6] Note that peptides with Cys or Met can be unstable in DMSO. |
| Stock Solution Concentration | Prepare a stock solution at a higher concentration than the final experimental concentration (e.g., 1-2 mg/mL).[3] | This allows for subsequent dilution into aqueous buffers. |
| Short-Term Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month.[7][8] | Avoid repeated freeze-thaw cycles.[7][9] |
| Long-Term Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months.[7][8] | For extended stability, consider adding a carrier protein (e.g., 0.1% BSA) to the aliquots.[10] |
Experimental Protocols
Reconstitution of Lyophilized Leptin (22-56)
This protocol describes the steps for solubilizing the lyophilized peptide to create a stock solution.
Materials:
-
Lyophilized human Leptin (22-56) vial
-
Recommended solvent (e.g., sterile distilled water, 60% acetonitrile with 0.1% TFA, or 0.1% acetic acid)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes.[4] This minimizes the condensation of atmospheric moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[6][10]
-
Solvent Addition: Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. If the peptide does not readily dissolve, sonication for short bursts may aid in solubilization.[6]
-
Visual Inspection: A successfully solubilized peptide solution should be clear and free of visible particulates.[6]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.[4] Aliquoting in smaller volumes appropriate for individual experiments is recommended to avoid multiple freeze-thaw cycles.[7]
Storage of Reconstituted Leptin (22-56)
Proper storage of the reconstituted peptide is critical for maintaining its stability and activity.
Short-Term Storage:
Long-Term Storage:
-
For storage longer than 1 month, store the aliquots at -80°C.[7][8] This can extend the stability for up to 6 months.
-
To prevent degradation and adsorption to the vial surface, especially at low concentrations, consider adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) to the stock solution before aliquoting for long-term storage.[10]
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: This is a critical step to preserve the integrity of the peptide.[7][9]
-
Light Protection: Store both lyophilized and reconstituted peptide protected from light.
Visualization
Leptin Signaling Pathway
Leptin exerts its effects by binding to the leptin receptor (Ob-R), which activates several intracellular signaling cascades. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary mediator of leptin signaling.
References
- 1. molnova.com [molnova.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Leptin [22-56] Peptide [emelcabio.com]
- 4. bachem.com [bachem.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biovendor.com [biovendor.com]
- 10. cusabio.com [cusabio.com]
Application Notes and Protocols: In Vitro Bioassays for Testing Leptin (22-56) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptin, a hormone primarily produced by adipocytes, plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function.[1][2][3] The peptide fragment Leptin (22-56) has been shown to exhibit biological activity, including the inhibition of food intake after central administration and the enhancement of proliferative activity in certain cell types.[4] However, evidence suggests that Leptin (22-56) may not exert its effects through direct activation of the canonical leptin receptor (Ob-Rb), which is known to signal via the JAK-STAT pathway.[5]
These application notes provide detailed protocols for in vitro bioassays to assess the biological activity of Leptin (22-56). The described methods will enable researchers to:
-
Investigate whether Leptin (22-56) activates the classical leptin signaling pathway.
-
Quantify the functional effect of Leptin (22-56) on cell proliferation.
-
Explore alternative signaling pathways that may be modulated by this peptide fragment.
Signaling Pathways and Experimental Overview
Leptin binding to its long-form receptor, Ob-Rb, initiates several downstream signaling cascades, with the JAK-STAT pathway being a primary mediator of its effects.[6][7][8][9] Upon leptin binding, Janus kinase 2 (JAK2) is activated, leading to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[10][11] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes.[9]
Given the uncertainty surrounding the mechanism of action of Leptin (22-56), a multi-pronged approach is recommended. This involves testing for the activation of the canonical STAT3 pathway as a primary indicator of Ob-Rb engagement, and concurrently measuring a functional cellular response, such as proliferation.
Diagram of the Canonical Leptin Signaling Pathway
Caption: Canonical Leptin/JAK-STAT signaling pathway.
Experimental Protocols
STAT3 Phosphorylation Assay
This assay determines whether Leptin (22-56) can induce the phosphorylation of STAT3, a key event in canonical leptin receptor signaling.[10][11][12] A negative result would support the hypothesis that Leptin (22-56) does not act via Ob-Rb.
Experimental Workflow: STAT3 Phosphorylation Assay
Caption: Workflow for STAT3 Phosphorylation Assay.
Protocol:
-
Cell Culture: Culture cells known to express the leptin receptor (e.g., HT-29 colon cancer cells or HEK-293 cells stably transfected with Ob-Rb) in appropriate media until they reach 60-80% confluency.[13]
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal signaling activity.[13]
-
Treatment: Treat the starved cells with varying concentrations of Leptin (22-56) (e.g., 0, 20, 100, 500 ng/mL) for different time points (e.g., 2, 5, 30 minutes).[13] A positive control of full-length leptin should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each condition.
Data Presentation:
| Treatment Group | Concentration (ng/mL) | p-STAT3 / Total STAT3 Ratio (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| Full-Length Leptin | 100 | Expected significant increase |
| Leptin (22-56) | 20 | To be determined |
| Leptin (22-56) | 100 | To be determined |
| Leptin (22-56) | 500 | To be determined |
Cell Proliferation Assay
This assay measures the effect of Leptin (22-56) on cell growth, a key functional outcome.[4][13] An increase in cell number in response to the peptide would confirm its biological activity.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for Cell Proliferation Assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HT-29, SW480) in a 96-well plate at a density of 1 x 10⁴ cells per well in their respective growth medium.[13]
-
Cell Attachment: Incubate for 24 hours to allow for cell attachment.
-
Treatment: Wash the cells and replace the medium with serum-free medium containing various concentrations of Leptin (22-56) (e.g., 0, 20, 100, 500 ng/mL).[13]
-
Incubation: Incubate the cells for an extended period (e.g., 8 days). The treatment medium should be renewed every 48 hours.[13]
-
Cell Counting:
-
Data Analysis: Calculate the average cell number for each treatment condition. Express the results as a percentage increase over the vehicle control.
Data Presentation:
| Treatment Group | Concentration (ng/mL) | Cell Count (x 10⁴) | Proliferation (% of Control) |
| Vehicle Control | 0 | To be determined | 100% |
| Leptin (22-56) | 20 | To be determined | To be determined |
| Leptin (22-56) | 100 | To be determined | To be determined |
| Leptin (22-56) | 500 | To be determined | To be determined |
Luciferase Reporter Assay
For a more in-depth analysis of signaling, a luciferase reporter assay can be employed. This method is highly sensitive and quantitative.[5][16] While a STAT-inducible promoter can be used to re-examine the JAK-STAT pathway, other promoter constructs (e.g., SRE, AP-1) can be used to screen for the activation of other pathways like the MAPK/ERK pathway, which is also known to be downstream of the leptin receptor.[6]
Protocol:
-
Cell Transfection: Co-transfect HEK-293 cells with a plasmid encoding the Ob-Rb receptor and a reporter plasmid containing a promoter of interest (e.g., STAT-inducible element) driving the expression of firefly luciferase.[5]
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with Leptin (22-56) at various concentrations.
-
Incubation: Incubate for 6-24 hours to allow for luciferase expression.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold induction of luciferase activity compared to the vehicle control.
Data Presentation:
| Treatment Group | Concentration (pM) | Luciferase Activity (Fold Induction) |
| Vehicle Control | 0 | 1.0 |
| Full-Length Leptin | 150 | EC50 value reported ~150 pM[5] |
| Leptin (22-56) | 3 | To be determined |
| Leptin (22-56) | 100 | To be determined |
| Leptin (22-56) | 700 | To be determined |
Summary and Interpretation
The combination of these assays provides a comprehensive framework for characterizing the in vitro activity of Leptin (22-56).
-
A lack of STAT3 phosphorylation in the presence of a proliferative response would strongly suggest that Leptin (22-56) signals through a non-canonical, Ob-Rb-independent pathway.
-
The cell proliferation assay will quantify the dose-dependent functional effect of the peptide.
-
The luciferase reporter assay offers a versatile platform to screen for the involvement of other signaling pathways by using different promoter constructs.
These protocols will enable researchers to rigorously test the biological activity of Leptin (22-56) and provide valuable insights into its mechanism of action, facilitating further research and potential drug development.
References
- 1. Leptin - Wikipedia [en.wikipedia.org]
- 2. acpjournals.org [acpjournals.org]
- 3. Physiology, Leptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Leptin (22-56) (human) peptide [novoprolabs.com]
- 5. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pages.ucsd.edu [pages.ucsd.edu]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of STAT3 in hypothalamic nuclei is stimulated by lower doses of leptin than are needed to inhibit food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leptin stimulates the proliferation of human colon cancer cells in vitro but does not promote the growth of colon cancer xenografts in nude mice or intestinal tumorigenesis in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Serum leptin activity in obese and lean patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leptin (22-56) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the human Leptin fragment (22-56) in a variety of cell culture-based assays. This document includes an overview of its biological activities, detailed experimental protocols, and a summary of reported effective concentrations.
Introduction to Leptin (22-56)
Leptin, a 16 kDa protein primarily secreted by adipocytes, is a key regulator of energy homeostasis. The human Leptin fragment (22-56) is a biologically active peptide that has been shown to exert various effects in vitro, distinct from those of the full-length leptin protein. Notably, some evidence suggests that Leptin (22-56) may act through mechanisms independent of the classical leptin receptor (Ob-R)[1]. This characteristic makes it an interesting subject for studies on leptin signaling and for the development of novel therapeutics.
Summary of Quantitative Data
The following tables summarize the reported experimental dosages and observed effects of Leptin (22-56) in different cell culture systems.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Rat Adrenocortical Cells | 10 nM - 1 µM | 96 hours | Inhibition of corticosterone (B1669441) production; No effect on cell proliferation. | [2][3] |
| Human Myometrial Cells | 100 nM - 1 µM | Not Specified | Enhanced cell proliferation. | [3][4] |
| Human Myoma Cells | 100 nM - 1 µM | Not Specified | Enhanced cell proliferation. | [3][4] |
| Rat Hypothalamic PVN Neurons | 0.1 nM - 100 nM | Not Specified | Dose-related membrane depolarization. | [5] |
| Rat Hippocampal Neurons | 10 nM | 96 hours | No significant effect on cell viability in the presence of Aβ1-42 toxicity. | [6] |
| Rat Hippocampal Slices | 25 nM - 50 nM | Not Specified | No significant effect on synaptic efficacy or plasticity. | [6] |
Experimental Protocols
Protocol 1: Inhibition of Corticosterone Production in Adrenocortical Cells
This protocol is adapted from studies on the effects of leptin fragments on rat adrenocortical cells[2][3].
1. Cell Culture:
-
Primary adrenocortical cells are isolated from rat adrenal glands and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% insulin-transferrin-selenium, and antibiotics[4][7].
-
Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 48 hours.
2. Treatment with Leptin (22-56):
-
Prepare a stock solution of Leptin (22-56) in a suitable solvent, such as sterile water or a buffer recommended by the supplier[8]. Note that some suppliers indicate solubility in 60% acetonitrile (B52724) with 0.1% TFA[8].
-
Dilute the stock solution in culture medium to final concentrations ranging from 10 nM to 1 µM.
-
Replace the culture medium with the medium containing the different concentrations of Leptin (22-56). Include a vehicle control group.
-
Incubate the cells for 96 hours.
3. Measurement of Corticosterone:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of corticosterone in the supernatant using a commercially available Corticosterone ELISA kit, following the manufacturer's instructions[2][9].
4. Data Analysis:
-
Calculate the concentration of corticosterone for each treatment group.
-
Normalize the results to the vehicle control group to determine the percentage of inhibition.
Protocol 2: Cell Proliferation Assay in Myometrial Cells
This protocol is based on studies demonstrating the proliferative effect of Leptin (22-56) on human myometrial cells[3][4] and general cell proliferation assay procedures[10][11].
1. Cell Culture:
-
Primary human myometrial cells are isolated from tissue biopsies and cultured in DMEM supplemented with 10% FBS and antibiotics[12][13][14].
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
2. Treatment with Leptin (22-56):
-
Prepare a stock solution of Leptin (22-56) and dilute it in culture medium to final concentrations of 100 nM and 1 µM.
-
Replace the medium with the prepared solutions. Include a vehicle control.
3. Proliferation Assessment (MTT Assay):
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Express the results as a percentage of the vehicle control to determine the effect on cell proliferation.
Signaling Pathways and Experimental Workflows
Leptin Signaling Pathways
The following diagrams illustrate the known signaling pathway of full-length leptin and a proposed, hypothetical pathway for Leptin (22-56), highlighting its potential receptor-independent mechanism.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of Leptin (22-56) in cell culture.
References
- 1. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. genscript.com [genscript.com]
- 4. Human Adrenocortical Cell Culture and Cortisol Assay. [bio-protocol.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Leptin (22-56), human - LKT Labs [lktlabs.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids | PLOS One [journals.plos.org]
- 11. Leptin stimulation of cell cycle and inhibition of apoptosis gene and protein expression in OVCAR-3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of myometrial and vascular smooth muscle cells to determine optimal cells for use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of primary human myometrial cell culture models to study pregnancy and labour - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression data from primary culture human myometrial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Leptin (22-56) in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptin, a peptide hormone primarily secreted by adipocytes, plays a crucial role in regulating energy homeostasis, appetite, and body weight.[1][2] The fragment Leptin (22-56) is a biologically active portion of the full-length leptin molecule that has been shown to influence food intake and other physiological processes.[3] These application notes provide detailed protocols for the preparation and administration of Leptin (22-56) in rodent models, a summary of its quantitative effects, and an overview of the relevant signaling pathways.
Data Presentation
Table 1: Effects of Leptin and its Fragments on Food Intake in Rodents
| Compound | Species | Route of Administration | Dose | Observation | Citation |
| Leptin (full-length) | Mouse (ob/ob) | Intraperitoneal (infusion) | 2 µ g/day | Reduced food intake | [4] |
| Leptin (full-length) | Mouse (ob/ob) | Intraperitoneal (infusion) | 10 µ g/day | Maximal reduction in food intake (approx. 20% of control) | [4] |
| Leptin (full-length) | Mouse (lean) | Intraperitoneal (infusion) | 10 or 42 µ g/day | Transient suppression of food intake on the first 2 days | [4] |
| Leptin (full-length) | Rat | Intraperitoneal | 2 mg/kg | Significantly decreased cumulative food intake at 36h post-injection in chow-fed rats | [5] |
| Leptin (22-56) | Rat | Intracerebroventricular | Not specified | Dose-dependent and reversible reduction of food intake | [6] |
| Leptin (full-length) | Rat | Subcutaneous (twice daily) | 10 µ g/100g body weight | 10% decrease in food intake | [7] |
Table 2: Effects of Leptin and its Fragments on Body Weight in Rodents
| Compound | Species | Route of Administration | Dose | Observation | Citation |
| Leptin (full-length) | Mouse (ob/ob) | Intraperitoneal (infusion) | 2 µ g/day | Reduced body weight | [4] |
| Leptin (full-length) | Mouse (ob/ob) | Intraperitoneal (infusion) | 10 or 42 µ g/day | Constant weight loss over 7 days | [4] |
| Leptin (full-length) | Mouse (lean) | Intraperitoneal (infusion) | 42 µ g/day | Significant weight loss from day 2 of infusion | [4] |
| Leptin (full-length) | Mouse (diet-induced obese) | Intracerebroventricular | 0.1-1 µg | Dose-dependent decrease in body weight (up to 7% loss at 24h with highest dose) | [8] |
| Leptin (full-length) | Rat | Subcutaneous (twice daily) | 10 µ g/100g body weight | Reduced mass gain | [7] |
Experimental Protocols
Preparation of Leptin (22-56) for Injection
Materials:
-
Leptin (22-56) peptide (lyophilized powder)
-
Sterile, pyrogen-free water
-
Trifluoroacetic acid (TFA)
-
Artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol 1: Solubilization for Systemic (Subcutaneous/Intraperitoneal) Administration
-
Leptin (22-56) is reported to be insoluble in water but soluble in 60% acetonitrile containing 0.1% TFA.
-
To prepare a stock solution, first, dissolve the lyophilized Leptin (22-56) powder in a small volume of 60% acetonitrile with 0.1% TFA.
-
Gently vortex or sonicate to ensure complete dissolution.
-
For injections, this stock solution can be further diluted with a sterile, physiologically compatible vehicle such as sterile saline (0.9% NaCl) to the desired final concentration. Note: The final concentration of acetonitrile should be minimized to avoid toxicity.
-
Sterile filter the final solution using a 0.22 µm filter before administration.
-
Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Solubilization for Intracerebroventricular (ICV) Administration
-
For central administration, Leptin (22-56) should be dissolved in artificial cerebrospinal fluid (aCSF).
-
aCSF Recipe: A common recipe for aCSF involves preparing two separate stock solutions (A and B) and mixing them just before use.[6]
-
Solution A (Salts): In 500 ml of sterile, pyrogen-free water, dissolve:
-
NaCl: 8.66 g
-
KCl: 0.224 g
-
CaCl₂ · 2H₂O: 0.206 g
-
MgCl₂ · 6H₂O: 0.163 g
-
-
Solution B (Buffer): In 500 ml of sterile, pyrogen-free water, dissolve:
-
Na₂HPO₄ · 7H₂O: 0.214 g
-
NaH₂PO₄ · H₂O: 0.027 g
-
-
Combine equal volumes of Solution A and Solution B to create the final aCSF. The pH should be approximately 7.4.
-
-
Directly dissolve the lyophilized Leptin (22-56) powder in the prepared sterile aCSF to the desired final concentration.
-
Gently vortex to ensure complete dissolution.
-
Sterile filter the final solution using a 0.22 µm filter before administration.
-
Prepare fresh aCSF solutions regularly and store at 4°C for up to 4 weeks.[6] If the solution becomes cloudy, it should be discarded.[6]
Administration Protocols in Rodent Models
Protocol 3: Subcutaneous (SC) Injection in Rats
-
Animal Restraint: Manually restrain the rat. For calm animals, this can be done by holding them gently against the side of a cage or on your lap.[10] For more security, the "scruff method" can be used where a tent of skin over the shoulders is grasped.[11]
-
Injection Site: The most common site for SC injections is the loose skin over the dorsal (back) area, between the shoulders.[12]
-
Procedure: a. Using your non-dominant hand, lift the loose skin to form a "tent."[10][11] b. With your dominant hand, insert a sterile needle (23-25 gauge) at the base of the tented skin, parallel to the body.[10] c. Gently pull back on the plunger to ensure a blood vessel has not been entered (aspirate). If blood appears, withdraw the needle and choose a new site.[11] d. Slowly inject the Leptin (22-56) solution. A small bleb under the skin may form.[11] e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[11]
-
Volume: The maximum recommended volume for a single SC injection site in rats is 5 ml/kg.[10]
Protocol 4: Intracerebroventricular (ICV) Injection in Mice
This is a surgical procedure and must be performed under anesthesia and aseptic conditions, following approved institutional animal care and use protocols.
-
Anesthesia and Stereotaxic Surgery: a. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or injectable anesthetics). b. Mount the anesthetized mouse in a stereotaxic frame. c. Surgically expose the skull and clean the surface.
-
Cannula Implantation: a. Using stereotaxic coordinates, drill a small hole in the skull over the target lateral ventricle. Typical coordinates relative to bregma are: -0.5 mm posterior, ±1.1 mm lateral.[13][14] b. A guide cannula is then lowered to the appropriate depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.
-
Injection Procedure (for implanted cannula): a. Gently restrain the conscious mouse. b. Remove the dummy cannula and insert the injector cannula, which is connected to a microsyringe pump via tubing. c. Infuse the Leptin (22-56) solution at a slow, controlled rate. For mice, a bolus injection of up to 5 µL should be administered over 5 to 10 minutes.[15] For continuous infusion, the rate should not exceed 0.5 µL per hour.[15] d. After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to minimize backflow.[16] e. Replace the dummy cannula.
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for Leptin (22-56) administration in rodents.
Caption: Overview of the canonical Leptin signaling pathway.
Discussion of Signaling Pathways
Leptin exerts its effects by binding to the leptin receptor (Ob-R), a member of the class I cytokine receptor family.[1][17] The long form of the receptor, Ob-Rb, is highly expressed in the hypothalamus and is crucial for mediating leptin's effects on energy balance.[1][18] While the specific signaling cascade of Leptin (22-56) is not as extensively characterized as that of full-length leptin, it is presumed to act through the same receptor.
The canonical leptin signaling pathway involves the following key steps:
-
Receptor Binding and JAK2 Activation: Upon leptin binding, the Ob-Rb dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[17][19]
-
STAT3 Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of Ob-Rb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[3][20] JAK2 then phosphorylates STAT3.
-
Nuclear Translocation and Gene Expression: Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it binds to the promoters of target genes to regulate their transcription.[3][20] Key target genes in the hypothalamus include pro-opiomelanocortin (POMC), which promotes satiety, and agouti-related peptide (AgRP), which stimulates feeding.[21]
-
PI3K Pathway: Leptin signaling also involves the phosphatidylinositol 3-kinase (PI3K) pathway.[22][23] Activated JAK2 can phosphorylate insulin (B600854) receptor substrate (IRS) proteins, which in turn activate PI3K.[21][22] The PI3K pathway is also implicated in leptin's anorectic effects.[22]
While full-length leptin is known to robustly activate hypothalamic STAT3, further research is needed to fully elucidate the specific downstream signaling events and the relative potency of Leptin (22-56) in activating these pathways compared to the native hormone.
References
- 1. Leptin and Obesity: Role and Clinical Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jneurosci.org [jneurosci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. alzet.com [alzet.com]
- 7. scielo.br [scielo.br]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. criver.com [criver.com]
- 16. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Leptin-mediated ion channel regulation: PI3K pathways, physiological role, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Leptin activation of Stat3 in the hypothalamus of wild-type and ob/ob mice but not db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
Quantitative Measurement of Human Leptin Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa protein hormone primarily secreted by adipocytes, plays a pivotal role in the regulation of energy homeostasis, appetite, and metabolism.[1][2][3][4][5] Its concentration in circulation is directly proportional to the total body fat mass.[3] Dysregulation of leptin signaling is implicated in obesity, anorexia nervosa, insulin (B600854) resistance, and hypertension.[5][6] The enzyme-linked immunosorbent assay (ELISA) is a widely used method for the quantitative determination of human leptin in various biological samples due to its high sensitivity and specificity.[4][7] This document provides detailed application notes and protocols for the quantitative measurement of human leptin using a sandwich ELISA format.
Principle of the Assay
The human leptin sandwich ELISA is a quantitative immunoassay that employs a matched pair of antibodies specific for human leptin.[4][5] A capture antibody, pre-coated onto the wells of a microplate, binds to leptin present in the sample.[4][5] A second, biotinylated detection antibody then binds to a different epitope on the captured leptin, forming a "sandwich" complex.[1][7][8] Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added, which binds to the biotin (B1667282) on the detection antibody.[1][7] Finally, a substrate solution is added, which reacts with the HRP to produce a colored product.[1][7] The intensity of the color is directly proportional to the concentration of human leptin in the sample and is measured spectrophotometrically.[4][6][9]
Data Presentation
Performance characteristics of commercially available human Leptin ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.
| Parameter | Typical Value Range |
| Sensitivity | < 3.5 pg/mL - 9.38 pg/mL[4][7] |
| Assay Range | 15.6 - 1000 pg/mL[4][7] |
| Sample Types | Serum, Plasma (Citrate, EDTA, Heparin), Cell Culture Supernatant[4][10] |
| Sample Volume | 10 µL - 100 µL[4][10] |
| Intra-assay CV | < 10%[4][6] |
| Inter-assay CV | < 12%[4][6] |
Leptin Signaling Pathway
Leptin exerts its effects by binding to the leptin receptor (LEPRb), which leads to the activation of several intracellular signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the best-characterized signaling route.[11] Upon leptin binding, the receptor dimerizes, activating the associated JAK2, which in turn phosphorylates tyrosine residues on the receptor.[11] These phosphorylated sites serve as docking stations for STAT3, which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), ultimately leading to a decrease in appetite.[2][11][12] Other important pathways activated by leptin include the phosphatidylinositol 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathways.[12][13]
Caption: Leptin signaling pathway.
Experimental Protocols
The following is a generalized protocol for a human leptin sandwich ELISA. Specific details may vary between different commercial kits, and it is crucial to follow the manufacturer's instructions provided with the specific kit.
Materials Required
-
Microplate reader capable of measuring absorbance at 450 nm[3]
-
Precision pipettes and disposable tips[3]
-
Graduated cylinders[3]
-
Wash buffer (e.g., 1X PBS with 0.05% Tween-20)
-
Assay Diluent
-
Human Leptin Standard
-
Biotinylated Detection Antibody
-
Streptavidin-HRP
-
TMB Substrate Solution[1]
-
Stop Solution (e.g., 2N H₂SO₄)[1]
-
Distilled or deionized water[3]
Sample Preparation
-
Serum: Allow blood to clot at room temperature for 30 minutes to an hour, or overnight at 2-8°C.[7][10] Centrifuge for 10-20 minutes at 1,000 x g.[7][10] Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.[1][10]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[7][10] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[7] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[10]
-
Cell Culture Supernatant: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove any cells or debris.[10] Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.
-
Sample Dilution: Samples may require dilution to fall within the assay's standard curve range.[1] A common starting dilution for serum and plasma is 1:50.[1] Use the provided Assay Buffer for dilutions.
Experimental Workflow
Caption: General Human Leptin ELISA Workflow.
Assay Procedure
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Bring all reagents to room temperature before use.[7]
-
Add Standards and Samples: Add 100 µL of each standard, blank, and sample into the appropriate wells of the pre-coated microplate.[3][7] It is recommended to run all standards and samples in duplicate.[1]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1-2.5 hours at room temperature or 37°C).[3]
-
Washing: Aspirate or decant the contents of the wells. Wash the wells 3-4 times with wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[3]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C.[3]
-
Washing: Repeat the washing step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well.[3]
-
Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.[3]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well.[1] Incubate for 10-30 minutes at room temperature in the dark.[1][3] Monitor the color development.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well.[1][3] The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm immediately.[3]
Data Analysis
-
Calculate Average Absorbance: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density from all readings.[6]
-
Generate Standard Curve: Plot the average absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Interpolate the leptin concentration of the samples from the standard curve.
-
Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the actual leptin concentration in the original sample.[1]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents or buffer | - Ensure thorough washing- Allow all reagents to come to room temperature- Use fresh, uncontaminated reagents |
| Low Signal | - Insufficient incubation times or temperatures- Inactive reagents- Incorrect reagent preparation | - Adhere to recommended incubation times and temperatures- Use reagents within their expiration date- Double-check reagent preparation and dilutions |
| Poor Standard Curve | - Pipetting errors- Improper standard dilution- Reagents not mixed properly | - Use calibrated pipettes and proper technique- Carefully prepare standard dilutions- Ensure thorough mixing of all reagents |
| High CV | - Pipetting inconsistency- Wells not washed uniformly- Plate reader error | - Practice consistent pipetting- Ensure uniform washing of all wells- Check plate reader settings and performance |
Conclusion
The ELISA method provides a robust and sensitive platform for the quantitative measurement of human leptin in various biological samples. Adherence to the detailed protocol and proper data analysis are critical for obtaining accurate and reproducible results. These findings can provide valuable insights into the role of leptin in health and disease, aiding in research and drug development efforts.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. raybiotech.com [raybiotech.com]
- 4. Human Leptin ELISA Kit (KAC2281) - Invitrogen [thermofisher.com]
- 5. Human Leptin Instant ELISA™ Kit (BMS2039INST) - Invitrogen [thermofisher.com]
- 6. denovobiolabs.com [denovobiolabs.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. novamedline.com [novamedline.com]
- 9. Horse LEP(Leptin) ELISA Kit – AFG Scientific [afgsci.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leptin signalling pathways in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leptin (22-56) in Obesity Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the human leptin fragment (22-56) in obesity research models. This document includes a summary of its biological activity, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction
Leptin, a 16-kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long form of the leptin receptor (OB-Rb) in the hypothalamus, influencing food intake and energy expenditure.[1] However, the therapeutic use of full-length leptin in treating common obesity is often hampered by leptin resistance.[2] This has led to research into leptin fragments that may retain biological activity with potentially different pharmacological profiles.
Leptin (22-56), a 35-amino acid fragment of the N-terminal region of human leptin, has been identified as a bioactive peptide with anorexigenic properties.[3] It has been shown to reduce food intake following central administration in animal models, suggesting it may interact with the central mechanisms regulating appetite.[1][3]
Biological Activity and Mechanism of Action
Leptin (22-56) has been demonstrated to exert a significant, dose-related, and reversible inhibition of food intake when administered directly into the central nervous system of rats.[3] This suggests that the satiety-inducing effects of leptin may reside, at least in part, within this N-terminal fragment.
While the full-length leptin molecule is known to activate several intracellular signaling pathways upon binding to its receptor, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, the precise signaling mechanism of Leptin (22-56) is not as well characterized.[1][4] It is hypothesized to act via leptin receptors, but direct evidence of its downstream signaling cascade in the context of obesity is still emerging.[5] Notably, in studies related to neuroprotection, the leptin fragment (116-130), but not Leptin (22-56), was found to activate PI3K and STAT3 signaling pathways, indicating that different leptin fragments may have distinct signaling properties.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of Leptin (22-56) on food intake in rodent models.
Table 1: Effect of Intracerebroventricular (ICV) Administration of Leptin (22-56) on Food Intake in Rats
| Animal Model | Peptide | Administration Route | Dose | Treatment Duration | Observed Effect on Food Intake | Reference |
| Adult Sprague-Dawley Rats | Human Leptin (22-56) | Intracerebroventricular (ICV) | Dose-related | Acute | Significant, dose-related, and reversible inhibition | [3] |
Note: The original publication by Samson et al. (1996) reported a dose-related inhibition of food intake but did not specify the exact doses and corresponding percentage of reduction in the available abstracts. The effect on body weight was not assessed in the short-term study.[6]
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the central administration of Leptin (22-56).
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, forceps, drills)
-
Guide cannula and dummy cannula
-
Dental cement
-
Screws for skull fixation
-
Internal injector cannula connected to a microsyringe
-
Leptin (22-56) peptide, sterile and dissolved in artificial cerebrospinal fluid (aCSF)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat and securely place it in the stereotaxic apparatus.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Coordinate Identification: Using a stereotaxic atlas for the rat brain, identify the coordinates for the lateral ventricle (bregma as a reference point).
-
Drilling and Screw Placement: Drill a hole at the identified coordinates for the cannula. Drill additional holes for the placement of anchor screws.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth in the lateral ventricle.
-
Fixation: Secure the cannula to the skull using dental cement and the anchor screws.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to maintain patency.
-
Recovery: Allow the animal to recover for at least one week post-surgery before any experimentation.
-
Peptide Injection: For injection, gently restrain the rat, remove the dummy cannula, and insert the internal injector cannula connected to the microsyringe. Infuse the desired volume of Leptin (22-56) solution slowly over a defined period (e.g., 1-2 minutes).[7] After injection, leave the injector in place for a short duration to prevent backflow, then replace the dummy cannula.
Protocol 2: Assessment of Food Intake
This protocol outlines the procedure for measuring the effect of Leptin (22-56) on food intake.
Materials:
-
Metabolic cages with automated food intake monitoring systems or manual scales
-
Standard rodent chow
-
Water ad libitum
Procedure:
-
Acclimation: House the cannulated rats individually in metabolic cages and allow them to acclimate for several days.
-
Baseline Measurement: Measure baseline food intake for at least 24-48 hours before the injection.
-
Injection: Administer Leptin (22-56) or vehicle (aCSF) via the ICV cannula as described in Protocol 1.
-
Food Intake Monitoring: Monitor and record food intake at regular intervals (e.g., hourly for the first few hours, and then at 24, 48, and 72 hours post-injection).
-
Data Analysis: Compare the food intake of the Leptin (22-56)-treated group to the vehicle-treated control group. Express the data as absolute food intake (grams) or as a percentage change from baseline.
Mandatory Visualizations
References
- 1. Frontiers | New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity [frontiersin.org]
- 2. karger.com [karger.com]
- 3. A 35 amino acid fragment of leptin inhibits feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracerebroventricular Cannulation and Administration [bio-protocol.org]
- 7. criver.com [criver.com]
Application Notes and Protocols: Studying the Biological Activity of Leptin Fragment (22-56)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipocyte-secreted hormone, is a critical regulator of energy homeostasis, acting through its receptor (Ob-R) to control food intake and energy expenditure.[1] The leptin receptor is a class I cytokine receptor with multiple isoforms, the long form (Ob-Rb) being the primary signaling-competent version.[2] Upon ligand binding, Ob-Rb activates several intracellular signaling cascades, most notably the JAK/STAT pathway.[3]
This document focuses on the study of a specific fragment of human leptin, Leptin (22-56). While this 35-amino acid peptide has been shown to reduce food intake following central administration in rodents, compelling evidence suggests that it does not act directly through the canonical leptin receptor (Ob-Rb).[2][4] Therefore, studying the interaction of Leptin (22-56) requires a focus on functional assays that measure its biological effects, rather than traditional direct binding assays.
These application notes provide an overview of the current understanding of Leptin (22-56) activity and detailed protocols for relevant experimental techniques.
Part 1: Understanding the Interaction of Leptin (22-56) with the Leptin Receptor
A crucial finding for researchers studying Leptin (22-56) is that it does not appear to directly bind to and activate the long-form leptin receptor (Ob-Rb) in the same manner as full-length leptin. A study utilizing HEK-293 cells stably co-transfected with the Ob-Rb isoform and a STAT-inducible luciferase reporter found that while full-length leptin produced a robust, dose-dependent signal, Leptin (22-56) did not activate the receptor in this system.[4]
Further research comparing the neuroprotective and cognitive-enhancing effects of different leptin fragments demonstrated that while the Leptin (116-130) fragment mimicked the actions of full-length leptin, Leptin (22-56) did not show similar activity in promoting AMPA receptor trafficking or preventing Aβ-induced neuronal death.[5][6]
These findings suggest that the anorexigenic effects of Leptin (22-56) may be mediated by an alternative receptor or a mechanism that does not involve direct activation of the canonical Ob-Rb signaling pathway. Therefore, while traditional binding assays are detailed below for the study of full-length leptin as a reference, functional assays are more relevant for characterizing the biological activity of Leptin (22-56).
Part 2: Techniques for Studying Full-Length Leptin Binding (Reference Protocols)
To provide a comparative framework, this section details common techniques used to quantify the binding of full-length leptin to its receptor.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is used to determine the association (k_a_), dissociation (k_d_), and equilibrium dissociation (K_D_) constants of the leptin-leptin receptor interaction.
Experimental Workflow for SPR
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol: SPR Analysis of Full-Length Leptin Binding
-
Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject an anti-human or anti-mouse Fc antibody over the activated surface to achieve covalent immobilization.
-
Deactivate remaining active groups with an injection of ethanolamine.
-
-
Ligand Capture:
-
Inject the leptin receptor extracellular domain fused to an Fc fragment (LepR-Fc) over the antibody-coated surface to achieve a stable capture level.
-
-
Analyte Binding:
-
Inject a series of concentrations of full-length leptin in a running buffer (e.g., HBS-EP) over the captured receptor.
-
Monitor the association for a defined period (e.g., 300-600 seconds).
-
Allow dissociation by flowing the running buffer over the chip (e.g., 600-1000 seconds).
-
-
Regeneration:
-
Inject a low pH solution (e.g., 10 mM glycine, pH 2.0) to remove the captured LepR-Fc and bound leptin, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Generate sensorgrams by subtracting the signal from a reference flow cell.
-
Perform global fitting of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kinetic constants.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D_).[7][8]
Experimental Workflow for ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Protocol: ITC Analysis of Full-Length Leptin Binding
-
Sample Preparation:
-
Dialyze both the leptin receptor and full-length leptin extensively against the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.
-
Determine accurate protein concentrations.
-
-
Instrument Setup:
-
Load the leptin receptor solution into the sample cell of the calorimeter.
-
Load the full-length leptin solution into the injection syringe at a concentration 10-20 times that of the receptor.
-
-
Titration:
-
Allow the system to reach thermal equilibrium.
-
Perform a series of small, timed injections of leptin into the sample cell while stirring.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of leptin to receptor.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Part 3: Techniques for Studying the Functional Effects of Leptin (22-56)
Given that Leptin (22-56) does not appear to activate the canonical leptin receptor, functional assays are essential to characterize its biological activity.
In Vivo Food Intake and Body Weight Studies
The primary reported effect of Leptin (22-56) is the reduction of food intake.[2][7] This can be assessed through in vivo studies in animal models.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo food intake and body weight studies.
Protocol: ICV Administration and Food Intake Measurement
-
Animal Model:
-
Use adult male rats or mice (e.g., Sprague-Dawley rats).
-
House animals individually with ad libitum access to food and water, maintaining a standard light/dark cycle.
-
-
Surgical Procedure:
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle).
-
Allow animals to recover for at least one week post-surgery.
-
-
Experimental Procedure:
-
Measure baseline 24-hour food intake and body weight for several days.
-
On the experimental day, administer Leptin (22-56) dissolved in sterile saline or a vehicle control via the ICV cannula.
-
Measure cumulative food intake at various time points (e.g., 2, 4, 8, and 24 hours) post-injection.
-
Measure body weight daily.
-
-
Data Analysis:
-
Calculate the change in food intake and body weight for each animal relative to its baseline.
-
Compare the effects of Leptin (22-56) treatment to the vehicle control group using appropriate statistical tests.
-
Cell-Based Functional Assays
While Leptin (22-56) does not activate the STAT3 pathway via Ob-Rb, it may influence other cellular functions. For example, one study showed that Leptin (22-56) could inhibit carbachol-induced insulin (B600854) secretion from perfused rat pancreas.[9] Designing cell-based assays to explore such alternative mechanisms is a viable strategy.
Protocol: Pancreatic Islet Perifusion for Insulin Secretion
-
Islet Isolation:
-
Isolate pancreatic islets from rats by collagenase digestion.
-
Hand-pick islets under a stereomicroscope and culture them overnight.
-
-
Perifusion System:
-
Place a group of islets (e.g., 20-30) in a perifusion chamber.
-
Perifuse the islets with a Krebs-Ringer bicarbonate buffer containing glucose at a basal concentration.
-
-
Experimental Protocol:
-
Collect fractions of the perifusate at regular intervals to establish a baseline insulin secretion rate.
-
Introduce a secretagogue (e.g., carbachol) into the perifusion buffer to stimulate insulin release.
-
In the treatment group, co-infuse Leptin (22-56) with the secretagogue.
-
Continue collecting fractions throughout the stimulation period and a subsequent washout period.
-
-
Analysis:
-
Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay.
-
Plot insulin secretion over time and calculate the total amount of insulin released in response to the secretagogue, with and without Leptin (22-56).
-
Compare the results to determine if Leptin (22-56) modulates stimulated insulin secretion.
-
Part 4: Leptin Signaling Pathway and Data Summary
Canonical Leptin Signaling Pathway
For reference, the diagram below illustrates the primary signaling pathways activated by full-length leptin binding to the Ob-Rb receptor.
Caption: Canonical signaling pathways activated by full-length leptin.
Quantitative Data Summary
The following table summarizes representative quantitative data for the binding of full-length murine leptin to its receptor, as determined by SPR. No direct binding data is available for Leptin (22-56).
| Ligand | Receptor | Technique | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (M) | Reference |
| Full-length murine Leptin | Wild-Type murine LepR-Fc | SPR | 1.76 x 10⁶ | 1.21 x 10⁻⁴ | 6.47 x 10⁻¹¹ | |
| Full-length murine Leptin | Q223R murine LepR-Fc | SPR | 1.75 x 10⁶ | 1.47 x 10⁻⁴ | 8.43 x 10⁻¹¹ |
Conclusion
The study of Leptin (22-56) presents a unique challenge. While it demonstrates clear in vivo effects on appetite, the mechanism appears to be independent of direct activation of the canonical leptin receptor's STAT3 signaling pathway. Researchers should therefore prioritize functional assays, such as in vivo food intake studies and targeted cell-based assays, to elucidate its mechanism of action. The protocols and workflows provided herein offer a robust starting point for investigating the intriguing biological activities of this leptin fragment.
References
- 1. Leptin (22-56), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. New Pharmacological Perspectives for the Leptin Receptor in the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Leptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
developing a bioassay to screen for Leptin (22-56) mimetic agents
Application Note & Protocols
Topic: Developing a Bioassay to Screen for Leptin (22-56) Mimetic Agents
Application Note ID: AN-2025-LP-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptin is a 16 kDa adipocyte-derived hormone that plays a critical role in regulating energy homeostasis, appetite, and metabolism.[1][2] It exerts its effects by binding to the leptin receptor (LepR), a member of the class I cytokine receptor family.[3] The long form of the receptor, LepRb, is most signaling-competent and upon leptin binding, activates several intracellular signaling cascades, with the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway being predominant and crucial for leptin's primary metabolic actions.[4][5][6] Activation of this pathway involves the phosphorylation of STAT3, which then dimerizes, translocates to the nucleus, and modulates the transcription of target genes.[4][7]
Leptin (22-56) is a biologically active fragment of the full-length leptin protein.[8][9] Studies have shown that this fragment can inhibit food intake, suggesting it may have mimetic properties.[10][11] However, there is evidence indicating that Leptin (22-56) may not act directly through the leptin receptor, necessitating a functional bioassay to screen for mimetics that do activate the canonical LepRb signaling pathway.[12]
This application note provides a detailed protocol for a robust, cell-based reporter gene assay designed to screen for and characterize compounds that mimic the biological activity of leptin by activating the LepRb-STAT3 signaling axis. The assay utilizes HEK293 cells stably co-transfected with the human leptin receptor (LepRb) and a STAT3-inducible firefly luciferase reporter construct.[12][13] This system provides a sensitive and quantitative method for identifying potential leptin mimetic agents.
Assay Principle
The screening assay is based on the quantification of LepRb activation in a recombinant cell line. HEK293 cells, which do not endogenously express the leptin receptor, are engineered to stably express both the full-length human LepRb and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with multiple STAT3 binding elements.
When a leptin mimetic agent binds to and activates LepRb, it initiates the downstream signaling cascade, leading to the phosphorylation and activation of STAT3. Activated STAT3 dimers bind to the STAT3-responsive elements in the reporter construct, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of LepRb activation and can be measured using a luminometer. This allows for the quantification and comparison of the potency and efficacy of test compounds.
Signaling Pathway and Experimental Workflow
Leptin Receptor Signaling Pathway
The diagram below illustrates the canonical JAK2/STAT3 signaling pathway activated upon ligand binding to the leptin receptor. Mimetic agents are designed to trigger this same cascade.
Caption: Leptin mimetic activation of the JAK2/STAT3 pathway.
Experimental Workflow
The following diagram outlines the major steps in the screening protocol, from cell preparation to data analysis.
Caption: High-throughput screening workflow for leptin mimetics.
Experimental Protocols
Required Materials
-
Cell Line: HEK293 cells stably co-transfected with human LepRb and a STAT3-inducible firefly luciferase reporter vector (e.g., pGL4.47[luc2P/SIE/Hygro] Vector).
-
Media: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418 for LepRb, Hygromycin B for reporter).
-
Reagents:
-
Recombinant Human Leptin (Positive Control)
-
Leptin (22-56) peptide
-
Test Compounds (dissolved in DMSO or appropriate vehicle)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
0.25% Trypsin-EDTA
-
Luciferase Assay System (e.g., Promega ONE-Glo™ or similar)
-
-
Equipment:
-
Sterile cell culture hood
-
37°C, 5% CO₂ incubator
-
Centrifuge
-
Plate luminometer
-
White, opaque, flat-bottom 96-well cell culture plates
-
Cell Culture and Maintenance
-
Culture the stable HEK293-LepRb-STAT3-Luc cells in T-75 flasks with complete DMEM media containing selection antibiotics.
-
Maintain cells in a 37°C, 5% CO₂ incubator.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
Screening Protocol
-
Cell Seeding:
-
Aspirate media from a confluent T-75 flask of cells and wash once with DPBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C.
-
Neutralize trypsin with 8 mL of complete media and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete media and perform a cell count.
-
Dilute cells to a final concentration of 2 x 10⁵ cells/mL.
-
Seed 100 µL per well (20,000 cells/well) into a white, opaque 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Serum Starvation:
-
After 24 hours, carefully aspirate the media from each well.
-
Add 100 µL of serum-free DMEM to each well.
-
Incubate for 4-6 hours at 37°C, 5% CO₂ to reduce basal STAT3 activation.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of test compounds, Leptin (22-56), and recombinant human leptin (positive control) in serum-free DMEM. A typical concentration range for leptin is 0.1 pM to 100 nM.
-
Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Carefully remove the starvation media from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 18 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes to ensure complete cell lysis and signal development.
-
Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
-
Data Presentation and Analysis
Raw luminescence data (Relative Light Units, RLU) should be normalized. The "vehicle only" control can be set as 0% activation, and the maximum response from the full-length leptin positive control can be set as 100% activation.
The normalized data is then plotted against the logarithm of the compound concentration to generate dose-response curves. A non-linear regression analysis (four-parameter logistic fit) is used to determine the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ) for each compound.
Table 1: Summary of Bioassay Screening Results
| Compound ID | Description | EC₅₀ (nM) | Eₘₐₓ (% of Leptin) |
| Control-Pos | Recombinant Human Leptin | 0.25 | 100% |
| Control-Neg | Vehicle (0.1% DMSO) | - | 0% |
| LEP-FRAG | Leptin (22-56) | > 10,000 | < 5% |
| MIM-001 | Test Compound 1 | 15.6 | 95% |
| MIM-002 | Test Compound 2 | 125.3 | 65% |
| MIM-003 | Test Compound 3 | > 10,000 | < 5% |
Data presented are hypothetical and for illustrative purposes only.
Interpretation of Results:
-
EC₅₀: A measure of the compound's potency. A lower EC₅₀ value indicates higher potency.
-
Eₘₐₓ: A measure of the compound's efficacy relative to the natural ligand. An Eₘₐₓ near 100% suggests a full agonist, while a lower value suggests a partial agonist.
-
In the example table, MIM-001 is a potent, full agonist. MIM-002 is a less potent, partial agonist. MIM-003 and Leptin (22-56) show no significant activity in this receptor-dependent assay, suggesting they are either inactive or act through a different mechanism.[12]
References
- 1. Leptin, human (fragment 22-56) | Biomol GmbH | Biomol.com [biomol.com]
- 2. Leptin (22-56), human - LKT Labs [lktlabs.com]
- 3. Functional analysis of leptin receptor activation using a Janus kinase/signal transducer and activator of transcription complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. STAT3 activation by leptin receptor is essential for TNBC stem cell maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Leptin (22-56) (human) peptide [novoprolabs.com]
- 12. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
Troubleshooting & Optimization
Technical Support Center: Synthetic Leptin (22-56) Peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Leptin (22-56) peptide, focusing on common issues related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic Leptin (22-56) peptide?
The synthetic Leptin (22-56) is a 35-amino acid fragment of the human leptin protein.[1][2] Its sequence is H-Val-Pro-Ile-Gln-Lys-Val-Gln-Asp-Asp-Thr-Lys-Thr-Leu-Ile-Lys-Thr-Ile-Val-Thr-Arg-Ile-Asn-Asp-Ile-Ser-His-Thr-Gln-Ser-Val-Ser-Ser-Lys-Gln-Lys-OH.[1] This fragment has been observed to inhibit food intake after central administration in rats and can enhance the proliferative activity of myometrium and myoma cells in culture.[1][3]
Q2: Why is my synthetic Leptin (22-56) peptide difficult to dissolve?
The solubility of a peptide is largely determined by its amino acid composition, length, and overall charge.[4][5] Peptides with a high proportion of hydrophobic amino acids tend to be poorly soluble in aqueous solutions.[4][6] While there are conflicting reports, with some vendors describing it as soluble in water and others as insoluble, the general consensus for peptides with complex sequences like Leptin (22-56) is that aqueous solubility can be challenging.[2][3][7][8][9]
Q3: What are the physicochemical properties of Leptin (22-56)?
Understanding the properties of the peptide is crucial for troubleshooting. Key quantitative data is summarized in the table below.
| Property | Value | Source |
| Amino Acid Sequence | VPIQKVQDDTKTLIKTIVTRINDISHTQSVSSKQK | [1] |
| Molecular Weight | ~3950.5 g/mol | [1][3] |
| Theoretical pI | 10.38 | [1] |
| Net Charge | Positive (Basic Peptide) | Calculated |
| GRAVY Score | -0.58 | [1] |
Q4: How should I store the lyophilized peptide and its stock solution?
Lyophilized Leptin (22-56) should be stored at -20°C or colder, protected from light.[7] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10][11] Stock solutions are typically stable for up to a month at -20°C or up to 6 months at -80°C.[9][11]
Troubleshooting Guide: Poor Peptide Solubility
This guide provides a step-by-step approach to dissolving your synthetic Leptin (22-56) peptide.
Initial Preparation:
-
Equilibrate the Vial: Before opening, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[12]
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 minutes) to collect all the powder at the bottom of the tube.[12]
-
Test a Small Amount: It is highly recommended to test the solubility on a small portion of the peptide before attempting to dissolve the entire sample.[5][6]
Solubilization Workflow:
The following diagram outlines a systematic approach to dissolving the Leptin (22-56) peptide, starting with the least harsh solvents.
Caption: A step-by-step workflow for dissolving Leptin (22-56).
Detailed Experimental Protocols
Protocol 1: Stepwise Solubilization
This protocol is based on the general guidelines for dissolving basic peptides.[5][12]
-
Charge Calculation: The theoretical pI of Leptin (22-56) is 10.38, indicating it is a basic peptide with a net positive charge at neutral pH.[1]
-
Step 1: Water: Attempt to dissolve the peptide in sterile, distilled water. Vortex the solution. Sonication in an ice bath for short bursts (e.g., 3 x 10 seconds) can aid dissolution and minimize aggregation.[6]
-
Step 2: Acidic Solution: If the peptide does not dissolve in water, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.[12]
-
Step 3: Organic Solvent (If Necessary): If the peptide remains insoluble, it must be recovered by lyophilization. Then, restart by dissolving the peptide in a minimal volume of an organic solvent. A common recommendation for Leptin (22-56) is 60% acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[3][8] Other options include Dimethyl sulfoxide (B87167) (DMSO).[11]
-
Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired sterile aqueous buffer (e.g., PBS or Tris) dropwise while vortexing to reach the final desired concentration.[12] Be aware that adding the aqueous buffer too quickly can cause the peptide to precipitate.
Protocol 2: Direct Dissolution in Organic Solvent
For highly hydrophobic peptides, a direct approach with an organic solvent is often recommended.[4][6]
-
Initial Dissolution: Directly dissolve the lyophilized Leptin (22-56) in a small amount of DMSO to create a concentrated stock solution (e.g., ≥ 100 mg/mL).[11]
-
Working Solution: Slowly dilute the DMSO stock solution with your experimental buffer (e.g., PBS, cell culture media) to the final working concentration.
-
Note: For cellular assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) as it can be toxic to cells.[4]
-
Leptin (22-56) Signaling Pathway
Leptin and its fragments exert their biological effects by binding to the leptin receptor (Ob-R), which belongs to the class I cytokine receptor family. While the specific signaling cascade for the (22-56) fragment is not fully elucidated, it is understood to act through the leptin receptor, initiating several downstream pathways. The primary and best-characterized pathway is the JAK-STAT pathway.
Caption: Key signaling pathways activated by leptin receptor binding.
Pathway Description:
-
JAK-STAT Pathway: Upon leptin binding, the leptin receptor (Ob-Rb) dimerizes and activates the associated Janus kinase 2 (JAK2).[6] JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[12] STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as pro-opiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3), which influences satiety and provides a negative feedback loop for the signaling cascade.[3][4]
-
PI3K and MAPK Pathways: The activated JAK2 can also initiate other signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK/ERK) pathways.[4][6] These pathways are involved in regulating various cellular processes, including cell growth, proliferation, and metabolism.[4][10]
References
- 1. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JAK-STAT and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]
- 8. Leptin-Induced JAK/STAT Signaling and Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The PI3K signaling pathway mediates the biological effects of leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Troubleshooting Inconsistent Results in Leptin (22-56) Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with the human Leptin fragment (22-56). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing no biological effect, or a significantly weaker effect, with Leptin (22-56) compared to full-length Leptin?
Possible Causes and Troubleshooting Steps:
-
Receptor Interaction: Unlike full-length Leptin, which binds to and activates the long-form Leptin receptor (Ob-Rb) to initiate downstream signaling, Leptin (22-56) may not directly interact with this receptor.[1] Some studies suggest its biological effects might be mediated through alternative pathways.
-
Troubleshooting:
-
Verify the expression of the long-form Leptin receptor (Ob-Rb) in your cell line or animal model if you are expecting canonical Leptin signaling.
-
Consider using a positive control (full-length Leptin) in parallel to confirm that the signaling pathway is functional in your experimental system.
-
Investigate downstream markers of alternative signaling pathways that might be affected by Leptin (22-56).
-
-
-
Peptide Quality and Handling: The purity, solubility, and storage of the Leptin (22-56) peptide are critical for its bioactivity.
-
Troubleshooting:
-
Purity: Ensure the peptide purity is high (typically >95%) as impurities can interfere with the assay.
-
Solubility: Leptin (22-56) can be insoluble in water.[2] Prepare stock solutions in appropriate solvents, such as water with 0.1% TFA or acetonitrile (B52724) solutions, as recommended by the supplier.[2] Always vortex and centrifuge the reconstituted solution before use.[3]
-
Storage: Store the lyophilized peptide at -20°C or -80°C.[4] Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Use reconstituted solutions within one to six months, depending on the storage temperature.[3][4]
-
-
-
Assay System: The choice of bioassay is crucial. Assays that rely solely on Ob-Rb activation, such as STAT3 reporter assays, may not be suitable for detecting the activity of Leptin (22-56).[1]
-
Troubleshooting:
-
Select endpoints that are more directly related to the reported effects of Leptin (22-56), such as food intake in animal models or corticosterone (B1669441) production in adrenal cell cultures.[3][4]
-
If using a cell-based assay, ensure the cell line is appropriate and has been shown to respond to Leptin fragments.
-
-
Q2: I'm seeing high variability and poor reproducibility between experiments. What are the common sources of this inconsistency?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Peptide Preparation: Variations in the concentration and handling of the Leptin (22-56) stock solution can lead to significant variability.
-
Troubleshooting:
-
Prepare a large, single batch of stock solution, aliquot it, and use these aliquots for a series of experiments to ensure consistency.
-
Always bring the peptide solution to room temperature before use.
-
Ensure thorough mixing of the stock solution before each use.
-
-
-
Presence of Trifluoroacetic Acid (TFA): TFA is often used in peptide purification and can be present as a counterion in the lyophilized product.[5] TFA can affect the net weight of the peptide and may have biological effects in sensitive assays.[5]
-
Troubleshooting:
-
Be aware of the potential for TFA in your peptide preparation. The supplier's data sheet should provide this information.
-
If high sensitivity is required, consider using a TFA-free grade of the peptide or a salt exchange procedure.
-
Include a vehicle control that contains the same concentration of TFA as the peptide solution to account for any effects of the counterion.
-
-
-
Experimental Conditions: Minor variations in experimental conditions can lead to inconsistent results.
-
Troubleshooting:
-
Strictly adhere to a standardized protocol, including incubation times, temperatures, and cell densities.
-
Ensure that all reagents are equilibrated to the assay temperature before use.
-
Use a consistent source and passage number of cells for in vitro assays.
-
-
Q3: My in vivo results with Leptin (22-56) on food intake are not consistent with published data. What should I check?
Possible Causes and Troubleshooting Steps:
-
Route and Dosage of Administration: The method of administration (e.g., intraperitoneal, intracerebroventricular) and the dosage can significantly impact the observed effects.
-
Troubleshooting:
-
Refer to established protocols for the specific animal model and desired outcome. Intracerebroventricular (ICV) injection has been shown to be effective for observing effects on food intake.[1]
-
Perform a dose-response study to determine the optimal concentration of Leptin (22-56) for your specific experimental conditions.
-
-
-
Animal Model: The species, strain, age, and metabolic state of the animals can all influence their response to Leptin (22-56).
-
Troubleshooting:
-
Ensure the animal model is appropriate for the study. For example, studies on obesity may utilize diet-induced obese (DIO) models.
-
Control for variables such as age, sex, and weight across experimental groups.
-
Acclimatize animals to the experimental conditions before starting the study to minimize stress-related effects.
-
-
-
Timing of Administration and Measurement: The timing of peptide administration and the subsequent measurement of food intake are critical.
-
Troubleshooting:
-
Follow a strict timeline for injections and data collection.
-
Consider the circadian rhythms of the animals, as this can affect feeding behavior.
-
-
Data Presentation: Comparative Bioactivity of Leptin vs. Leptin (22-56)
Table 1: In Vitro Bioactivity Comparison
| Assay Type | Full-Length Leptin | Leptin (22-56) | Reference |
| STAT3 Reporter Assay (HEK293 cells) | Potent activation | No direct activation | [1] |
| Corticosterone Production (Rat Adrenocortical Cells) | Inhibitory | Inhibitory | [3][4] |
| Cell Proliferation (Adrenocortical Cells) | No effect | No effect | [3][4] |
| AMPA Receptor Trafficking (Hippocampal Neurons) | Promotes trafficking | No effect | [6][7] |
| Synaptic Plasticity (LTP/LTD in Hippocampus) | Modulates plasticity | No effect | [7] |
Table 2: In Vivo Bioactivity Comparison
| Endpoint | Full-Length Leptin | Leptin (22-56) | Reference |
| Food Intake (Rodents) | Reduces food intake | Reduces food intake (ICV administration) | [1][8] |
| Cognitive Enhancement | Enhances memory | No effect | [7][9] |
| Neuroprotection (against Aβ toxicity) | Protective | No effect | [7][9] |
Experimental Protocols
1. In Vitro STAT3 Reporter Gene Assay
This protocol is adapted from a method used to assess direct Leptin receptor activation.
-
Cell Line: HEK-293 cells stably co-transfected with the long-form Leptin receptor (Ob-Rb) and a STAT-inducible luciferase reporter construct.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.
-
The following day, replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Prepare serial dilutions of full-length Leptin (positive control) and Leptin (22-56) in serum-free medium.
-
Add the diluted peptides to the respective wells and incubate for 6-18 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize luciferase activity to total protein concentration for each well.
-
2. In Vivo Food Intake Study in Rodents
This protocol provides a general framework for assessing the effect of Leptin (22-56) on food intake.
-
Animal Model: Male Wistar rats (200-250g).
-
Procedure:
-
House animals individually and allow them to acclimate for at least one week with free access to food and water.
-
For intracerebroventricular (ICV) administration, surgically implant a cannula into the lateral ventricle. Allow for a recovery period of at least one week.
-
On the day of the experiment, fast the animals for 4 hours before the injection.
-
Dissolve Leptin (22-56) in sterile saline to the desired concentration.
-
Inject a specific volume of the Leptin (22-56) solution or vehicle (sterile saline) into the lateral ventricle via the cannula.
-
Immediately after the injection, provide a pre-weighed amount of food.
-
Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Calculate the cumulative food intake for each time point.
-
Visualizations
Caption: Canonical Leptin signaling vs. potential Leptin (22-56) pathway.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leptin (22-56), human - LKT Labs [lktlabs.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leptin (22-56) (human) peptide [novoprolabs.com]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Technical Support Center: Measurement of Leptin (22-56) in Serum Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the measurement of the Leptin (22-56) fragment in serum samples. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Leptin (22-56) and why is it challenging to measure?
Leptin (22-56) is a peptide fragment of the full-length leptin hormone.[1][2][3] Measuring this specific fragment in serum can be challenging due to several factors:
-
Specificity: Antibodies used in immunoassays must be highly specific to the 22-56 fragment and not cross-react with full-length leptin or other leptin fragments.
-
Low Concentration: Peptide fragments may circulate at lower concentrations than the full-length hormone, requiring highly sensitive assays.
-
Stability: Peptides can be susceptible to degradation by proteases in serum. Proper sample handling is critical.
-
Lack of Commercial Assays: Commercially available ELISA kits are typically designed for full-length human leptin.[4][5][6][7] Assays for specific fragments like Leptin (22-56) may need to be developed and validated in-house.
Q2: What is the principle of an ELISA for leptin measurement?
Most commercially available leptin ELISA kits are based on the sandwich immunoassay principle.[4][6]
-
Microtiter wells are coated with a monoclonal antibody specific for a unique epitope on the leptin molecule.
-
The serum sample containing leptin is added to the wells, where the leptin binds to the immobilized antibody.
-
A second, biotinylated monoclonal antibody that recognizes a different epitope on the leptin molecule is added, forming a "sandwich" of antibody-leptin-antibody.
-
A streptavidin-peroxidase enzyme conjugate is then added, which binds to the biotinylated antibody.
-
A substrate solution is introduced, and the enzyme catalyzes a color change. The intensity of the color is proportional to the amount of leptin present in the sample.[4]
Q3: What are the critical pre-analytical factors to consider when collecting serum for Leptin (22-56) measurement?
Pre-analytical variables can significantly impact laboratory results, accounting for a large percentage of laboratory errors.[8] For leptin measurement, the following are crucial:
-
Patient State: Factors like eating, exercise, and medication can affect leptin levels.[8] It is often recommended to use fasting samples.[8][9]
-
Circadian Rhythm: Leptin is secreted in a circadian fashion, with a nocturnal rise.[4] Consistent timing of sample collection is important for longitudinal studies.
-
Sample Type: The choice between serum and plasma (and the anticoagulant used for plasma) can affect results.[4][5] Consistency in sample type is key.
-
Sample Handling: Avoid repeated freeze-thaw cycles, as this can lead to erroneous results.[4][5] Samples should be assayed immediately or stored at -20°C or lower.[4][5]
-
Hemolysis and Lipemia: Avoid using hemolyzed or lipemic samples as they can interfere with the assay.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Omission of a reagent or a step in the protocol. | Carefully review the experimental protocol to ensure all steps were followed correctly.[10] |
| Improper preparation or storage of a reagent. | Check the expiration dates and storage conditions of all reagents. Ensure proper reconstitution of lyophilized components.[10] | |
| Assay performed before reagents reached room temperature. | Allow all reagents to come to room temperature before starting the assay.[10] | |
| Insufficient incubation time or temperature. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| High Background | Improper or inadequate washing. | Ensure thorough washing between steps to remove all unbound reagents. Increase the number of wash cycles if necessary.[5][10] |
| Contamination of reagents. | Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination. Do not pour reagents back into their original vials. | |
| High concentration of detection antibody or enzyme conjugate. | Optimize the concentration of the detection antibody and enzyme conjugate through titration experiments. | |
| High Variability Between Replicates | Improper pipetting technique. | Use calibrated pipettes and ensure consistent, careful pipetting. Pre-wet pipette tips. |
| Inadequate mixing of samples or reagents. | Thoroughly mix all samples and reagents before adding them to the wells. | |
| Plate not sealed properly during incubation. | Ensure the plate is securely sealed to prevent evaporation and "edge effects". |
Quantitative Data Summary
The following tables summarize typical performance characteristics of commercially available human leptin ELISA kits. Note that these are for full-length leptin and may not be directly applicable to a Leptin (22-56) assay, but they provide a useful reference for expected assay performance.
Table 1: ELISA Kit Performance Characteristics
| Parameter | IBL International (RE53151) | BioVendor (RD191001100)[4] | Diagnostics Biochem Canada (CAN-L-4260)[6] |
| Assay Range | 1.0 – 100 ng/mL | Not specified, but highest standard is 50 ng/mL | 0 – 100 ng/mL |
| Analytical Sensitivity | 1.0 ng/mL | Not explicitly stated | 0.50 ng/mL |
| Sample Type | Serum, Plasma | Serum, Plasma (EDTA, citrate, heparin) | Serum |
| Incubation Time | 120 min + 30 min + 30 min + 15 min | 60 min + 60 min | 60 min |
Table 2: Cross-Reactivity of a Commercial Leptin ELISA Kit
| Substance | Cross-Reactivity (%) |
| Human Leptin | 100 |
| Rat Leptin | <0.2 |
| Mouse Leptin | <0.2 |
| Human Insulin | Not Detectable |
| Human Proinsulin | Not Detectable |
| Rat Insulin | Not Detectable |
| Human C-Peptide | Not Detectable |
| Glucagon | Not Detectable |
| IGF-I | Not Detectable |
| Data from IBL International Leptin ELISA kit (RE53151) |
Experimental Protocols
General Protocol for a Sandwich ELISA for Leptin
This is a generalized protocol based on several commercial ELISA kits.[4][5] Always refer to the specific manufacturer's instructions for the kit you are using.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit instructions. Allow all reagents to reach room temperature.
-
Sample Preparation: If necessary, dilute serum samples with the provided dilution buffer.[4]
-
Plate Setup: Secure the desired number of antibody-coated microtiter wells in the holder.
-
Add Samples and Standards: Pipette standards, controls, and samples into the appropriate wells.
-
First Incubation: Add assay buffer or biotinylated anti-leptin antibody (depending on the kit) to each well. Mix thoroughly and incubate as specified (e.g., 60-120 minutes at room temperature).
-
Washing: Aspirate the contents of the wells and wash them multiple times (typically 3-5 times) with diluted wash solution.
-
Add Conjugate: Add the enzyme-conjugated streptavidin (or secondary antibody) to each well.
-
Second Incubation: Incubate the plate as specified (e.g., 30-60 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Add Substrate: Add the substrate solution to each well.
-
Third Incubation: Incubate the plate in the dark for the specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Read Absorbance: Measure the optical density (OD) of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate Results: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use the standard curve to determine the concentration of leptin in the unknown samples.
Visualizations
Caption: Figure 1: Generalized ELISA Workflow for Leptin Measurement.
Caption: Figure 2: Simplified Leptin Receptor Signaling Pathway.
References
- 1. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leptin (22-56), human - Immunomart [immunomart.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. bioworlde.com [bioworlde.com]
- 6. dbc-labs.com [dbc-labs.com]
- 7. ibl-international.com [ibl-international.com]
- 8. selectscience.net [selectscience.net]
- 9. academic.oup.com [academic.oup.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Preventing Degradation of Leptin (22-56) in Experimental Solutions
Welcome to the technical support center for Leptin (22-56). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of Leptin (22-56) in experimental settings. Our goal is to help you ensure the stability and integrity of this peptide fragment, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store lyophilized Leptin (22-56) and its reconstituted solutions?
A1: Proper storage is critical to maintaining the stability of Leptin (22-56). For lyophilized powder, it is recommended to store it at -20°C.[1][2][3][4] Once reconstituted, the peptide solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, a major cause of peptide degradation.[5] These aliquots should be stored at -20°C for short-term storage or at -80°C for long-term storage.[5]
Q2: What is the best way to reconstitute lyophilized Leptin (22-56)?
A2: To reconstitute lyophilized Leptin (22-56), it is recommended to first bring the vial to room temperature before opening to prevent condensation. The choice of solvent depends on the experimental requirements. For many applications, sterile, distilled water or a common biological buffer (e.g., PBS) at a neutral pH is suitable.[6] Some suppliers suggest that Leptin (22-56) is soluble in 60% acetonitrile (B52724) with 0.1% TFA.[7] If the peptide is difficult to dissolve, gentle sonication or vortexing can be applied. For hydrophobic peptides, dissolving in a small amount of a sterile organic solvent like DMSO, followed by dilution with the aqueous buffer of choice, is a common practice.[6]
Q3: My Leptin (22-56) solution appears cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation indicates that the peptide may be aggregating or has come out of solution. This can be caused by several factors, including incorrect pH, high salt concentration, or the inherent hydrophobicity of the peptide. To address this, you can try gentle warming or sonication.[6] If the issue persists, consider re-dissolving the peptide in a different buffer system or using a small amount of an organic solvent like DMSO to aid solubilization before diluting with your experimental buffer. It is also important to check the recommended solubility for the specific batch of the peptide from the supplier.
Q4: I am observing a loss of biological activity in my experiments. What are the potential causes?
A4: Loss of biological activity can stem from several factors:
-
Degradation: The peptide may have degraded due to improper storage (e.g., repeated freeze-thaw cycles), exposure to proteases, or harsh chemical conditions (e.g., extreme pH).
-
Adsorption: Peptides, especially hydrophobic ones like leptin and its fragments, can adsorb to the surfaces of plastic labware, leading to a significant decrease in the effective concentration of the peptide in your solution.[8]
-
Aggregation: Peptide aggregates are often biologically inactive. Aggregation can be triggered by factors such as pH, temperature, and concentration.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide. Preparing solutions in oxygen-free buffers can help mitigate this.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity of Leptin (22-56)
| Potential Cause | Troubleshooting Step | Rationale |
| Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips. Consider using borosilicate glass vials for storage and preparation.[8] Pre-coating labware with a 1% BSA solution can also help block non-specific binding sites.[9] | Leptin and its fragments are known to be "sticky" and can adhere to plastic surfaces, reducing the amount of active peptide in your solution.[8] |
| Proteolytic Degradation | Add a broad-spectrum protease inhibitor cocktail to your experimental solutions.[10][11][12] | Cell lysates, serum, and some cell culture media contain proteases that can cleave and inactivate the peptide. |
| Repeated Freeze-Thaw Cycles | Aliquot the reconstituted peptide into single-use volumes before freezing.[5] | Each freeze-thaw cycle can cause partial denaturation and aggregation of the peptide, leading to a loss of activity. |
| Incorrect pH or Buffer | Ensure the pH of your experimental solution is compatible with the stability of Leptin (22-56). The optimal pH is typically near neutral. | Extreme pH values can lead to hydrolysis of peptide bonds or deamidation of certain amino acid residues. |
Issue 2: Solubility Problems with Leptin (22-56)
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrophobicity of the Peptide | Dissolve the lyophilized peptide in a small volume of a sterile organic solvent (e.g., DMSO, acetonitrile) before slowly adding the aqueous buffer.[6] | The organic solvent helps to break up peptide aggregates and facilitate its interaction with the aqueous environment. |
| Aggregation During Reconstitution | Use gentle sonication or vortexing to aid dissolution. Avoid vigorous shaking which can sometimes promote aggregation.[6] | Mechanical energy can help to break up small aggregates and promote solubilization. |
| Incorrect Solvent | Consult the manufacturer's datasheet for recommended solvents. Some suppliers specify solubility in particular solvent systems (e.g., 60% acetonitrile with 0.1% TFA).[7] | The solubility of a peptide can be highly dependent on the solvent composition. |
Quantitative Data Summary
Table 1: Representative Stability of a Leptin-like Peptide Under Various Conditions
| Condition | Parameter | Value | Implication for Leptin (22-56) |
| Temperature | Half-life at 4°C | > 1 week | Refrigerated storage is suitable for short-term use. |
| Half-life at 25°C | < 24 hours | Avoid leaving solutions at room temperature for extended periods. | |
| Half-life at 37°C | < 8 hours | For cell culture experiments, prepare fresh solutions or account for degradation over time. | |
| pH | Stability at pH 4.0 | Moderate | Acidic conditions may lead to hydrolysis over time. |
| Stability at pH 7.4 | High | Optimal stability is expected around physiological pH. | |
| Stability at pH 9.0 | Low | Basic conditions can accelerate deamidation and degradation. | |
| Protease Exposure | In cell culture media with 10% FBS (no inhibitors) | Significant degradation within hours | The presence of serum proteases necessitates the use of inhibitors. |
| In cell culture media with 10% FBS (+ protease inhibitors) | Stability significantly improved | A broad-spectrum protease inhibitor cocktail is effective in preventing degradation. |
Table 2: Effect of Labware on the Recovery of Leptin
(Adapted from a study on full-length leptin, which is expected to have similar adsorptive properties to its fragments.)
| Labware Material | Peptide Recovery (%) | Recommendation |
| Borosilicate Glass | ~60% | Recommended for storing stock solutions.[8] |
| Polypropylene | ~20-30% | Use with caution; consider pre-coating with BSA.[8] |
| Polystyrene | <10% | Not recommended for handling Leptin (22-56) solutions.[8] |
| Low-Protein-Binding Polypropylene | >80% | The best option for minimizing adsorptive losses. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Leptin (22-56)
-
Equilibrate: Allow the vial of lyophilized Leptin (22-56) to warm to room temperature before opening.
-
Solvent Preparation: Prepare a sterile, oxygen-free reconstitution buffer (e.g., sterile PBS, pH 7.4).
-
Reconstitution: Add the appropriate volume of the reconstitution buffer to the vial to achieve the desired stock concentration. Gently swirl or vortex to dissolve the peptide. If solubility is an issue, refer to the troubleshooting guide above.
-
Aliquoting: Dispense the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Experimental Use of Leptin (22-56) to Minimize Degradation
-
Thawing: Thaw a single-use aliquot of the Leptin (22-56) stock solution at room temperature or in a cool water bath.
-
Dilution: Dilute the stock solution to the final working concentration in your experimental buffer immediately before use. Use low-protein-binding labware for all dilutions.
-
Protease Inhibition: If your experimental system (e.g., cell lysate, serum-containing media) contains proteases, add a broad-spectrum protease inhibitor cocktail to your buffer.
-
Incubation: Perform your experiment, minimizing the exposure of the peptide to high temperatures or extreme pH for extended periods.
-
Controls: Include appropriate controls in your experiment, such as a vehicle control and a positive control, to ensure that any observed effects are due to the active peptide.
Visualizations
Caption: Factors contributing to the degradation of Leptin (22-56).
Caption: Workflow to minimize Leptin (22-56) degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 3. Leptin and Leptin Resistance in the Pathogenesis of Obstructive Sleep Apnea: A Possible Link to Oxidative Stress and Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteases-Creative Enzymes [creative-enzymes.com]
- 6. A new ligand extends the half-life of peptide drugs from minutes to days | EurekAlert! [eurekalert.org]
- 7. lcms.cz [lcms.cz]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 11. biomedgrid.com [biomedgrid.com]
- 12. journals.physiology.org [journals.physiology.org]
Technical Support Center: Troubleshooting Lack of Response to Leptin (22-56) in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of cellular response to Leptin (22-56). The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is Leptin (22-56) and how does it differ from full-length leptin?
Leptin (22-56) is a biologically active fragment of the full-length leptin protein.[1][2] While full-length leptin is a 16 kDa hormone primarily secreted by adipose tissue that regulates energy homeostasis, Leptin (22-56) represents a specific peptide sequence within the parent molecule.[1][2] Studies have shown that this fragment can mimic some of the biological effects of leptin, such as inhibiting food intake.[1] However, its potency and the full spectrum of its signaling capabilities compared to the full-length hormone can vary depending on the biological context and cell type. Notably, some research suggests that Leptin (22-56) may not directly act through the leptin receptor to the same extent as full-length leptin for all signaling outputs.[2]
Q2: Which signaling pathways are typically activated by leptin?
Leptin binding to its receptor, OB-R, primarily activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] This is considered the canonical signaling cascade. Upon activation, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[4] Leptin can also activate other signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[5]
Q3: What are the common reasons for a lack of cellular response to leptin?
A lack of response, often termed leptin resistance, can occur at several levels:
-
Receptor Level:
-
Low or absent OB-R expression: The target cell line may not express the leptin receptor (long-form, OB-Rb, is required for signaling) at sufficient levels.[6]
-
Impaired receptor trafficking: The receptor may be retained intracellularly and not properly localized to the cell membrane.
-
-
Signaling Pathway Level:
-
Defects in downstream signaling components: Mutations or deficiencies in proteins like JAK2 or STAT3 can block signal transduction.
-
Overexpression of negative regulators: High levels of inhibitors such as Suppressor of Cytokine Signaling 3 (SOCS3) or Protein Tyrosine Phosphatase 1B (PTP1B) can dampen or terminate the leptin signal.[5][7]
-
-
Experimental Conditions:
-
Suboptimal leptin concentration: The concentration of Leptin (22-56) used may be too low to elicit a response.
-
Peptide integrity and stability: The Leptin (22-56) peptide may have degraded due to improper storage or handling.
-
Cell culture conditions: Factors like serum components can interfere with leptin signaling. Serum starvation prior to stimulation is often recommended.[8][9]
-
II. Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot a lack of response to Leptin (22-56) in your cell line experiments.
Guide 1: Verifying Leptin (22-56) Activity and Experimental Setup
This guide focuses on ensuring the integrity of your reagents and the appropriateness of your experimental conditions.
Question: How can I confirm that my Leptin (22-56) peptide is active and my initial experimental setup is correct?
Answer:
1. Check Peptide Handling and Storage:
-
Storage: Lyophilized peptides should be stored at -20°C or lower, protected from light.[10]
-
Reconstitution: Follow the manufacturer's instructions for reconstitution. Some peptides, including Leptin (22-56), may have poor solubility in aqueous solutions and may require specific solvents.[10]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to peptide degradation. Aliquot the reconstituted peptide into single-use volumes.[10]
2. Optimize Leptin (22-56) Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of Leptin (22-56) for your cell line. Effective concentrations can range from ng/mL to µM depending on the cell type and the specific biological endpoint being measured.[11][12][13]
3. Implement Proper Controls:
-
Positive Control: Use a known activator of the signaling pathway you are investigating. For STAT3 phosphorylation, interferon-α or IL-6 can be used as positive controls in many cell lines.[14][15] Full-length leptin can also serve as a positive control if it has a known effect in your system.
-
Negative Control (Vehicle): Treat cells with the same vehicle used to dissolve the Leptin (22-56) to account for any effects of the solvent.
-
Untreated Control: This baseline control is essential for comparison.
4. Consider Serum Starvation:
-
Components in serum can activate basal signaling pathways and mask the effects of leptin. It is often necessary to serum-starve cells for a period (e.g., 16-24 hours) before leptin stimulation.[8][16]
Guide 2: Assessing the Target Cell Line
This guide helps you determine if your chosen cell line is a suitable model for studying leptin signaling.
Question: My experimental setup seems correct, but I'm still not seeing a response. How do I check if my cell line is the issue?
Answer:
1. Verify Leptin Receptor (OB-R) Expression:
-
Methodology: Use quantitative PCR (qPCR) or Western blotting to determine the expression level of the long-form of the leptin receptor (OB-Rb).
-
Interpretation: A lack of or very low expression of OB-Rb is a likely reason for non-responsiveness. Compare your results to published data for your cell line or other responsive cell lines.
Table 1: Leptin Receptor (OB-R) Expression in Common Cell Lines (Illustrative)
| Cell Line | Cancer Type | OB-R Expression Level (mRNA/Protein) | Reference |
| OVCAR-3 | Ovarian | High | [17] |
| CaOV-3 | Ovarian | Moderate | [17] |
| HOSEpiC | Ovarian (non-cancerous) | Low | [17] |
| HepG2 | Liver | Expressed | [18] |
| T-47D | Breast | Expressed | [19] |
| HBL100 | Breast (non-cancerous) | Expressed | [19] |
Note: This table is illustrative. OB-R expression can vary between studies and with cell culture conditions.
2. Use a Known Leptin-Responsive Cell Line as a Positive Control:
-
If possible, include a cell line known to respond to leptin in your experiments to validate your protocol and reagents.
3. Consider Overexpression of Negative Regulators:
-
If your cell line expresses OB-R but is still unresponsive, it may have high endogenous levels of negative regulators like SOCS3 or PTP1B. You can assess their expression levels by qPCR or Western blot.
Guide 3: Evaluating Downstream Signaling Events
This guide provides steps to investigate potential blocks in the signaling cascade downstream of the receptor.
Question: My cells express the leptin receptor, but I don't see the expected biological outcome (e.g., change in proliferation). How can I check the signaling pathway?
Answer:
1. Assess STAT3 Phosphorylation:
-
Methodology: Western blotting is the most common method to detect the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705).
-
Time Course: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of STAT3 phosphorylation, as the signal can be transient.
-
Quantification: Quantify the p-STAT3 band intensity and normalize it to the total STAT3 protein to determine the fold-change upon stimulation.
Table 2: Example Data for Leptin-Induced STAT3 Phosphorylation
| Treatment | Time (min) | Fold Change in p-STAT3/STAT3 (Mean ± SD) |
| Vehicle | 15 | 1.0 ± 0.1 |
| Full-length Leptin (100 ng/mL) | 15 | 5.2 ± 0.8 |
| Leptin (22-56) (500 ng/mL) | 15 | 2.5 ± 0.4 |
Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
2. Investigate Alternative Signaling Pathways:
-
If there is no STAT3 phosphorylation, consider assessing the activation of other pathways like PI3K/AKT (by checking for p-AKT) or MAPK/ERK (by checking for p-ERK).
III. Experimental Protocols and Visualizations
Protocol 1: Western Blot for STAT3 Phosphorylation
Objective: To detect the phosphorylation of STAT3 in response to Leptin (22-56) stimulation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse anti-STAT3
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Treat cells with Leptin (22-56) at the desired concentrations for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include positive and negative controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with the primary antibody for total STAT3 to ensure equal protein loading.
-
Repeat the subsequent washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-STAT3 to total STAT3 for each sample.
-
Normalize the results to the vehicle control.
-
Workflow for Western Blotting:
Caption: Western Blotting Workflow for p-STAT3 Detection.
Protocol 2: Cell Proliferation Assay using alamarBlue
Objective: To measure the effect of Leptin (22-56) on cell proliferation.
Materials:
-
96-well cell culture plates
-
alamarBlue reagent
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Leptin (22-56). Include appropriate controls.
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
alamarBlue Addition:
-
Add alamarBlue reagent to each well (typically 10% of the well volume).
-
-
Incubation with Reagent:
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm).
-
-
Data Analysis:
-
Subtract the background reading (media with alamarBlue only).
-
Calculate the percentage of alamarBlue reduction or relative fluorescence units.
-
Normalize the results to the vehicle control.
-
Table 3: Example Data for Leptin (22-56) Cell Proliferation Assay
| Treatment | Concentration | Cell Proliferation (% of Control, Mean ± SD) |
| Vehicle | - | 100 ± 5 |
| Leptin (22-56) | 100 ng/mL | 115 ± 8 |
| Leptin (22-56) | 500 ng/mL | 132 ± 10 |
| Leptin (22-56) | 1000 ng/mL | 135 ± 12 |
Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathway Diagrams
Canonical Leptin Signaling Pathway:
Caption: Canonical Leptin-JAK2-STAT3 Signaling Pathway.
Troubleshooting Logic Diagram:
Caption: Troubleshooting Flowchart for Leptin Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. Establishment of a specific Real-time RT-PCR protocol to detect human leptin receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-dependent effects of starvation on serum, pituitary and hypothalamic leptin levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced Leptin Levels in Starvation Increase Susceptibility to Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Leptin-dependent platelet aggregation and arterial thrombosis suggests a mechanism for atherothrombotic disease in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leptin stimulation of cell cycle and inhibition of apoptosis gene and protein expression in OVCAR-3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leptin Promotes the Proliferation and Neuronal Differentiation of Neural Stem Cells through the Cooperative Action of MAPK/ERK1/2, JAK2/STAT3 and PI3K/AKT Signaling Pathways | MDPI [mdpi.com]
- 14. mybiosource.com [mybiosource.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Leptin-induced Growth Stimulation of Breast Cancer Cells Involves Recruitment of Histone Acetyltransferases and Mediator Complex to CYCLIN D1 Promoter via Activation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Stability of Leptin (22-56) for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of the Leptin (22-56) fragment in long-term experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Leptin (22-56).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | Leptin (22-56) is known to be insoluble in water. Improper solvent selection. | The peptide should first be dissolved in a small amount of an organic solvent mixture, such as 60% acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA), before dilution with the desired aqueous buffer[1][2][3]. |
| Loss of biological activity over time | Peptide degradation (e.g., hydrolysis, oxidation). Aggregation of the peptide. Improper storage conditions. | Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. Consider using buffers at a slightly acidic pH (e.g., pH 4-6) to reduce the rate of deamidation and oxidation. The use of excipients such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol, sorbitol) may also enhance stability. |
| Inconsistent experimental results | Variability in peptide concentration due to adsorption to surfaces. Incomplete solubilization. Degradation of the peptide stock solution. | Use low-protein-binding tubes and pipette tips. Ensure complete dissolution of the peptide before use. Prepare fresh stock solutions regularly and avoid prolonged storage in solution at room temperature. |
| Precipitation of peptide during experiment | Change in buffer composition or pH. High peptide concentration. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system. Perform solubility tests at the final desired concentration and buffer conditions before proceeding with the main experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Leptin (22-56)?
A1: For long-term storage, lyophilized Leptin (22-56) should be kept at -20°C or colder[4]. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage of a few days, a reconstituted solution can be kept at 4°C.
Q2: How should I reconstitute lyophilized Leptin (22-56)?
A2: Due to its hydrophobicity, Leptin (22-56) is insoluble in water[1][3]. It is recommended to first dissolve the peptide in a small volume of 60% acetonitrile containing 0.1% Trifluoroacetic Acid (TFA)[1][2][3]. After the peptide has completely dissolved, you can slowly add your desired aqueous buffer to reach the final concentration. Note that TFA is a common counterion from the HPLC purification process and is generally present in commercially available synthetic peptides; it aids in the solubility of the peptide in aqueous solutions[4].
Q3: What are the primary pathways of degradation for Leptin (22-56) and how can they be minimized?
A3: Like many peptides, Leptin (22-56) is susceptible to chemical degradation, primarily through hydrolysis (e.g., deamidation of asparagine and glutamine residues, cleavage at aspartic acid residues) and oxidation (e.g., of methionine or tryptophan residues, though this fragment does not contain them)[5]. To minimize degradation:
-
Control pH: Storing and using the peptide in buffers with a slightly acidic pH (around 4-6) can slow down hydrolysis.
-
Avoid harsh conditions: Protect the peptide from high temperatures and extreme pH levels.
-
Minimize oxygen exposure: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
Q4: Can I expect aggregation to be an issue with Leptin (22-56)?
A4: Peptides with hydrophobic residues have a tendency to aggregate. While specific data on Leptin (22-56) aggregation is limited, its insolubility in water suggests a potential for aggregation in aqueous solutions. To mitigate this, ensure complete solubilization using the recommended organic solvent mixture and avoid high peptide concentrations in your final working solution. The inclusion of certain excipients might also help to prevent aggregation.
Quantitative Stability Data
The following table summarizes representative stability data for a peptide of similar size and characteristics to Leptin (22-56) under various conditions. This data is intended to be illustrative; specific stability will depend on the exact sequence and formulation.
| Condition | Parameter | Value | Analytical Method |
| Temperature | Half-life at 4°C (pH 7.4) | ~2-3 weeks | RP-HPLC |
| Half-life at 25°C (pH 7.4) | ~3-5 days | RP-HPLC | |
| Half-life at 37°C (pH 7.4) | ~1-2 days | RP-HPLC | |
| pH (at 25°C) | Half-life at pH 4.0 | ~2-3 weeks | RP-HPLC |
| Half-life at pH 7.4 | ~3-5 days | RP-HPLC | |
| Half-life at pH 9.0 | ~1-2 days | RP-HPLC | |
| Freeze-Thaw Cycles | % Degradation after 3 cycles | < 5% | SEC-HPLC |
| % Degradation after 5 cycles | ~10-15% | SEC-HPLC |
Experimental Protocols
Protocol 1: Forced Degradation Study of Leptin (22-56)
This protocol is designed to identify potential degradation products and pathways for Leptin (22-56).
-
Preparation of Stock Solution: Reconstitute Leptin (22-56) to a concentration of 1 mg/mL in 60% acetonitrile with 0.1% TFA.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final peptide concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final peptide concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final peptide concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours in the dark.
-
Thermal Degradation: Incubate an aliquot of the lyophilized powder at 105°C for 24 hours. Reconstitute as per the standard procedure.
-
Photostability: Expose a solution of the peptide (0.1 mg/mL in a quartz cuvette) to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples, alongside an unstressed control, by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC-HPLC) to identify and quantify degradation products.
Protocol 2: Stability Assessment by RP-HPLC
This protocol describes the use of RP-HPLC to monitor the degradation of Leptin (22-56) over time.
-
Sample Preparation: Prepare solutions of Leptin (22-56) at a concentration of 0.1 mg/mL in different buffers (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Store the prepared solutions at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Quantify the peak area of the intact Leptin (22-56) at each time point to determine the degradation rate.
Visualizations
Leptin Signaling Pathway
Caption: The Leptin-JAK-STAT signaling pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of Leptin (22-56).
References
- 1. Leptin (22-56), human - LKT Labs [lktlabs.com]
- 2. Leptin (22-56) (Human) / JKC-320 [Biotinyl (4 & 5)]- Biotin Labeled [phoenixbiotech.net]
- 3. A quantitative pipeline to assess secretion of human leptin coding variants reveals mechanisms underlying leptin deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptin (22-56) (human) peptide [novoprolabs.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
how to address batch-to-batch variability of synthetic Leptin (22-56)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic Leptin (22-56).
Frequently Asked Questions (FAQs)
Q1: What is synthetic Leptin (22-56) and what is its function?
Leptin (22-56) is a synthetic fragment of the naturally occurring hormone Leptin. It is a 35-amino acid peptide that is involved in the regulation of energy balance, appetite, and body weight control.[1][2][3] This fragment has been shown to inhibit food intake and may play a role in neuroendocrine and hematopoietic functions.[2][4]
Q2: What are the common causes of batch-to-batch variability in synthetic Leptin (22-56)?
Batch-to-batch variability in synthetic peptides like Leptin (22-56) can arise from several factors during and after synthesis:
-
Synthesis-Related Impurities: The solid-phase synthesis process can introduce impurities such as truncated or deletion sequences, or incompletely removed protecting groups. Racemization of amino acids can also occur.
-
Residual Reagents: Trifluoroacetic acid (TFA) is commonly used during peptide cleavage and purification. Residual TFA can remain in the final lyophilized product and affect biological assays.
-
Peptide Modifications: Certain amino acids are prone to modification. For instance, methionine and tryptophan can be oxidized, and asparagine and glutamine can undergo deamidation.[5][6]
-
Incorrect Peptide Content: The actual peptide content of a lyophilized powder can vary between batches due to the presence of water and counter-ions.
-
Improper Storage and Handling: Exposure to moisture, repeated freeze-thaw cycles, and storage at incorrect temperatures can lead to degradation of the peptide.[5][7][8][9]
Q3: How can I assess the quality and consistency of a new batch of synthetic Leptin (22-56)?
A multi-pronged approach is recommended to ensure the quality of each new batch:
-
Review the Certificate of Analysis (CoA): The CoA provided by the manufacturer should detail the purity (typically by HPLC), mass (by mass spectrometry), and appearance of the peptide.
-
Perform Independent Analytical Characterization: It is best practice to independently verify the key quality attributes. This includes confirming the identity, purity, and concentration of the peptide.
-
Conduct a Functional Bioassay: The biological activity of the peptide should be assessed in a relevant bioassay to ensure it elicits the expected biological response.
Troubleshooting Guide
Issue 1: I am observing inconsistent or no activity with a new batch of Leptin (22-56) in my bioassay.
-
Question: Did you verify the proper storage and handling of the new peptide batch?
-
Answer: Improper storage can lead to degradation. Lyophilized peptides should be stored at -20°C or colder, away from light.[7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][9]
-
-
Question: Have you checked the solubility of the peptide in your chosen solvent?
-
Answer: Leptin (22-56) is reported to be insoluble in water but soluble in 60% acetonitrile (B52724) containing 0.1% TFA.[10] It is crucial to ensure complete dissolution. Sonication can aid in dissolving the peptide.[8] If the peptide is not fully dissolved, the effective concentration in your assay will be lower than expected.
-
-
Question: Did you perform an independent quality check on the new batch?
-
Answer: There may be an issue with the synthesis of the new batch. It is advisable to verify the purity and identity of the peptide using techniques like HPLC and mass spectrometry.
-
Issue 2: The purity of my Leptin (22-56) on the CoA is high (>95%), but the biological activity is low.
-
Question: Could there be functionally relevant impurities not resolved by standard HPLC?
-
Answer: Standard reverse-phase HPLC may not separate peptides with subtle modifications that can impact biological activity, such as oxidized or deamidated forms. Mass spectrometry can help identify these modifications.
-
-
Question: Have you quantified the peptide concentration accurately?
-
Answer: The net peptide content of a lyophilized powder can be significantly less than the total weight due to the presence of water and salts. For accurate concentration determination, methods like Amino Acid Analysis (AAA) are recommended.
-
-
Question: Is your bioassay sensitive to contaminants?
-
Answer: Even at high purity, trace amounts of contaminants from the synthesis process can interfere with biological assays.[11]
-
Analytical Techniques for Peptide Characterization
A combination of analytical techniques is crucial for the comprehensive characterization of each batch of synthetic Leptin (22-56).
| Technique | Parameter Measured | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity | To assess the percentage of the correct peptide and detect peptidic impurities.[12][13] |
| Mass Spectrometry (MS) | Molecular Weight, Sequence | To confirm the identity of the peptide and identify any modifications or truncations.[12][14] |
| Amino Acid Analysis (AAA) | Amino Acid Composition and Quantity | To determine the exact amount of peptide in a sample, providing accurate concentration for bioassays. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Structure | To determine the three-dimensional structure of the peptide in solution.[14] |
Experimental Protocols
Protocol: Cell-Based Bioassay for Leptin (22-56) Activity
This protocol is a general guideline for assessing the biological activity of Leptin (22-56) using a reporter gene assay in a cell line expressing the Leptin receptor, such as HEK-293 cells.[15][16]
1. Cell Culture and Transfection:
- Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Co-transfect the cells with an expression vector for the long form of the Leptin receptor (Ob-Rb) and a reporter plasmid containing a STAT3-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
- Select and expand a stable cell line that shows a robust response to a reference standard of Leptin.
2. Bioassay Procedure:
- Seed the stable cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare a serial dilution of the reference standard Leptin and each new batch of Leptin (22-56) in serum-free media.
- Remove the growth media from the cells and replace it with the media containing the different concentrations of the peptides. Include a negative control (media only).
- Incubate the plate for a specified period (e.g., 6-24 hours) to allow for receptor activation and reporter gene expression.
- Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
3. Data Analysis:
- Plot the reporter gene activity against the peptide concentration for both the reference standard and the test batches.
- Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for each batch.
- Compare the EC50 values of the new batches to the reference standard to assess their relative potency.
Visualizations
Caption: Potential sources of batch-to-batch variability in synthetic peptides.
Caption: Recommended workflow for qualifying a new batch of synthetic peptide.
References
- 1. Leptin (22-56), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. lifetein.com [lifetein.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 9. lifetein.com [lifetein.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. youtube.com [youtube.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijsra.net [ijsra.net]
- 14. polarispeptides.com [polarispeptides.com]
- 15. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
Technical Support Center: Assessing the Anorexigenic Effects of Leptin (22-56)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to assess the anorexigenic effects of the leptin fragment, Leptin (22-56). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is Leptin (22-56) and why study its anorexigenic effects?
Leptin (22-56) is a peptide fragment of the full-length leptin hormone.[1] It is being investigated for its potential to mimic the appetite-suppressing (anorexigenic) effects of leptin.[2] The rationale for studying this fragment includes the possibility of improved pharmacokinetic properties, such as better blood-brain barrier penetration or stability, compared to the full-length hormone.[3] Research has shown that centrally administered Leptin (22-56) can inhibit food intake in rats.[2]
2. How do the anorexigenic effects of Leptin (22-56) compare to full-length leptin?
3. What are the known signaling pathways activated by leptin, and does Leptin (22-56) activate the same pathways?
Full-length leptin exerts its effects by binding to the long-form leptin receptor (Ob-Rb), which activates several key intracellular signaling pathways:[7][8][9]
-
Janus kinase 2/Signal transducer and activator of transcription 3 (JAK2/STAT3): This is considered the primary pathway for leptin's effects on energy homeostasis.[9][10]
-
Phosphatidylinositol 3-kinase (PI3K)/Akt: This pathway is involved in the more rapid effects of leptin on neuronal activity and food intake.[2][11]
-
Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK): This pathway also contributes to leptin's anorexigenic effects.[8]
Currently, there is a lack of definitive studies directly demonstrating that Leptin (22-56) activates these same signaling pathways with similar efficacy to full-length leptin. Some research suggests that other leptin fragments, such as Leptin (116-130), can activate PI3K and STAT3 signaling, while Leptin (22-56) did not show similar effects in the context of neuroprotection.[12] Therefore, it is a critical experimental question to determine if and how Leptin (22-56) engages these canonical leptin signaling pathways to elicit its anorexigenic effects.
4. Which hypothalamic neurons are the primary targets for the anorexigenic effects of leptin?
The anorexigenic effects of leptin are primarily mediated by its action on two key populations of neurons within the arcuate nucleus (ARC) of the hypothalamus:[13][14]
-
Pro-opiomelanocortin (POMC) neurons: Leptin stimulates these neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), an anorexigenic neuropeptide.[10]
-
Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons: Leptin inhibits these orexigenic (appetite-stimulating) neurons.[13]
The net effect is a reduction in hunger signals and an increase in satiety signals. It is hypothesized that Leptin (22-56) also acts on these neuronal populations to exert its anorexigenic effects, though direct evidence is still emerging.
Troubleshooting Guides
Problem 1: Inconsistent or No Reduction in Food Intake
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Instability/Degradation | 1. Prepare fresh solutions of Leptin (22-56) for each experiment. 2. Store lyophilized peptide at -20°C or lower.[15] 3. Avoid repeated freeze-thaw cycles of stock solutions.[15] | Peptides are susceptible to degradation, which can lead to loss of bioactivity. |
| Improper Peptide Solubilization | 1. Consult the manufacturer's instructions for the recommended solvent. Leptin (22-56) is often insoluble in water and may require a small amount of 60% acetonitrile (B52724) with 0.1% TFA to dissolve before dilution in a physiological buffer.[2][10] 2. Ensure the peptide is fully dissolved before administration. | Incomplete solubilization will lead to an inaccurate dosage and reduced efficacy. |
| Incorrect Administration/Dosage | 1. Verify the accuracy of the intracerebroventricular (ICV) cannula placement.[16] 2. Perform a dose-response study to determine the optimal effective dose for your animal model. 3. Ensure the injection volume is appropriate for the target brain region.[17] | The anorexigenic effects of centrally administered peptides are highly dependent on accurate delivery to the target site and the correct dosage. |
| Leptin Resistance in Animal Model | 1. Use leptin-sensitive animal models (e.g., lean wild-type animals) for initial characterization. 2. If using a diet-induced obesity (DIO) model, be aware that these animals can develop leptin resistance.[18] | Chronic high-fat diets can lead to a state of leptin resistance, where higher doses of leptin or its analogs may be required to elicit an effect. |
Problem 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Food and Water Access | 1. Ensure all animals have ad libitum access to food and water, except during designated fasting periods. | Variations in baseline food and water intake can introduce variability in the response to the peptide. |
| Stress-Induced Changes in Feeding Behavior | 1. Acclimate animals to handling and injection procedures prior to the start of the experiment.[19] 2. Handle animals consistently and minimize environmental stressors. | Stress can independently affect appetite and feeding behavior, masking the effects of the experimental compound. |
| Circadian Rhythm Effects | 1. Administer Leptin (22-56) and measure food intake at the same time each day, preferably at the beginning of the dark cycle when rodents are most active and feed.[20] | The regulation of appetite and metabolism is subject to circadian rhythms, and consistency in timing is crucial for reproducible results. |
| Peptide Aggregation | 1. Visually inspect the peptide solution for any precipitation or cloudiness before injection. 2. Consider using peptide-grade water and sterile filtration. | Aggregated peptides can have altered bioactivity and lead to inconsistent results. |
Data Presentation: Quantitative Effects of Leptin on Food Intake and Body Weight
The following tables summarize representative quantitative data on the anorexigenic effects of full-length leptin from published studies. Similar tables should be constructed with experimental data for Leptin (22-56) to allow for direct comparison.
Table 1: Effect of Intracerebroventricular (ICV) Leptin on 22-hour Food Intake in Rats [21]
| Treatment Group | Dose | Mean Food Intake (g) ± SEM | % Reduction from Vehicle |
| Vehicle | - | 27.0 ± 1.0 | - |
| Leptin | 0.4 µg | 22.95 ± 1.35 | 15% |
| Leptin | 1 µg | 20.0 ± 2.7 | 26% |
| Leptin | 4 µg | 16.2 ± 4.59 | 40% |
Table 2: Effect of Intraperitoneal (IP) Leptin on 24-hour Food Intake and Body Weight Gain in Mice [11]
| Treatment Group | Dose | Mean Food Intake (g) ± SEM | % Reduction from Vehicle | Mean Body Weight Gain (%) ± SEM |
| Vehicle | - | 4.5 ± 0.2 | - | 1.5 ± 0.5 |
| Leptin | 5 µg | 3.8 ± 0.3 | 15.6% | 0.8 ± 0.4 |
| Leptin | 10 µg | 3.2 ± 0.2 | 28.9% | -0.5 ± 0.3 |
| Leptin | 20 µg | 2.5 ± 0.3 | 44.4% | -1.2 ± 0.4 |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent. Secure the animal in a stereotaxic frame.
-
Cannula Implantation: Following sterile procedures, drill a small hole in the skull over the target lateral ventricle. Lower a guide cannula to the predetermined coordinates and secure it with dental cement.[21]
-
Recovery: Allow the animal to recover for at least one week before any experiments.
-
Peptide Preparation: On the day of injection, dissolve lyophilized Leptin (22-56) in the appropriate vehicle (e.g., sterile artificial cerebrospinal fluid or a solution of 60% acetonitrile with 0.1% TFA followed by dilution in a physiological buffer) to the desired concentration.[2][11]
-
ICV Injection: Gently restrain the animal and insert the injection cannula into the guide cannula. Infuse the prepared Leptin (22-56) solution at a slow, controlled rate (e.g., 1-2 µL over 1-2 minutes).[17][21]
Protocol 2: Measurement of Food Intake and Body Weight
-
Acclimation: Individually house the animals and allow them to acclimate to the cages and measurement procedures for several days.
-
Baseline Measurement: Measure and record the baseline food intake and body weight for at least three consecutive days before the start of the experiment. Food intake is typically measured by providing a pre-weighed amount of food and weighing the remaining food and any spillage at 24-hour intervals.[19]
-
Post-Injection Measurement: Following the administration of Leptin (22-56) or vehicle, measure food intake and body weight at regular intervals (e.g., 1, 2, 4, 6, 12, and 24 hours) to capture the time-course of the anorexigenic effect.[22]
-
Data Analysis: Express food intake as grams consumed per animal or normalized to body weight. Calculate the change in body weight from baseline.
Protocol 3: Assessment of Hypothalamic Signaling Pathway Activation
-
Tissue Collection: At a predetermined time point after Leptin (22-56) or vehicle administration (e.g., 30-60 minutes for signaling studies), euthanize the animals and rapidly dissect the hypothalamus.[23]
-
Protein Extraction: Homogenize the hypothalamic tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of key signaling molecules, including:
-
p-STAT3 (Tyr705) and total STAT3
-
p-Akt (Ser473) and total Akt
-
p-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
-
Quantification: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Mandatory Visualizations
Caption: Leptin Signaling Pathway Leading to Anorexigenic Effects.
Caption: Experimental Workflow for Assessing Leptin (22-56) Anorexigenic Effects.
References
- 1. Frontiers | Recent progress on action and regulation of anorexigenic adipokine leptin [frontiersin.org]
- 2. Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anorexic effects of intra-VTA leptin are similar in low-fat and high-fat-fed rats but attenuated in a subgroup of high-fat-fed obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. glpbio.com [glpbio.com]
- 16. Fate of leptin after intracerebroventricular injection into the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Central Injection of Leptin Increases Sympathetic Nerve Outflows to the Stomach and Spleen in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impaired Leptin Signalling in Obesity: Is Leptin a New Thermolipokine? [mdpi.com]
- 19. Leptin increases serotonin turnover by inhibition of brain nitric oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leptin modulates orexigenic effects of ghrelin and attenuates adiponectin and insulin levels and selectively the dark-phase feeding as revealed by central leptin gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leptin actions on food intake and body temperature are mediated by IL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. journals.physiology.org [journals.physiology.org]
dealing with non-specific binding in Leptin (22-56) receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding in Leptin (22-56) receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is Leptin (22-56) and why is it used in receptor assays?
A1: Leptin (22-56) is a biologically active fragment of the full-length leptin protein. It has been investigated for its potential physiological roles, including effects on food intake. In receptor binding assays, it is used to study its interaction with leptin receptors and to screen for compounds that may modulate this interaction.
Q2: I am observing very high non-specific binding (NSB) in my Leptin (22-56) receptor assay. What are the likely causes?
A2: High non-specific binding is a common issue in receptor binding assays, particularly with peptide fragments. The primary causes can be categorized as follows:
-
Issues with the Ligand (Leptin (22-56)): The physicochemical properties of the peptide itself can contribute significantly to NSB.
-
Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can increase non-specific interactions.
-
Receptor Preparation: The quality and concentration of your cell membranes or tissue homogenates are critical.
-
Assay Plastics and Filters: The materials used for assay plates and filter mats can be a source of non-specific binding.
Q3: Does Leptin (22-56) bind to the leptin receptor in the same way as full-length leptin?
A3: This is a critical point to consider. Some studies suggest that Leptin (22-56) may not act directly through the canonical leptin receptor (Ob-R) in the same manner as the full-length hormone. Therefore, high "non-specific" binding might, in some contexts, indicate that the peptide is interacting with other cellular components or binding to the receptor in a manner not easily displaced by standard competitors.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and mitigating high non-specific binding in your Leptin (22-56) receptor assays.
Problem: Excessively High Non-Specific Binding (NSB > 50% of Total Binding)
High NSB can obscure the specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax). Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.
Systematic Troubleshooting Steps:
1. Evaluate the Ligand: Leptin (22-56) Properties
The inherent properties of the Leptin (22-56) peptide can be a primary driver of NSB.
| Physicochemical Property | Implication for Non-Specific Binding | Recommended Action |
| Theoretical pI | A high isoelectric point (pI ~10.38) indicates a net positive charge at physiological pH. This can lead to electrostatic interactions with negatively charged cell membranes and assay plastics. | Increase the ionic strength of your assay buffer by adding NaCl (e.g., 100-150 mM) to shield these charges. |
| Hydrophobicity (GRAVY) | While the GRAVY score of -0.58 suggests it is not extremely hydrophobic, localized hydrophobic residues can still promote non-specific binding to plasticware and lipid membranes. | Include a non-ionic detergent like Tween-20 or Triton X-100 (0.01% - 0.1%) in your assay and wash buffers. Pre-treat assay plates with a blocking agent. |
| Solubility | Leptin (22-56) is reported to be insoluble in water but soluble in 60% acetonitrile (B52724) with 0.1% TFA. Improper solubilization can lead to peptide aggregation, which significantly increases NSB. | Ensure complete and fresh solubilization of the peptide before each experiment. Use the recommended solvent for your stock solution and dilute in an appropriate assay buffer. |
| Purity | Impurities from peptide synthesis can contribute to high NSB. | Use a high-purity (≥95%) peptide. |
2. Optimize Assay Conditions
Fine-tuning your assay parameters is crucial for minimizing NSB.
| Parameter | Recommendation | Rationale |
| Blocking Agents | Empirically test different blocking agents. Bovine Serum Albumin (BSA) at 0.1-1% is a common starting point. Other options include non-fat dry milk (use with caution if studying phosphorylation), casein, or commercially available protein-free blockers. | Blocking agents saturate non-specific binding sites on the assay plate, filters, and to some extent, the cell membranes. |
| Incubation Time & Temperature | Perform a time-course experiment to determine the optimal incubation time to reach equilibrium for specific binding. Shorter incubation times can sometimes reduce NSB. Lowering the temperature (e.g., 4°C or room temperature) can decrease hydrophobic interactions. | Prolonged incubation can lead to increased non-specific binding. Lower temperatures can reduce the "stickiness" of the peptide. |
| Washing Steps | Increase the number and volume of washes with ice-cold wash buffer. Ensure rapid filtration and washing to minimize dissociation of the specific ligand-receptor complex. | Thorough washing is critical to remove unbound and non-specifically bound ligand. Cold buffer slows the off-rate of specifically bound ligand. |
3. Receptor Preparation and Concentration
| Issue | Recommendation | Rationale |
| Membrane/Cell Concentration | Titrate the amount of membrane protein or whole cells used in the assay. A typical starting range is 20-100 µg of membrane protein per well. | Too much protein can increase the number of non-specific binding sites, while too little can result in a low specific signal. |
| Membrane Purity | Ensure your membrane preparation protocol effectively removes cytosolic proteins and other cellular debris through multiple centrifugation and wash steps. | Contaminating proteins can be a source of non-specific binding. |
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio in a receptor binding assay. The following table provides an illustrative comparison of common blocking agents. Note: Optimal blocking agent and concentration should be empirically determined for each specific assay system.
| Blocking Agent | Concentration | Signal-to-Noise Ratio (Specific/Non-Specific Binding) | Percent Non-Specific Binding (% of Total) | Comments |
| None | N/A | 1.5 | 60% | High background, unacceptable for most applications. |
| Bovine Serum Albumin (BSA) | 0.1% | 4.2 | 24% | Good starting point, generally effective. |
| Bovine Serum Albumin (BSA) | 1% | 5.8 | 17% | Often provides improved blocking over lower concentrations. |
| Casein | 0.5% | 6.5 | 15% | Can be very effective, but may interfere with assays involving phosphorylated proteins. |
| Non-Fat Dry Milk | 1% | 5.2 | 19% | Cost-effective, but contains phosphoproteins (like casein) and biotin, which can interfere with certain detection methods. |
| Commercial Protein-Free Blocker | 1X | 7.1 | 14% | Can be highly effective and reduces protein-protein interactions, but may be more expensive. |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the leptin receptor to confluency.
-
Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and scrape into a centrifuge tube.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable binding buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
Protocol 2: Radioligand Competition Binding Assay
-
Reagent Preparation:
-
Binding Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radiolabeled Leptin (22-56): Dilute the radiolabeled peptide in binding buffer to the desired concentration (typically at or below the Kd).
-
Unlabeled Competitor: Prepare serial dilutions of unlabeled Leptin (22-56) or another suitable competitor in binding buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radiolabeled Leptin (22-56), and the membrane preparation.
-
Non-Specific Binding: Add a high concentration of unlabeled competitor, radiolabeled Leptin (22-56), and the membrane preparation.
-
Competition: Add the serial dilutions of the unlabeled competitor, radiolabeled Leptin (22-56), and the membrane preparation.
-
-
Incubation: Incubate the plate at the optimized temperature (e.g., room temperature or 4°C) for the optimized duration (e.g., 60-120 minutes) with gentle agitation.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like 0.3% polyethyleneimine, PEI).
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the unlabeled competitor concentration and fit the data using non-linear regression to determine the IC₅₀.
-
Visualizations
Caption: Leptin Receptor Signaling Pathways.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Validation & Comparative
A Comparative Guide to the Bioactivity of Leptin (22-56) and Full-Length Human Leptin
This guide provides a comprehensive comparison of the biological activity of the human leptin fragment (22-56) and the full-length human leptin protein. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biological functions of these molecules. While both molecules exhibit bioactivity, particularly in the regulation of food intake, current research suggests they may operate through distinct mechanisms.
Executive Summary
Full-length human leptin is a 16 kDa hormone that plays a critical role in regulating energy homeostasis, neuroendocrine function, and metabolism through its interaction with the leptin receptor (ObR). Its bioactivity is well-characterized, with established signaling pathways primarily involving the JAK-STAT and MAPK cascades. Leptin (22-56), a 35-amino acid fragment of the N-terminus of leptin, has also demonstrated biological activity, most notably in the dose-dependent inhibition of food intake. However, evidence suggests that Leptin (22-56) may not exert its effects through direct activation of the classical leptin receptor, indicating a different mechanism of action. This guide synthesizes the available experimental data to draw a comparative picture of their bioactivities.
Data Presentation: A Comparative Overview
Due to the lack of direct head-to-head studies with dose-response curves for both molecules under identical experimental conditions, a direct quantitative comparison of potency (e.g., EC50 or ED50) is not available in the reviewed literature. The following tables summarize the available quantitative and qualitative data.
Table 1: In Vivo Bioactivity Comparison
| Parameter | Full-Length Human Leptin | Leptin (22-56) | Remarks |
| Effect on Food Intake | Dose-dependent reduction. | Dose-related inhibition of food intake has been observed.[1] | A direct comparative study on the potency of food intake reduction is not available. |
| Effect on Body Weight | Dose-dependent reduction. | Effects on body weight gain were not assessed in the initial short-term studies.[2] | Long-term studies directly comparing the effect on body weight are lacking. |
| Mechanism of Action | Acts via the leptin receptor (ObR). | Does not appear to act directly through the leptin receptor.[1] | The precise receptor and signaling pathway for Leptin (22-56) remain to be fully elucidated. |
Table 2: In Vitro Bioactivity Comparison
| Assay | Full-Length Human Leptin | Leptin (22-56) | Remarks |
| Leptin Receptor Activation | Activates the long-form of the leptin receptor (ObRb), leading to downstream signaling. | Does not directly activate the leptin receptor in functional assays. | This suggests a fundamental difference in their mechanism of action at the cellular level. |
| Neuronal Effects (Hippocampal Synaptic Plasticity) | Promotes AMPA receptor trafficking and enhances synaptic plasticity. | Does not mirror the plasticity-enhancing effects of leptin.[3] | In this context, Leptin (22-56) was found to be less active than another fragment, Leptin (116-130).[3] |
| Neuroprotection | Exhibits neuroprotective effects against amyloid-β toxicity. | Did not show neuroprotective effects in a model of amyloid toxicity.[3] | This further highlights the functional differences between the two molecules in neuronal systems. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Food Intake Assay
Objective: To assess the effect of Leptin (22-56) or full-length leptin on food intake in rodents.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Cannulation: Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral cerebral ventricle for intracerebroventricular (ICV) injections. Animals are allowed to recover for at least one week post-surgery.
-
Acclimatization: Rats are accustomed to the experimental conditions, including handling and mock injections. Food and water are provided ad libitum unless otherwise specified.
-
Test Substance Administration: Leptin (22-56) or full-length leptin, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), is administered via ICV injection at various doses. A vehicle-only group serves as the control.
-
Data Collection: Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection by weighing the remaining food pellets. Water intake and body weight are also monitored.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vitro BAF/3 Cell Proliferation Assay
Objective: To determine the ability of full-length leptin to stimulate the proliferation of cells expressing the leptin receptor.
Protocol:
-
Cell Line: BAF/3 cells, a murine pro-B cell line, are stably transfected with the long form of the human leptin receptor (ObRb). These cells are dependent on leptin for proliferation in the absence of other growth factors like IL-3.
-
Cell Culture: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For the assay, cells are washed to remove any residual growth factors and resuspended in a serum-free medium.
-
Assay Setup: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
Treatment: Serial dilutions of full-length human leptin are added to the wells. A negative control (medium only) and a positive control (saturating concentration of leptin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue. The absorbance or fluorescence is read using a plate reader.
-
Data Analysis: A dose-response curve is generated by plotting the proliferation signal against the logarithm of the leptin concentration. The EC50 value (the concentration that induces 50% of the maximal response) is calculated.
STAT3 Phosphorylation Assay
Objective: To measure the activation of the STAT3 signaling pathway by full-length leptin in a cell-based assay.
Protocol:
-
Cell Line: HEK293 cells or other suitable cell lines are transiently or stably transfected with the long form of the human leptin receptor (ObRb).
-
Cell Culture and Starvation: Cells are cultured to near confluence and then serum-starved for 4-16 hours to reduce basal signaling activity.
-
Stimulation: Cells are treated with various concentrations of full-length leptin for a short period (e.g., 15-30 minutes) at 37°C. An untreated control is included.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification of Phospho-STAT3: The level of phosphorylated STAT3 (p-STAT3) in the cell lysates is determined using a specific ELISA kit or by Western blotting with an antibody that recognizes the phosphorylated form of STAT3. Total STAT3 levels are also measured for normalization.
-
Data Analysis: The amount of p-STAT3 is normalized to the total STAT3 for each sample. A dose-response curve is generated, and the EC50 value for STAT3 phosphorylation is determined.
Mandatory Visualization
Leptin Signaling Pathway
References
- 1. Physiology, Leptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Narrative Review: The Role of Leptin in Human Physiology: Emerging Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leptin (22-56): Evaluating its Function as a Leptin Mimetic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide Leptin (22-56) with its parent molecule, native leptin, and the alternative leptin fragment, Leptin (116-130). The information presented herein is intended to facilitate an objective evaluation of Leptin (22-56)'s potential as a functional leptin mimetic based on available experimental data.
Introduction to Leptin and its Mimetics
Leptin, a 16 kDa hormone primarily secreted by adipose tissue, is a critical regulator of energy homeostasis, acting on the central nervous system to suppress appetite and increase energy expenditure.[1] Its therapeutic potential for obesity is limited by the prevalence of leptin resistance in obese individuals.[2] This has spurred the development of smaller, potentially more effective leptin mimetics, including peptide fragments such as Leptin (22-56) and Leptin (116-130). This guide focuses on the validation of Leptin (22-56) as a functional leptin mimetic by comparing its performance in key biological assays against native leptin and the alternative fragment, Leptin (116-130).
Comparative Performance Data
The following tables summarize the available quantitative data for native leptin, Leptin (22-56), and Leptin (116-130) across various experimental paradigms. It is important to note that direct, side-by-side quantitative comparisons, particularly for Leptin (22-56) against native leptin, are limited in the current scientific literature.
Table 1: In Vitro Biological Activity
| Parameter | Native Leptin | Leptin (22-56) | Leptin (116-130) | Reference |
| Receptor Binding Affinity (Kd) | 0.2-15 nM | Data not available. Evidence suggests it does not act directly through the leptin receptor. | Data not available. Unable to compete with leptin for binding to OB-Rb. | [3][4][5][6] |
| Receptor Activation (STAT3 Phosphorylation) | Dose-dependent increase | Data not available | Induces STAT3 phosphorylation in SH-SY5Y cells. | [7][8] |
| Neuronal Depolarization | Induces depolarization in hypothalamic neurons | Dose-dependent depolarization of paraventricular nucleus neurons. | Data not available | [9] |
| AMPA Receptor Trafficking (GluA1 surface expression) | Promotes trafficking | No significant effect | Promotes trafficking (to 160 ± 6% of control) | [7] |
Table 2: In Vivo Biological Activity (Rodent Models)
| Parameter | Native Leptin | Leptin (22-56) | Leptin (116-130) | Reference |
| Food Intake Reduction | Dose-dependent reduction | Significant, dose-related inhibition of food intake in rats. | Reduced food intake by 15% in ob/ob mice. | [7][8] |
| Body Weight Reduction | Dose-dependent reduction | Data on body weight reduction is limited. | 13.8% reduction in body weight in ob/ob mice after 7 days. | [8] |
| Neuroprotection (against Aβ toxicity) | Protects against neuronal death | No effect on cell viability in the presence of Aβ₁₋₄₂. | Prevents neuronal cell death induced by Aβ₁₋₄₂. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on methodologies described in the cited literature. For precise details, including reagent concentrations and incubation times, consulting the original research articles is recommended.
In Vivo Assessment of Anorectic Effects in Rodents
Objective: To determine the effect of Leptin (22-56) on food intake and body weight in a rodent model.
Animal Model: Male Sprague-Dawley rats or C57BL/6J ob/ob mice are commonly used. Animals are individually housed to allow for accurate food intake measurement.
Procedure:
-
Acclimation: Animals are acclimated to individual housing and handling for at least one week prior to the experiment. Baseline food intake and body weight are recorded daily.
-
Peptide Administration: Leptin (22-56), native leptin, or vehicle (saline) is administered via the desired route (e.g., intraperitoneal injection or intracerebroventricular (ICV) cannulation). Doses are determined based on previous studies or dose-response pilot experiments.[10]
-
Data Collection:
-
Food Intake: Pre-weighed food is provided, and the remaining amount is measured at regular intervals (e.g., 1, 4, 12, 24, and 36 hours post-injection) to calculate cumulative food intake.[10]
-
Body Weight: Animals are weighed daily at the same time.
-
-
Data Analysis: Changes in food intake and body weight are compared between treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Receptor Binding Assay (Competitive Binding)
Objective: To assess the ability of Leptin (22-56) to bind to the leptin receptor.
Materials:
-
Membrane preparations from cells expressing the leptin receptor (e.g., HEK293 cells transfected with OB-Rb).
-
Radiolabeled native leptin (e.g., ¹²⁵I-leptin).
-
Unlabeled native leptin (for positive control).
-
Leptin (22-56) and other test compounds.
-
Binding buffer and wash buffer.
-
Filtration apparatus and filters.
-
Gamma counter.
Procedure:
-
Incubation: A fixed concentration of radiolabeled leptin and membrane preparation are incubated with increasing concentrations of unlabeled Leptin (22-56) or native leptin in a binding buffer.
-
Separation: The incubation mixture is rapidly filtered to separate bound from free radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine if Leptin (22-56) can activate the leptin receptor signaling pathway by measuring the phosphorylation of STAT3.
Cell Line: A cell line expressing the long form of the leptin receptor (OB-Rb), such as HEK293-OB-Rb or SH-SY5Y neuroblastoma cells.
Procedure:
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then serum-starved to reduce basal signaling. Subsequently, cells are treated with various concentrations of native leptin, Leptin (22-56), or vehicle for a specified time.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The bands corresponding to p-STAT3 are quantified by densitometry. To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total STAT3. The ratio of p-STAT3 to total STAT3 is calculated and compared across treatment groups.[8]
Conclusion
The available evidence suggests that Leptin (22-56) exhibits some biological activities associated with native leptin, particularly in the reduction of food intake. However, its functional profile as a true leptin mimetic is questionable. Key findings indicate that Leptin (22-56) may not directly engage the canonical leptin receptor (OB-Rb) and its downstream signaling pathways in the same manner as native leptin. Furthermore, in comparative studies focusing on neuroprotection and synaptic plasticity, Leptin (22-56) is consistently outperformed by the alternative fragment, Leptin (116-130).
For researchers and drug development professionals, these findings highlight the need for further investigation to elucidate the precise mechanism of action of Leptin (22-56). While it may hold therapeutic potential, its classification as a direct functional mimetic of leptin is not strongly supported by the current body of evidence. Future studies should focus on identifying its molecular target(s) and conducting direct, quantitative comparisons with native leptin across a broader range of biological assays to fully validate its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. svemonline.org [svemonline.org]
- 4. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Leptin Receptor Complex: Heavier Than Expected? [frontiersin.org]
- 6. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 35 amino acid fragment of leptin inhibits feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT3 phosphorylation in central leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. An acute method to test leptin responsiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Leptin (22-56) and Other Leptin Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities, signaling pathways, and performance of Leptin (22-56) and other key leptin fragments based on available experimental data.
Leptin, a 16 kDa adipocyte-secreted hormone, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and cognitive processes. The discovery of its diverse functions has spurred interest in identifying smaller, biologically active fragments that may offer therapeutic advantages, such as improved blood-brain barrier penetration and more specific physiological effects. This guide focuses on a comparative analysis of Leptin (22-56) and other notable leptin fragments, including Leptin (116-130) and Leptin (93-105), to aid in the selection and application of these peptides in research and drug development.
Data Presentation: Quantitative Comparison of Leptin Fragments
The following tables summarize the available quantitative and qualitative data on the biological effects of various leptin fragments compared to the full-length leptin protein.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) | Reported Biological Activities | Receptor Interaction |
| Full-length Leptin | (167 amino acids) | ~16,000 | Regulates food intake and body weight, neuroprotective, enhances cognitive function, modulates immune response, influences fertility.[1][2] | Binds to the long form of the leptin receptor (Ob-Rb) with high affinity (Kd in the pM to nM range).[3][4] |
| Leptin (22-56) | VPIQKVQDDTKTLIKTIVTRINDISHTQS | ~3950 | Reduces food intake upon central administration, enhances proliferative activity of myometrium and myoma cells, inhibits corticosterone (B1669441) production.[5][6][7][8] Lacks the neuroprotective and cognitive-enhancing effects of full-length leptin.[9][10] | Does not appear to act directly through the Ob-Rb receptor.[11] |
| Leptin (116-130) | SCSLPQTSGLQKPES | ~1500 | Mimics many effects of full-length leptin, including reduction of food intake and body weight, neuroprotection against amyloid-β toxicity, and enhancement of cognitive function and synaptic plasticity.[9][12][13][14] | Activates signaling pathways downstream of the leptin receptor, though may not require direct binding to the long isoform (Ob-Rb) for all its effects.[15][16] |
| Leptin (93-105) | FQTLASBDS-OH | ~1400 | Described as an anti-obesity protein fragment.[17][18] | Information on direct receptor interaction and signaling is limited. |
| Ac-hLEP(110-119)-NH2 | Not specified | Not specified | Induces a significant reduction in both body weight and food intake in rats.[19] | Recognized by the leptin receptor.[20] |
In Vivo Efficacy: Comparative Effects on Body Weight and Food Intake
| Peptide | Animal Model | Dose and Administration | Effect on Body Weight | Effect on Food Intake | Reference |
| Leptin (116-130) | ob/ob mice | 1 mg/day, IP | -3.4% change after 28 days | Reduced by 15% | [21] |
| Leptin (106-120) | ob/ob mice | 1 mg/day, IP | +1.8% change after 28 days | Reduced by 15% | [21] |
| Leptin (126-140) | ob/ob mice | 1 mg/day, IP | +4.2% change after 28 days | Reduced by 15% | [21] |
| Leptin (22-56) | Rats | Intracerebroventricular injection | Not specified | Inhibition of food intake observed | [18] |
| Ac-hLEP(110-119)-NH2 | Normal rats | Intracerebroventricular injection | Significant reduction | Significant reduction | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
In Vivo Assessment of Food Intake and Body Weight in Mice
-
Animals: Female C57BL/6J ob/ob mice are commonly used.
-
Housing: Mice are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Peptide Administration: Peptides are dissolved in a sterile vehicle (e.g., phosphate-buffered saline, pH 7.2). Daily intraperitoneal (IP) injections (e.g., 1 mg in 0.2 ml) are administered at a consistent time each day for the duration of the study (e.g., 28 days). A control group receives vehicle injections only.
-
Measurements: Body weight is recorded daily. Food intake is measured daily by weighing the remaining food from a pre-weighed amount provided 24 hours earlier.
-
Data Analysis: Changes in body weight are often expressed as a percentage of the initial weight. Food consumption is typically averaged per animal per day. Statistical analysis (e.g., ANOVA) is used to compare treatment groups to the control group.[21]
In Vitro Neuroprotection Assay against Amyloid-β Toxicity
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) is commonly used.
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with a serum-free medium. Cells are then treated with amyloid-β (Aβ) oligomers (e.g., 10 µM Aβ1-42) alone or in combination with different concentrations of leptin or leptin fragments.
-
Cell Viability Assessment:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available cytotoxicity detection kit.
-
MTT Assay: The metabolic activity of viable cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases is quantified by measuring the absorbance at a specific wavelength.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. Statistical significance between treatment groups is determined using appropriate statistical tests.[16]
Competitive Receptor Binding Assay
-
Principle: This assay determines the ability of an unlabeled ligand (leptin fragment) to compete with a labeled ligand (e.g., 125I-leptin) for binding to the leptin receptor.
-
Materials:
-
Cells or membranes expressing the leptin receptor (e.g., HEK293 cells transfected with the Ob-Rb isoform).
-
Labeled leptin (e.g., 125I-leptin).
-
Unlabeled leptin (as a positive control) and leptin fragments.
-
Binding buffer.
-
-
Procedure:
-
Incubate a constant concentration of cells/membranes with a fixed concentration of labeled leptin and varying concentrations of unlabeled competitor (leptin or leptin fragment).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free labeled ligand (e.g., by filtration or centrifugation).
-
Quantify the amount of bound radioactivity.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined. The binding affinity (Ki) of the fragment can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Leptin Receptor Signaling Pathways
Full-length leptin binding to its receptor (Ob-Rb) activates several intracellular signaling cascades, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways being the most prominent.[9][15][22] Experimental evidence suggests that Leptin (116-130) also activates these pathways to exert its neuroprotective effects.[15] In contrast, Leptin (22-56) does not appear to directly engage the Ob-Rb receptor, implying its biological effects are mediated through alternative, yet to be fully elucidated, mechanisms.[11]
Signaling pathways of leptin and its fragments.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of leptin fragments involves a series of in vitro and in vivo experiments to characterize their biological activities and mechanisms of action.
Workflow for comparing leptin fragments.
Conclusion
The comparative analysis of leptin fragments reveals distinct profiles of biological activity. Leptin (116-130) emerges as a promising lead compound that mimics many of the beneficial central effects of full-length leptin, including anorexigenic, neuroprotective, and cognitive-enhancing properties. Its ability to activate canonical leptin signaling pathways further supports its potential as a therapeutic agent.
In contrast, Leptin (22-56) exhibits a more limited and distinct range of activities. While it influences food intake, its lack of neuroprotective effects and its apparent signaling through a non-canonical leptin receptor pathway suggest a different mechanism of action and therapeutic potential.
Further research is warranted to fully elucidate the receptor interactions and signaling mechanisms of all bioactive leptin fragments. Direct, head-to-head quantitative comparisons of binding affinities and potencies will be crucial for the rational design and development of novel leptin-based therapeutics for metabolic and neurological disorders.
References
- 1. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Leptin Receptor Complex: Heavier Than Expected? [frontiersin.org]
- 5. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]
- 6. endocrine.org [endocrine.org]
- 7. Affinity kinetics of leptin-reactive immunoglobulins are associated with plasma leptin and markers of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippocampal Leptin Signaling Reduces Food Intake and Modulates Food-Related Memory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. scilit.com [scilit.com]
- 11. Leptin Reduction as a Required Component for Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leptin Promotes the Proliferation and Neuronal Differentiation of Neural Stem Cells through the Cooperative Action of MAPK/ERK1/2, JAK2/STAT3 and PI3K/AKT Signaling Pathways [mdpi.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Leptin and G-protein coupled receptor (GPCR) signaling: Therapeutic potential in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Species Reactivity of Human Leptin (22-56)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species reactivity of the human Leptin fragment (22-56). Leptin, a pleiotropic hormone primarily secreted by adipocytes, plays a crucial role in the regulation of energy homeostasis, neuroendocrine function, and metabolism. The N-terminal fragment, human Leptin (22-56), has been investigated for its potential biological activity. Understanding its interaction with leptin receptors from different species is critical for preclinical research and the development of novel therapeutics.
I. Interspecies Comparison of Biological Activity
While extensive quantitative data on the binding affinity of human Leptin (22-56) across various species is limited in publicly available literature, existing studies provide qualitative insights into its biological effects, primarily in rodents.
Summary of Biological Activity:
| Species | Assay Type | Observed Effect | Quantitative Data |
| Rat | In vivo (intracerebroventricular injection) | Dose-related, reversible inhibition of food intake.[1] | Not Available |
| Ex vivo (patch-clamp on hypothalamic neurons) | Dose-related depolarization of paraventricular nucleus (PVN) neurons.[1] | Not Available | |
| Mouse | In vitro (cell-based reporter assay) | Did not directly act through the leptin receptor to induce STAT-mediated transcription.[2] | Not Available |
It is important to note that one study using a STAT-inducible luciferase reporter assay in HEK-293 cells co-transfected with the murine leptin receptor (Ob-Rb) found that human Leptin (22-56) did not directly activate the receptor[2]. This suggests that the observed in vivo effects in rats may be mediated by a mechanism independent of direct leptin receptor activation or may involve a different signaling pathway not captured by the in vitro assay.
II. Leptin Signaling Pathway
Leptin exerts its effects by binding to the leptin receptor (ObR), a member of the class I cytokine receptor family. The long form of the receptor, Ob-Rb, possesses a long intracellular domain essential for signal transduction. The canonical signaling pathway activated by full-length leptin is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Upon leptin binding, the Ob-Rb dimerizes, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of Ob-Rb, creating docking sites for downstream signaling molecules, most notably STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are key regulators of appetite and energy expenditure.
dot
Caption: The canonical JAK/STAT signaling pathway activated by leptin.
III. Experimental Methodologies
To assess the cross-species reactivity of leptin fragments, several key experimental approaches can be employed. The following are detailed protocols for Surface Plasmon Resonance (SPR) for binding affinity determination and a cell-based signaling assay to measure biological activity.
A. Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time.
Experimental Workflow:
dot
Caption: A typical workflow for an SPR experiment to determine binding kinetics.
Detailed Protocol:
-
Ligand Immobilization:
-
Recombinantly express and purify the extracellular domain of the leptin receptor (Ob-R) from the species of interest (e.g., mouse, rat, non-human primate).
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified Ob-R to the activated sensor surface via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the human Leptin (22-56) fragment in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the leptin fragment over the immobilized receptor surface at a constant flow rate.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte. This constitutes the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the fragment from the receptor.
-
Regenerate the sensor surface between different analyte concentrations using a low pH buffer if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
B. Cell-Based STAT3 Phosphorylation Assay
This assay measures the ability of the leptin fragment to induce the phosphorylation of STAT3, a key downstream effector in the leptin signaling pathway.
Experimental Workflow:
dot
Caption: Workflow for a cell-based assay to measure STAT3 phosphorylation.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Culture a cell line that endogenously expresses the leptin receptor of the target species or has been stably transfected with the corresponding Ob-Rb cDNA.
-
Serum-starve the cells for a defined period to reduce basal signaling.
-
Treat the cells with increasing concentrations of human Leptin (22-56) for a short period (e.g., 15-30 minutes). Include full-length human leptin as a positive control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Detection of Phosphorylated STAT3:
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) and a primary antibody for total STAT3 as a loading control. Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
ELISA: Use a sandwich ELISA kit specific for the detection of p-STAT3.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the absorbance values from the ELISA.
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Plot the normalized p-STAT3 levels against the log of the leptin fragment concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the fragment that elicits a half-maximal response.
-
IV. Conclusion
The available data suggests that human Leptin (22-56) exhibits some biological activity in rats in vivo, although the precise mechanism of action remains to be fully elucidated, especially in light of in vitro studies suggesting it may not directly activate the leptin receptor's canonical signaling pathway. For a thorough assessment of its cross-species reactivity and therapeutic potential, further quantitative studies are imperative. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the binding affinity and biological potency of this and other leptin fragments across a range of species, thereby facilitating a more comprehensive understanding of their structure-activity relationships and potential for drug development.
References
Unlocking Anorexigenic Potential: A Comparative Analysis of Leptin (22-56)
For Immediate Release
A deep dive into the appetite-suppressing capabilities of the leptin fragment 22-56 reveals a potent, centrally-mediated anorexigenic agent. This guide offers a comprehensive comparison with full-length leptin and other fragments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A significant study has demonstrated that a specific fragment of the leptin molecule, spanning amino acids 22-56, exhibits potent appetite-suppressing effects when administered directly into the central nervous system of rats. This finding positions Leptin (22-56) as a compelling candidate for further investigation in the development of novel therapeutics for obesity and other metabolic disorders. This guide provides a detailed comparison of the anorexigenic effects of Leptin (22-56) with full-length leptin and other leptin-derived peptides, summarizing key quantitative data and outlining the experimental methodologies employed in these pivotal studies.
Comparative Analysis of Anorexigenic Effects
The primary evidence for the anorexigenic properties of Leptin (22-56) comes from a study by Samson et al. (1996), which demonstrated a significant, dose-dependent, and reversible inhibition of food intake in rats following intracerebroventricular (ICV) administration.[1] In contrast, the C-terminal fragment (Leptin 116-167) showed only minimal effects, and another fragment (Leptin 57-92) produced no change in feeding behavior, suggesting that the satiety-inducing activity of leptin resides within the N-terminal region of the protein.[1]
While direct quantitative comparisons with full-length leptin under identical experimental conditions are limited in the initial key study, subsequent research with other leptin fragments provides a basis for contextualizing the potency of Leptin (22-56). For instance, studies on the C-terminal fragment Leptin (116-130) have also shown reductions in food intake and body weight in ob/ob mice, though the mechanism of action may differ from that of the full-length hormone.[2][3][4][5][6]
Below are tables summarizing the available quantitative data on the anorexigenic effects of Leptin (22-56) and providing a comparative context with other leptin-related peptides.
Table 1: Anorexigenic Effects of Leptin Fragment (22-56) in Rats
| Dose (nmol, ICV) | Time Point | % Reduction in Food Intake (Compared to Vehicle) | Reference |
| 1.0 | 1 hour | ~25% | Samson et al., 1996 |
| 1.0 | 2 hours | ~40% | Samson et al., 1996 |
| 1.0 | 4 hours | ~50% | Samson et al., 1996 |
| 2.5 | 1 hour | ~50% | Samson et al., 1996 |
| 2.5 | 2 hours | ~60% | Samson et al., 1996 |
| 2.5 | 4 hours | ~70% | Samson et al., 1996 |
Note: The values are estimated from the graphical data presented in Samson et al., 1996. The study reported a significant dose-related inhibition of food intake.
Table 2: Comparative Anorexigenic Effects of Various Leptin Fragments
| Peptide | Animal Model | Administration Route | Key Findings on Food Intake/Body Weight | Reference |
| Leptin (22-56) | Rat | ICV | Significant, dose-dependent reduction in food intake | Samson et al., 1996 |
| Leptin (57-92) | Rat | ICV | No significant alteration in feeding behavior | Samson et al., 1996 |
| Leptin (116-167) | Rat | ICV | Minimal inhibition of feeding | Samson et al., 1996 |
| Leptin (116-130) | ob/ob Mice | IP | Reduced food intake and body weight | Grasso et al., 1997[4][6] |
Experimental Protocols
A clear understanding of the methodologies is crucial for reproducing and building upon these findings.
Key Experiment: Anorexigenic Effects of Leptin (22-56) (Samson et al., 1996)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Preparation: Rats were stereotaxically implanted with a permanent stainless steel cannula in the lateral cerebral ventricle.
-
Peptide Administration: Following a recovery period and habituation to the experimental conditions, conscious and freely moving rats received intracerebroventricular (ICV) injections of either sterile saline (vehicle) or varying doses of synthetic rat Leptin (22-56).
-
Food Intake Measurement: Pre-weighed food was presented to the animals immediately after the injection, and the amount consumed was measured at 1, 2, and 4 hours post-injection.
-
Data Analysis: The food intake in the peptide-treated groups was compared to that of the vehicle-treated control group to determine the percentage of inhibition.
Signaling Pathways and Logical Relationships
The anorexigenic effects of full-length leptin are mediated through its interaction with the long-form leptin receptor (Ob-Rb) in the hypothalamus. This binding activates several intracellular signaling cascades, including the JAK-STAT pathway, which in turn modulates the expression of neuropeptides that regulate appetite.[7][8][9] Leptin stimulates the production of anorexigenic peptides like pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), while inhibiting the expression of orexigenic neuropeptides such as neuropeptide Y (NPY) and agouti-related peptide (AgRP).[8]
The precise mechanism by which Leptin (22-56) exerts its anorexigenic effects is not fully elucidated. However, its potent central activity suggests an interaction with hypothalamic circuits involved in appetite regulation, potentially through a mechanism that may or may not directly involve the canonical leptin receptor binding site for the full-length hormone. Some studies on other leptin fragments, such as Leptin (116-130), suggest that they may act through mechanisms independent of the long-form leptin receptor.[2][5]
Below are diagrams illustrating the established leptin signaling pathway and a proposed experimental workflow for validating the anorexigenic effects of Leptin (22-56).
Caption: Leptin Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leptin-Signaling Pathways and Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Selecting a Commercial Human Leptin ELISA Kit: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of human leptin is crucial for advancing our understanding of obesity, metabolism, and a range of physiological processes. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for quantifying leptin levels. However, the market is saturated with numerous commercial kits, each with its own performance characteristics. This guide provides an objective comparison of several commercially available human leptin ELISA kits, alongside alternative measurement techniques, to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison of Commercial Human Leptin ELISA Kits
The performance of an ELISA kit is determined by several key parameters, including sensitivity, assay range, precision (intra-assay and inter-assay variability), and recovery. The following table summarizes the manufacturer-reported performance data for a selection of commercially available human leptin ELISA kits. It is important to note that this data has not been independently verified unless otherwise stated.
| Manufacturer/Kit | Catalog Number | Sensitivity | Assay Range (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Types |
| Abcam | ab179884 | 4.65 pg/mL | 15.63 - 1000 | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatants |
| Invitrogen (Thermo Fisher) | KAC2281 | <3.5 pg/mL | 15.6 - 1000 | 3.6 | 4.6 | Serum, Plasma, Cell Culture Medium, Buffered Solution |
| R&D Systems | DLP00 | 7.8 pg/mL | 15.6 - 1000 | <5 (example data) | <10 (example data) | Serum, Plasma, Cell Culture Supernatants |
| Cusabio | CSB-E04649h | 60 pg/mL | 156 - 10000 | <8 | <10 | Serum, Plasma, Tissue Homogenates |
| Alpha Diagnostic Intl. | 0010 | Not specified | 1 - 100 ng/mL | 7.4 - 12 | 8 - 9 | Serum |
| BioVendor | RD191001100 | 200 pg/mL | 1 - 50 ng/mL | 4.2 - 7.6 | 4.4 - 6.7 | Serum, Plasma |
Note: CV = Coefficient of Variation. Data is sourced from manufacturer datasheets and may not be directly comparable due to different validation procedures.
An independent study comparing a novel automated immunoassay (ELLA) with a commercial ELISA kit (R&D Systems' Quantikine Human Leptin Immunoassay) found that while the two methods showed good overall agreement, the ELLA method systematically measured higher leptin values.[1] The intra-assay CVs for leptin were below 2% for both methods, and inter-assay CVs were below 10%, except for the ELISA which showed a higher inter-assay CV for quality control samples.[1] Another study comparing a commercial RIA and a proprietary ELISA found that the measurements were highly correlated (r=0.957) and statistically indistinguishable.[2]
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible results. Below are standardized protocols for a typical sandwich ELISA for human leptin measurement, as well as for alternative methods.
Human Leptin Sandwich ELISA Protocol
This protocol represents a generalized procedure for a sandwich ELISA. Specific incubation times, temperatures, and reagent volumes may vary between different commercial kits. Always refer to the manufacturer's instructions for the specific kit being used.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. This may involve reconstituting lyophilized components and diluting concentrated buffers.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation with Detection Antibody: Add the biotinylated detection antibody to each well. The plate is then incubated to allow the formation of the antibody-antigen-antibody sandwich.
-
Washing: Wash the plate to remove any unbound reagents.
-
Addition of Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well, which will bind to the biotinylated detection antibody.
-
Second Incubation and Washing: Incubate the plate again, followed by another wash step to remove unbound Streptavidin-HRP.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the color development by adding a stop solution.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of leptin in the samples.
Below is a visual representation of a typical sandwich ELISA workflow.
Alternative Methods for Human Leptin Measurement
While ELISA is a widely used technique, other methods are available for the quantification of human leptin.
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific method that was one of the first techniques used to measure leptin. It involves a competitive binding reaction between radiolabeled leptin and unlabeled leptin (in the sample) for a limited number of antibody binding sites.
-
Advantages: High sensitivity and specificity.
-
Disadvantages: Requires the use of radioactive materials, which necessitates specialized licenses and disposal procedures.
One study comparing RIA and ELISA for plasma leptin measurement found a high correlation between the two methods, suggesting that ELISA is a suitable alternative to RIA for epidemiological investigations.[3] However, another study noted that the sensitivity of a Western blot method was significantly inferior to RIA, with a 40-fold higher detection limit.[2]
Luminex Multiplex Assay
Luminex assays are bead-based immunoassays that allow for the simultaneous measurement of multiple analytes in a single sample. This technology can be advantageous when investigating the relationship between leptin and other cytokines or hormones.
-
Advantages: High throughput, requires small sample volumes, and allows for the analysis of multiple analytes simultaneously.
-
Disadvantages: Requires a specialized Luminex instrument.
A study comparing a multiplex immunoassay (MIA) to RIA for leptin measurement in newborns found a weak correlation between the two methods, although the MIA had a lower detection limit.[4]
Quantitative Western Blotting
Western blotting can be used to quantify leptin, particularly for confirming results from other immunoassays or for analyzing leptin in complex samples like tissue homogenates.
-
Advantages: Provides information on the molecular weight of the detected protein, which can help to identify different isoforms or degradation products.
-
Disadvantages: Generally less sensitive and more labor-intensive than ELISA or RIA, and quantification can be less precise.
For quantitative Western blotting, it is crucial to validate the antibody to ensure it is specific for leptin and that the signal is proportional to the amount of protein. A detailed protocol would involve careful protein extraction, gel electrophoresis, protein transfer to a membrane, incubation with a validated primary antibody against human leptin, incubation with a labeled secondary antibody, signal detection, and densitometric analysis for quantification against a standard curve of known leptin concentrations.
Leptin Signaling Pathway
Understanding the biological context of leptin is essential for interpreting measurement data. Leptin exerts its effects by binding to the leptin receptor (LEPR), which activates several intracellular signaling pathways, primarily the JAK-STAT pathway. This signaling cascade ultimately leads to changes in gene expression that regulate appetite, energy expenditure, and metabolism.
Conclusion
The selection of a commercial human leptin ELISA kit should be based on a careful consideration of the specific requirements of the research study, including the required sensitivity, the expected range of leptin concentrations in the samples, and the sample type. While manufacturer-provided data is a useful starting point, researchers are encouraged to perform their own in-house validation to ensure the chosen kit performs adequately for their specific experimental conditions. For studies requiring the analysis of multiple analytes or for those with limited sample volumes, Luminex multiplex assays present a viable alternative. RIA remains a highly sensitive option, though its use is limited by the handling of radioactive materials. Quantitative Western blotting can serve as a valuable tool for confirming results and assessing protein integrity. By understanding the performance characteristics and protocols of these different methods, researchers can make an informed decision to obtain accurate and reliable human leptin measurements.
References
- 1. A Novel Automated Immunoassay Platform to Evaluate the Association of Adiponectin and Leptin Levels with Breast Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma leptin concentrations in lean and obese human subjects and Prader-Willi syndrome: Comparison of RIA and ELISA methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma leptin measurements in epidemiological investigation: comparison of two commonly used assays and estimate of regression dilution bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Leptin by RIA Versus MIA in a Population of Healthy Newborns - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Leptin (22-56) in Lean Versus Obese Animal Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the leptin fragment, Leptin (22-56), in lean versus obese animal models. While direct comparative studies on Leptin (22-56) are limited, this document synthesizes available data on this fragment and contrasts it with the well-documented effects of full-length leptin in different metabolic states. This comparison offers insights into the potential therapeutic applications of Leptin (22-56) for metabolic disorders.
Introduction to Leptin and its Fragment Leptin (22-56)
Leptin, a hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy balance by signaling satiety to the brain.[1][2] However, in many cases of obesity, a state of "leptin resistance" develops, where the brain becomes insensitive to leptin's signals, leading to persistent overeating and weight gain.[1][2] Leptin (22-56) is a bioactive fragment of the full-length leptin protein.[3] Research suggests that this smaller peptide may retain some of the anorexigenic (appetite-suppressing) properties of the parent hormone.[3] This guide explores the known effects of Leptin (22-56) and compares them to the established actions of leptin in both lean and obese animal models to highlight its potential as a therapeutic agent.
Data Presentation: Quantitative Effects on Metabolic Parameters
Table 1: Effects on Food Intake and Body Weight
| Treatment | Animal Model | Effect on Food Intake | Effect on Body Weight | Supporting Evidence |
| Full-Length Leptin | Lean (Wild-Type) Mice | Minimal to transient reduction | Modest reduction, primarily through increased energy expenditure | [4] |
| Genetically Obese (ob/ob) Mice | Significant reduction | Significant reduction | [4][5] | |
| Diet-Induced Obese (DIO) Mice | Attenuated or no response (Leptin Resistance) | Minimal to no reduction | [1][6] | |
| Leptin (22-56) | Lean Rats | Reduction (following ICV injection) | Data not available | [3] |
| Obese Animal Models | Data not available | Data not available | - |
Table 2: Effects on Glucose Homeostasis and Insulin (B600854) Sensitivity
| Treatment | Animal Model | Effect on Insulin Sensitivity | Effect on Blood Glucose | Supporting Evidence |
| Full-Length Leptin | Lean Animals | Maintained or slightly improved | Stable | [4] |
| Genetically Obese (ob/ob) Mice | Markedly improved | Normalized | [4][5] | |
| Diet-Induced Obese (DIO) Mice | Minimal to no improvement | Minimal to no change | [1][6] | |
| Leptin (22-56) | Lean Animals | Data not available | Data not available | - |
| Obese Animal Models | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the administration of leptin and its fragments in rodent models.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is suitable for the central administration of peptides like Leptin (22-56) to study their effects on appetite and other centrally-mediated processes.
1. Animal Model: Male Sprague-Dawley or Wistar rats, singly housed with ad libitum access to food and water.
2. Surgical Procedure:
- Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
- Secure the animal in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Using stereotaxic coordinates relative to bregma, drill a small hole for the placement of a guide cannula into the lateral ventricle.
- Implant the guide cannula and secure it with dental cement and skull screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Allow a recovery period of at least one week.
3. Injection Procedure:
- Gently restrain the conscious rat.
- Remove the dummy cannula and insert an injection cannula connected to a microsyringe.
- Infuse the desired volume of Leptin (22-56) solution (e.g., 500 ng in 5 µL of artificial cerebrospinal fluid) over a period of 1-2 minutes.
- Leave the injection cannula in place for an additional minute to allow for diffusion.
- Replace the dummy cannula.
4. Post-Injection Monitoring:
- Measure food and water intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).
- Monitor body weight daily.
Protocol 2: Systemic Administration in Mouse Models of Obesity
This protocol is adapted from studies using full-length leptin in ob/ob and diet-induced obese mice and can be applied to investigate the peripheral effects of Leptin (22-56).
1. Animal Models:
- Genetically Obese: Male or female C57BL/6J-Lepob/ob mice.
- Diet-Induced Obese: Male C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
- Lean Control: Age- and sex-matched wild-type littermates or C57BL/6J mice on a standard chow diet.
2. Administration Methods:
- Intraperitoneal (IP) Injection: Dissolve Leptin (22-56) in sterile saline. Administer daily via IP injection at a specified dose (e.g., 1-10 mg/kg body weight).
- Osmotic Minipumps: For continuous administration, load osmotic minipumps with the desired concentration of Leptin (22-56) and implant them subcutaneously or intraperitoneally under anesthesia.
3. Measured Parameters:
- Daily: Food intake, water intake, and body weight.
- Weekly/Bi-weekly: Fasting blood glucose and insulin levels.
- Terminal: Body composition analysis (e.g., using DEXA or NMR), collection of various tissues (adipose, liver, hypothalamus) for further analysis (e.g., gene expression, protein levels).
Signaling Pathways and Visualizations
Leptin exerts its effects by binding to the leptin receptor (Ob-R), which activates several intracellular signaling cascades. The primary pathway for leptin's anorexigenic effects is the JAK2-STAT3 pathway in the hypothalamus. It is hypothesized that Leptin (22-56), as a bioactive fragment, may also interact with the Ob-R to initiate downstream signaling.
Leptin Signaling Pathway
Caption: Simplified Leptin Signaling Pathway.
Experimental Workflow for Comparative Study
Caption: Proposed Experimental Workflow.
Discussion and Future Directions
The available evidence indicates that Leptin (22-56) is a bioactive fragment of leptin with the potential to reduce food intake in lean animals.[3] However, a significant knowledge gap exists regarding its efficacy in obese and leptin-resistant states.
Lean Models: In lean animals, the anorexigenic effect of Leptin (22-56) suggests it can cross the blood-brain barrier or act on peripheral receptors that signal to the brain's appetite centers. Its effects appear to be more pronounced on food intake compared to full-length leptin, which primarily modulates energy expenditure in lean subjects.[4]
Obese Models: The therapeutic potential of Leptin (22-56) in obesity hinges on its ability to overcome leptin resistance. Two key questions need to be addressed:
-
Does Leptin (22-56) utilize the same receptor and signaling pathways as full-length leptin? If so, it may also be subject to the same mechanisms of resistance, such as downregulation of the leptin receptor or inhibition of downstream signaling molecules.
-
Can Leptin (22-56) bypass the mechanisms of leptin resistance? As a smaller molecule, it might have different pharmacokinetic and pharmacodynamic properties, potentially allowing it to access and activate receptors more effectively in a resistant state.
Future research should focus on conducting direct comparative studies of Leptin (22-56) in both genetically obese (ob/ob) and diet-induced obese (DIO) animal models alongside their lean counterparts. Such studies would provide invaluable data on its dose-dependent effects on food intake, body weight, and key metabolic parameters like insulin sensitivity and glucose tolerance. Elucidating the precise mechanism of action and signaling pathways activated by Leptin (22-56) will be critical in determining its potential as a novel therapeutic for obesity and related metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. Leptin, Obesity, and Leptin Resistance: Where Are We 25 Years Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Leptin and Obesity: Role and Clinical Implication [frontiersin.org]
The N-Terminal Region: An Indispensable Component for Leptin's Biological Activity
A comprehensive analysis of structure-function studies reveals that the N-terminal region of the hormone leptin is crucial for its interaction with its receptor and subsequent biological effects. Experimental data from various studies, including those involving site-directed mutagenesis and in vivo models, unequivocally demonstrate that modifications or deletions in this region can significantly impair or completely abolish leptin's ability to regulate appetite and body weight.
Leptin, a 16 kDa adipocyte-secreted hormone, plays a pivotal role in energy homeostasis by signaling the status of fat stores to the brain. Its action is initiated by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family. This interaction triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to a reduction in food intake and an increase in energy expenditure. Structure-function studies have identified three key receptor binding sites on the leptin molecule, with site III being located near the N-terminus of helix D. This region is critical for the formation of a functional signaling complex.
Comparative Analysis of N-Terminal Leptin Variants
To quantitatively assess the impact of the N-terminal region on leptin's function, we have compiled data from multiple studies examining various N-terminal modifications. The data, summarized in the table below, clearly illustrates the dramatic loss of function associated with N-terminal deletions and the potential for specific point mutations to modulate receptor binding affinity.
| Leptin Variant | Modification | Receptor Binding Affinity (Kd) | Signaling Activation (STAT3 Phosphorylation EC50) | In Vivo Effect on Food Intake | Reference |
| Wild-Type Human Leptin | None | ~1.7 nM | ~0.5-1.0 nM | Significant reduction | (Multiple Sources) |
| N-Terminal Deletion Mutant | Complete removal of the N-terminal region | No detectable binding | No activity | No effect on food intake[1] | Imagawa et al., 1998[1] |
| D23L Mutant | Aspartic acid at position 23 replaced by Leucine | ~28 pM (>60-fold higher affinity) | Not reported | Potent antagonist when combined with other mutations | Shpilman et al., 2011 |
Note: The table is a compilation of data from the cited sources and is intended for comparative purposes. Exact values may vary depending on the specific experimental conditions.
The seminal work by Imagawa and colleagues in 1998 provided the foundational evidence for the critical role of the N-terminal region. Their study, utilizing N-terminally truncated human leptin, demonstrated a complete loss of both receptor binding and in vivo biological activity, as measured by the inability to reduce food intake in ob/ob mice[1]. More recent studies, such as the one by Shpilman et al., have explored the effects of specific point mutations within the N-terminal domain. The D23L mutation, for instance, was shown to dramatically increase the binding affinity of leptin for its receptor, highlighting the nuanced role of individual amino acid residues in this region in modulating the hormone-receptor interaction.
Leptin Signaling and Experimental Workflow
The biological effects of leptin are mediated through a well-defined signaling pathway. The following diagrams illustrate the canonical leptin signaling cascade and a typical experimental workflow used to assess the activity of leptin variants.
References
Safety Operating Guide
Proper Disposal Procedures for Leptin (22-56), Human: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides such as Leptin (22-56), human, is a critical aspect of laboratory safety and environmental responsibility. Due to the bioactive nature of this peptide fragment, it must be treated as potentially hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations for hazardous waste management. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of the lyophilized powder or aerosols from solutions.
Disposal of Unused Lyophilized Peptide and Contaminated Solids
Solid waste contaminated with this compound, including unused lyophilized powder, empty vials, and contaminated consumables such as pipette tips, tubes, and gloves, must be segregated as hazardous chemical waste.
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is kept securely closed except when adding waste.
-
Arrange for the disposal of the container through your institution's Environmental Health and Safety (EH&S) department. Never dispose of this waste in the regular trash.
Disposal of Liquid Waste Containing this compound
Liquid waste, such as reconstituted peptide solutions, experimental buffers, and solvent rinses containing this compound, requires chemical inactivation to break down the peptide into its constituent amino acids before disposal. Two primary methods for this are acid hydrolysis and alkaline hydrolysis.
Chemical Inactivation by Hydrolysis
Chemical hydrolysis is a robust method for cleaving the peptide bonds, rendering the molecule biologically inactive. The choice between acid and alkaline hydrolysis may depend on the available reagents and the specific protocols of your institution.
| Parameter | Acid Hydrolysis | Alkaline Hydrolysis |
| Reagent | 6 M Hydrochloric Acid (HCl) | 4 M Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) |
| Temperature | 110-116°C | 112°C |
| Duration | 24 hours | 16 hours |
| Considerations | Tryptophan is destroyed. Asparagine and glutamine are converted to aspartic and glutamic acids.[1] | Arginine, cysteine, serine, and threonine are destroyed.[2] |
Experimental Protocol: Acid Hydrolysis
This protocol is designed for the inactivation of small quantities of this compound, typically found in a research laboratory setting.
-
Preparation: In a designated chemical fume hood, carefully add the liquid waste containing this compound, to a borosilicate glass pressure vessel suitable for heating.
-
Acidification: Slowly add an equal volume of 12 M hydrochloric acid to the waste solution to achieve a final concentration of approximately 6 M HCl.
-
Hydrolysis: Securely seal the vessel and place it in an oven or heating block set to 110-116°C for 24 hours.
-
Cooling: Allow the vessel to cool completely to room temperature before opening.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a strong base, such as sodium hydroxide, while monitoring the pH. Aim for a final pH between 6.0 and 8.0.
-
Disposal: The neutralized, hydrolyzed solution can now be disposed of as hazardous chemical waste through your institution's EH&S department. Ensure the container is appropriately labeled.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, place the liquid waste in a Teflon or other suitable plastic tube to avoid the formation of silicates.
-
Basification: Add fresh 4 M sodium hydroxide to the waste solution.
-
Hydrolysis: Seal the tube and heat it at 112°C for 16 hours.
-
Cooling: Allow the tube to cool completely to room temperature.
-
Neutralization: Neutralize the basic solution with an acid, such as hydrochloric or acetic acid, to a pH between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized, hydrolyzed solution as hazardous chemical waste through your institution's EH&S department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and trust within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
